Z-Leu-Arg-AMC
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O6/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHCDHWCFOQOCP-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-Leu-Arg-AMC: A Comprehensive Technical Guide for Protease Research
For Immediate Release
A Deep Dive into the Fluorogenic Substrate Z-Leu-Arg-AMC for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Z-Carbobenzoxy-Leucyl-Arginine-7-Amino-4-methylcoumarin (this compound), a fluorogenic peptide substrate critical for the study of specific protease activity. This document outlines its chemical properties, mechanism of action, and applications in high-throughput screening and detailed kinetic analysis, with a focus on its utility in targeting key enzymes such as Cathepsins, Kallikrein, and Falcipain II.
Core Properties and Mechanism of Action
This compound is a synthetic dipeptide substrate covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the Arginine (Arg) residue and AMC, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the proteolytic activity of the enzyme of interest.
Table 1: Physicochemical and Spectroscopic Properties of this compound and its Fluorescent Product
| Property | This compound (Intact Substrate) | 7-Amino-4-methylcoumarin (AMC) (Cleavage Product) |
| Molecular Formula | C30H38N6O6 | C10H9NO2 |
| Molecular Weight | 578.66 g/mol | 175.18 g/mol |
| CAS Number | 156192-32-4 | 26093-31-2 |
| Appearance | White to off-white solid | Not applicable |
| Solubility | Soluble in DMSO | Soluble in aqueous buffers |
| Excitation Wavelength | Not Fluorescent | 360-380 nm[1] |
| Emission Wavelength | Not Fluorescent | 440-460 nm[1] |
Enzymatic Specificity and Kinetic Parameters
This compound is a substrate for a range of cysteine and serine proteases, with particular utility in assaying the activity of Cathepsins (K, L, S, and V), Kallikrein, and the Plasmodium falciparum cysteine protease, Falcipain II.[1] The kinetic parameters of this interaction, specifically the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), are crucial for quantitative assessment of enzyme activity and inhibitor efficacy.
Table 2: Representative Kinetic Constants for this compound with Target Proteases
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism |
| Falcipain-2 | Not specified | Not specified | 580 | P. falciparum |
| Cathepsin S | Not specified | Not specified | Not specified | Homo sapiens |
| Cathepsin L-like Protease | Not specified | Not specified | 4.20 x 10⁵ | Theileria parva |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The values presented are for illustrative purposes and may vary between studies.
Key Signaling Pathways and Biological Contexts
The proteases targeted by this compound are integral to numerous physiological and pathological processes. Understanding these pathways is essential for contextualizing experimental findings.
Cathepsin K in Bone Remodeling and Cancer
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[2] Its activity is regulated by the RANKL/RANK signaling pathway. Dysregulation of Cathepsin K activity is implicated in osteoporosis and bone metastasis in certain cancers. Furthermore, the mTOR signaling pathway has been shown to be involved in the regulation of Cathepsin K expression and activity in the context of cancer.
The Kallikrein-Kinin System in Inflammation and Blood Pressure
Plasma kallikrein is a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin. This cascade, known as the Kallikrein-Kinin system, plays a crucial role in the regulation of blood pressure, inflammation, and coagulation.
Falcipain II in Plasmodium falciparum Hemoglobin Degradation
Falcipain II is a crucial cysteine protease for the malaria parasite Plasmodium falciparum. It resides in the parasite's food vacuole and is a key enzyme in the degradation of host hemoglobin, which provides essential amino acids for parasite growth and proliferation. As such, Falcipain II is a major target for the development of antimalarial drugs.
References
Z-Leu-Arg-AMC: An In-Depth Technical Guide to Substrate Specificity and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Leu-Arg-AMC (N-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a fluorogenic peptide substrate widely utilized in biochemical and pharmaceutical research for the sensitive and specific detection of certain protease activities. Its utility is rooted in the covalent linkage of the dipeptide Leu-Arg to the fluorophore 7-amido-4-methylcoumarin (AMC). In its intact state, the AMC fluorophore is quenched and exhibits minimal fluorescence. Enzymatic cleavage of the amide bond between the arginine residue and AMC liberates the highly fluorescent AMC moiety, providing a direct and quantifiable measure of protease activity. This technical guide provides a comprehensive overview of this compound, its substrate specificity, quantitative kinetic data, detailed experimental protocols, and its application in the context of relevant signaling pathways.
Enzymatic Cleavage and Substrate Specificity
This compound is primarily recognized as a substrate for a range of cysteine proteases, with notable activity observed for cathepsins, the parasitic protease falcipain-2, and the serine protease kallikrein. The specificity of cleavage is dictated by the amino acid sequence of the peptide, with the P2 (Leu) and P1 (Arg) residues being key determinants for enzyme recognition and binding.
Quantitative Data for this compound Cleavage by Various Proteases
The following tables summarize the kinetic parameters for the hydrolysis of this compound by several key proteases. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |
| Cathepsin K | 8 | Not Reported | 4 x 105 | |
| Cathepsin B | Not Reported | Not Reported | 105 | |
| Cathepsin L | Not Reported | Not Reported | 106 | |
| Cathepsin S | Not Reported | Not Reported | 105 | |
| Cathepsin F | Not Reported | Not Reported | 106 | |
| Cathepsin V (L2) | Not Reported | Not Reported | 104 | |
| Falcipain-2 | Not Reported | Not Reported | 1.06 x 105 | |
| ThpCP (Cathepsin L-like) | Not Reported | Not Reported | 4.20 x 105 |
Experimental Protocols
The following are detailed methodologies for conducting protease activity assays using this compound.
Protocol 1: Cathepsin B Activity Assay
Materials:
-
Recombinant Human Cathepsin B
-
This compound
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0
-
Assay Buffer: 25 mM MES, pH 5.0
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation:
-
Dilute recombinant human Cathepsin B to 10 µg/mL in Activation Buffer.
-
Incubate at room temperature for 15 minutes.
-
-
Assay Preparation:
-
Further dilute the activated Cathepsin B to 0.2 ng/µL in Assay Buffer.
-
Prepare a 20 µM working solution of this compound in Assay Buffer.
-
-
Assay Execution:
-
To each well of the 96-well plate, add 50 µL of the 0.2 ng/µL activated Cathepsin B solution.
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
-
Initiate the reaction by adding 50 µL of the 20 µM this compound working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity in kinetic mode for 5 minutes.
-
Excitation wavelength: 380 nm
-
Emission wavelength: 460 nm
-
Protocol 2: Cathepsin K Activity Assay
Materials:
-
Recombinant Human Cathepsin K
-
This compound
-
Assay Buffer: 50 mM MES, 5 mM DTT, 2.5 mM EDTA, pH 5.5
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a working solution of activated recombinant human Cathepsin K (e.g., 10 ng) in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer (e.g., 0.3125 to 12.5 nM).
-
-
Assay Execution:
-
To each well of the 96-well plate, add the Cathepsin K solution.
-
Include a no-enzyme control for each substrate concentration.
-
Initiate the reaction by adding the different concentrations of this compound to the wells. The final volume should be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.
-
Measure the increase in fluorescence intensity every 1 minute for 60 minutes.
-
Excitation wavelength: 370 nm
-
Emission wavelength: 460 nm
-
Protocol 3: Falcipain-2 Activity Assay
Materials:
-
Recombinant Falcipain-2
-
This compound
-
Assay Buffer: 100 mM sodium acetate, 8 mM DTT, pH 5.5
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation: *
Z-Leu-Arg-AMC: A Technical Guide to its Mechanism of Action and Application in Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Z-Leu-Arg-AMC (N-α-Carbobenzoxy-Leucyl-Arginine-7-amino-4-methylcoumarin), detailing its core mechanism of action, enzymatic targets, and practical application in quantitative enzyme activity assays. This document is intended to serve as a valuable resource for professionals engaged in protease research and drug discovery.
Core Concepts and Mechanism of Action
This compound is a synthetic dipeptide substrate designed for the sensitive and continuous measurement of specific protease activities. Its utility is rooted in its fluorogenic properties. The substrate consists of the dipeptide Leu-Arg covalently linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus of the peptide is protected by a carbobenzoxy (Z) group, which enhances substrate stability and specificity.
In its intact form, the fluorescence of the AMC moiety is quenched. Specific proteases recognize and cleave the amide bond between the C-terminal arginine residue and the AMC group. This enzymatic hydrolysis releases free AMC, which is highly fluorescent. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, consequently, to the enzymatic activity of the protease of interest. The fluorescence of liberated AMC is typically measured with excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm.[1]
Enzymatic Targets and Substrate Specificity
This compound is a substrate for a range of proteases, primarily belonging to the cysteine and serine protease families. Its primary targets include:
-
Cathepsins: A group of lysosomal proteases. This compound is a known substrate for Cathepsin K, L, S, and V.[1][2]
-
Kallikreins: A subgroup of serine proteases.[1]
-
Falcipain II: A cysteine protease from the malaria parasite Plasmodium falciparum. This compound is reported to be a preferred substrate for this enzyme.[1][3]
The specificity of this compound is conferred by the dipeptide sequence Leu-Arg. Many proteases have specific recognition sites (subsites) that accommodate particular amino acid residues at defined positions relative to the scissile bond. The presence of Arginine at the P1 position (the residue immediately preceding the cleavage site) makes it a suitable substrate for trypsin-like proteases that preferentially cleave after basic amino acid residues.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the enzymatic cleavage of this compound and, for comparative purposes, other relevant fluorogenic substrates by their target proteases. It is important to note that kinetic parameters are highly dependent on the specific assay conditions, including buffer composition, pH, and temperature.
Table 1: Kinetic Parameters for Cathepsin K
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 8.3 | 3.4 | 4.1 x 10⁵ |
Data obtained from a study on human osteoclast Cathepsin K.[4]
Table 2: Kinetic Parameters for Cathepsin S
| Enzyme Variant | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-type Cathepsin S | 1.8 ± 0.3 | 1.5 ± 0.1 | 8.3 x 10⁵ |
Data from a study characterizing Cathepsin S exosites.[5]
Table 3: Kinetic Parameters for Cathepsin L and V (with Z-Phe-Arg-AMC)
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) |
| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 |
| Human Cathepsin V | Z-Phe-Arg-AMC | Not specified | Not specified |
Data for Cathepsin L from a study on novel inhibitors.[6] Cathepsin V is known to be assayed with Z-Phe-Arg-AMC, though specific kinetic constants were not found in the reviewed literature.[7]
Table 4: Kinetic Parameters for Human Tissue Kallikrein (with alternative substrates)
| Substrate | Km (μM) | kcat (s⁻¹) |
| H-Pro-Phe-Arg-AMC | 69 ± 3 | 23.42 ± 0.09 |
| Bz-Pro-Phe-Arg-pNA | 75 ± 2 | 1.23 ± 0.02 |
Data from a study on the structure-function analysis of human kallikrein-related peptidase 2.[8]
Table 5: Falcipain II
While this compound is a preferred substrate for Falcipain II, specific Km and kcat values are not consistently reported in the literature.[1][3] Kinetic analysis is typically performed by monitoring the release of AMC over time.[9]
Experimental Protocols
The following section provides a detailed, generalized methodology for conducting a protease activity assay using this compound. This protocol can be adapted for specific enzymes and experimental objectives.
Reagent Preparation
-
Assay Buffer: The composition of the assay buffer is critical and should be optimized for the specific protease being studied. A common starting point for many proteases is a buffer containing:
-
50-100 mM Buffer salt (e.g., Tris-HCl, MES, Sodium Acetate) to maintain the optimal pH for the enzyme.
-
100-150 mM NaCl
-
1-5 mM DTT or other reducing agent (for cysteine proteases like cathepsins and falcipain).
-
1-2 mM EDTA
-
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[10] Store this stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
Enzyme Solution: Prepare a working solution of the purified or crude enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
AMC Standard Curve: To convert the relative fluorescence units (RFU) to the molar amount of product formed, a standard curve using known concentrations of free AMC is required. Prepare a series of dilutions of an AMC stock solution in the assay buffer.
Assay Procedure
-
Plate Setup: Use a black, flat-bottom 96-well microplate to minimize background fluorescence.
-
Reagent Addition:
-
Add the desired volume of assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include "no enzyme" controls to measure background substrate hydrolysis.
-
If screening for inhibitors, pre-incubate the enzyme with the test compounds for a defined period before adding the substrate.
-
-
Reaction Initiation: To start the reaction, add the this compound working solution to all wells. The final substrate concentration should ideally be at or below the Km value for accurate kinetic measurements.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes). Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Data Analysis
-
Background Subtraction: Subtract the fluorescence readings of the "no enzyme" control wells from the corresponding experimental wells.
-
Initial Velocity Calculation: Plot the fluorescence intensity (RFU) versus time for each reaction. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Conversion to Molar Units: Use the slope of the AMC standard curve to convert the initial velocities from RFU/min to moles of AMC/min.
-
Kinetic Parameter Determination: To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis. The kcat can then be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
Signaling Pathways and Biological Context
The proteases targeted by this compound are involved in numerous critical physiological and pathological processes.
-
Cathepsins: These proteases play a key role in protein degradation within lysosomes. They are also implicated in various diseases, including cancer, osteoporosis, and arthritis. For instance, Cathepsin K is a major therapeutic target in osteoporosis due to its role in bone resorption.
-
Kallikreins: This family of proteases is involved in a wide range of biological processes, including the regulation of blood pressure, inflammation, and the processing of peptide hormones and growth factors.
-
Falcipain II: In Plasmodium falciparum, this protease is essential for the degradation of host hemoglobin, which provides the parasite with a source of amino acids. As such, falcipain II is a key target for the development of novel anti-malarial drugs.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for the real-time monitoring of several important proteases. Its well-defined mechanism of action and the availability of established assay protocols make it an invaluable tool for researchers in academia and the pharmaceutical industry. A thorough understanding of its enzymatic targets, kinetic properties, and the biological pathways in which these enzymes operate is crucial for the effective design and interpretation of experiments aimed at elucidating protease function and developing novel therapeutic interventions.
References
- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. shop.bachem.com [shop.bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Z-Leu-Arg-AMC: A Comprehensive Technical Guide for Protease Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Z-Leu-Arg-AMC (N-α-Cbz-L-Leucyl-L-Arginine 7-amido-4-methylcoumarin) is a highly sensitive and specific tool for the detection and quantification of a range of proteases. Its utility lies in the covalent linkage of a peptide recognized by specific proteases to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC is released, providing a direct and real-time measure of enzyme activity.
This technical guide provides an in-depth overview of the applications, experimental protocols, and underlying signaling pathways related to the use of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this substrate in their work.
Core Properties and Mechanism of Action
This compound is a synthetic dipeptide substrate recognized and cleaved by several proteases with trypsin-like specificity. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its stability and specificity. The key feature of this substrate is the fluorogenic AMC moiety.
Mechanism of Fluorescence Generation:
The enzymatic hydrolysis of the peptide bond between the C-terminal arginine residue and the AMC molecule results in the liberation of free AMC. This release eliminates the quenching effect, leading to a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity under investigation.
Spectral Properties:
The liberated AMC has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 440-460 nm.[1]
Target Enzymes and Applications
This compound is a substrate for a variety of proteases, making it a versatile tool in several research areas.
Primary Target Enzymes:
-
Cathepsins: A group of lysosomal proteases involved in various physiological and pathological processes, including bone remodeling, antigen presentation, and cancer progression. This compound is a known substrate for Cathepsins K, L, S, and V.[1]
-
Kallikreins: A subgroup of serine proteases that play a crucial role in the inflammatory response and blood pressure regulation through the kinin-kallikrein system.[1]
-
Falcipain II: A cysteine protease found in the malaria parasite Plasmodium falciparum. It is a key enzyme in the degradation of host hemoglobin and is a major target for antimalarial drug development. This compound is a preferred substrate for Falcipain II.[1]
Key Applications:
-
Enzyme Kinetics and Inhibition Studies: The continuous nature of the assay allows for the determination of key kinetic parameters such as Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). It is also widely used for screening and characterizing potential enzyme inhibitors.
-
Drug Discovery and Development: High-throughput screening of compound libraries to identify novel protease inhibitors.
-
Cell-Based Assays: Measurement of protease activity in cell lysates and tissue homogenates to study cellular processes and disease states.
-
Diagnostics: Potential for the development of diagnostic assays based on altered protease activity in various diseases.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound and similar substrates with their target enzymes. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₈N₆O₆ | |
| Molecular Weight | 578.66 g/mol | [1] |
| Excitation Wavelength | 360-380 nm | [1] |
| Emission Wavelength | 440-460 nm | [1] |
| Solubility | Soluble in DMSO |
Table 2: Kinetic Parameters for Protease Cleavage of this compound and Related Substrates
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | pH | Reference |
| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | - | 5.5 | [2] |
| Human Cathepsin B | Z-Phe-Arg-AMC | - | - | High Activity | 7.2 | [3] |
| Human Cathepsin B | Z-Phe-Arg-AMC | - | - | Higher Activity | 4.6 | [3] |
| Falcipain-2 | This compound | - | - | 580 | - | [4] |
| Human Kallikrein-2 | H-Pro-Phe-Arg-AMC | ~5x higher for glycosylated form | 17.0 (non-glycosylated) | - | 7.5 | [5] |
Note: Data for this compound is not always available. Data for structurally similar substrates is provided for reference. Researchers are encouraged to determine these parameters under their specific assay conditions.
Experimental Protocols
The following are detailed methodologies for performing enzyme activity assays using this compound. These protocols can be adapted for specific applications and experimental setups.
General Assay Principle
The assay is based on the spectrofluorometric detection of the liberated AMC molecule. The reaction is typically performed in a 96-well plate format suitable for high-throughput analysis.
Materials
-
This compound substrate
-
Purified enzyme (e.g., Cathepsin K, Kallikrein, Falcipain II) or cell/tissue lysate
-
Assay Buffer (specific to the enzyme)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate filters for Ex/Em = 360-380/440-460 nm
-
Enzyme inhibitor (optional, for control experiments)
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Solution: Prepare a working solution of the enzyme in the appropriate assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate. Keep the enzyme on ice.
-
Assay Buffer: The composition of the assay buffer is critical for optimal enzyme activity.
-
For Cathepsins (e.g., Cathepsin L): 100 mM Sodium Acetate (B1210297), 5 mM DTT, pH 5.5.[6]
-
For Kallikrein: 10 mmol L⁻¹ ammonium (B1175870) acetate solution, pH 8.0.
-
For Falcipain II: 100 mM Sodium Acetate, 5 mM DTT, pH 5.5.[6]
-
Assay Procedure
-
Plate Setup: Add 50 µL of assay buffer to each well of a black 96-well microplate. Include wells for blank controls (assay buffer and substrate, no enzyme) and inhibitor controls (assay buffer, substrate, enzyme, and inhibitor).
-
Substrate Addition: Prepare a working solution of this compound by diluting the stock solution in the assay buffer. Add 25 µL of the substrate working solution to each well. The final concentration should be optimized, but a starting point of 10-20 µM is common.
-
Temperature Equilibration: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Add 25 µL of the enzyme working solution to each well to start the reaction. Mix gently by shaking the plate for 10-15 seconds. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
Data Analysis
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Convert to Molar Units: To determine the concentration of AMC produced, a standard curve of free AMC should be generated. This allows for the conversion of relative fluorescence units (RFU) per minute to moles of AMC released per minute.
-
Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving the target enzymes of this compound and a general experimental workflow.
References
- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory Elements within the Prodomain of Falcipain-2, a Cysteine Protease of the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Z-Leu-Arg-AMC for Cathepsin Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Leu-Arg-AMC (N-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a fluorogenic peptide substrate widely employed for the sensitive detection of cathepsin activity. Cathepsins are a diverse group of proteases, primarily located in lysosomes, that play crucial roles in protein turnover, antigen presentation, apoptosis, and inflammation. Dysregulation of cathepsin activity is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and arthritis, making them attractive therapeutic targets.
This technical guide provides a comprehensive overview of the use of this compound to measure the activity of various cathepsins. It includes detailed experimental protocols, a summary of kinetic data, and visualizations of relevant signaling pathways and experimental workflows.
Biochemical Properties and Mechanism of Action
This compound is a synthetic dipeptide composed of leucine (B10760876) and arginine, with a benzyloxycarbonyl (Z) protecting group at the N-terminus and a 7-amido-4-methylcoumarin (AMC) fluorophore at the C-terminus. The fluorescence of the AMC group is quenched by the amide bond to arginine. Upon enzymatic cleavage by a cathepsin, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. The rate of AMC release is directly proportional to the cathepsin activity.
The substrate this compound is recognized by several members of the cathepsin family, including cathepsins K, L, S, and V.[1][2] It is also reported to be a substrate for Cathepsin B.[3] The activity is quantified by measuring the fluorescence of the liberated AMC molecule at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[1]
Data Presentation: Kinetic Parameters
The efficiency of an enzyme's catalytic activity on a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is the specificity constant and indicates the overall catalytic efficiency of the enzyme.
The following table summarizes the available kinetic parameters for the hydrolysis of this compound and structurally similar substrates by various human cathepsins. It is important to note that kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition.
| Cathepsin | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Cathepsin S | This compound | Data not available | Data not available | Reported | [4] |
| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1,948,052 | [5] |
| Cathepsin K | Z-Phe-Arg-AMC | ~1.7 | ~0.1 | ~58,823 | [6] |
| Cathepsin V | Z-Phe-Arg-AMC | Data not available | Data not available | Used as substrate | [7] |
| Cathepsin B | Z-Arg-Arg-AMC | Data not available | Data not available | Used as substrate | [8] |
| Cathepsin B | Z-Phe-Arg-AMC | 130 ± 19 (pH 4.6) | 1.9 ± 0.08 (pH 4.6) | 15,000 ± 2,500 (pH 4.6) | [8] |
| Cathepsin B | Z-Phe-Arg-AMC | 110 ± 17 (pH 7.2) | 11 ± 0.5 (pH 7.2) | 96,000 ± 16,000 (pH 7.2) | [8] |
Experimental Protocols
This section provides a detailed methodology for a standard cathepsin activity assay using this compound. This protocol can be adapted for various cathepsins and sample types, including purified enzymes and cell lysates.
Materials
-
This compound Substrate: Stock solution (e.g., 10 mM in DMSO), stored at -20°C and protected from light.
-
Assay Buffer: The optimal buffer composition and pH vary depending on the specific cathepsin being assayed. A common starting point is a sodium acetate (B1210297) or phosphate (B84403) buffer.
-
Example for Cathepsin L (optimal pH ~5.5): 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.
-
Example for Cathepsin B (can be active at acidic and neutral pH): 40 mM citrate (B86180) phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH adjusted to 4.6 or 7.2.
-
-
Purified Cathepsin Enzyme or Cell/Tissue Lysate: Prepare cell lysates in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding those that inhibit cysteine proteases). Determine the total protein concentration of the lysate.
-
96-well Black Microplate: For fluorescence measurements to minimize light scatter and background.
-
Fluorescence Microplate Reader: Capable of excitation at 360-380 nm and emission at 440-460 nm.
-
Positive and Negative Controls:
-
Positive Control: A known active cathepsin enzyme.
-
Negative Control (No Enzyme): Assay buffer and substrate without the enzyme source.
-
Inhibitor Control: Pre-incubate the enzyme with a specific cathepsin inhibitor (e.g., E-64 for general cysteine cathepsins, or a more specific inhibitor if available) before adding the substrate.
-
Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the desired working concentration of this compound by diluting the stock solution in the assay buffer. The final substrate concentration should ideally be at or below the Km value for kinetic studies, or at a saturating concentration (e.g., 10-50 µM) for inhibitor screening.
-
Dilute the purified enzyme or cell lysate to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of the diluted enzyme or cell lysate to the appropriate wells.
-
For control wells, add 50 µL of assay buffer (no enzyme control) or the enzyme pre-incubated with an inhibitor.
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the this compound working solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control (blank) from all other readings.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
To quantify the amount of released AMC, a standard curve of free AMC of known concentrations should be generated under the same assay conditions.
-
The cathepsin activity can be expressed as the rate of AMC production (e.g., pmol/min) per amount of enzyme or total protein (e.g., pmol/min/µg protein).
-
Mandatory Visualizations
Enzymatic Reaction of this compound
References
- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]
- 6. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Application of Z-Leu-Arg-AMC in Kallikrein Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the fluorogenic substrate Z-Leu-Arg-AMC for the characterization of kallikrein activity. It includes detailed information on the underlying biochemical principles, experimental protocols, and data analysis, as well as a depiction of the relevant signaling pathways.
Introduction to this compound and Kallikreins
This compound is a synthetic peptide substrate used for the sensitive detection of various proteases, including kallikreins. The substrate consists of a tripeptide, Z-Leu-Arg, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between Arginine (Arg) and AMC by a kallikrein, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored over time to determine reaction kinetics.
Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological and pathological processes. They are key components of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, coagulation, and pain.[1][2] The system is initiated when plasma or tissue kallikrein cleaves kininogens to release vasoactive peptides called kinins, such as bradykinin (B550075) and kallidin.[2][3] These kinins then bind to and activate specific G-protein coupled receptors, primarily the B1 and B2 receptors, triggering a cascade of intracellular signaling events.[3][4]
Biochemical Properties and Assay Principle
The enzymatic reaction at the core of the this compound based kallikrein assay is the hydrolysis of the peptide bond C-terminal to the arginine residue.
Substrate: this compound (non-fluorescent) Enzyme: Kallikrein Products: Z-Leu-Arg + AMC (fluorescent)
The released AMC has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 440-460 nm.[5] This significant fluorescence enhancement upon substrate cleavage forms the basis of a continuous and highly sensitive assay for measuring kallikrein activity.
Quantitative Data Summary
While this compound is a known substrate for kallikrein, specific kinetic parameters for its interaction with various human kallikreins are not extensively documented in publicly available literature.[1][5] For comparative purposes, kinetic data for other fluorogenic and chromogenic kallikrein substrates are presented below. Researchers are strongly encouraged to determine the Michaelis-Menten constants (Km and kcat) for this compound with their specific kallikrein and under their experimental conditions.
| Substrate | Kallikrein Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| H-D-Val-Leu-Arg-pNA | Human Tissue Kallikrein 1 (KLK1) | - | - | - | [6] |
| Z-Phe-Arg-AMC | Immobilized Porcine Pancreatic Kallikrein | 15.48 ± 3 | - | - | [7] |
| H-PFR-AMC | Human Kallikrein-related Peptidase 2 (KLK2) | 69 ± 3 | 23.42 ± 0.09 | 3.4 x 10⁵ | [8] |
| Bz-PFR-pNA | Human Kallikrein-related Peptidase 2 (KLK2) | 75 ± 2 | 1.23 ± 0.02 | 1.6 x 10⁴ | [8] |
| Low Molecular Weight Kininogen | Human Urinary Kallikrein | - | - | 1.46 x 10⁵ | [4] |
| High Molecular Weight Kininogen | Human Urinary Kallikrein | - | - | 8.6 x 10⁴ | [4] |
| Boc-Val-Pro-Arg-AMC | Human Kallikrein-related Peptidase 13 (KLK13) | 210 | 75 min⁻¹ | 5.9 x 10³ | [9] |
Detailed Experimental Protocols
The following protocols are provided as a guide and should be optimized for the specific kallikrein and experimental setup.
Reagent Preparation
-
Assay Buffer: A common buffer for kallikrein assays is 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.[6] Some protocols for tissue kallikrein recommend the addition of 10 mM CaCl₂.[3] The optimal pH for kallikrein activity is generally in the range of 7.5 to 9.0.[2]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store this stock solution in aliquots at -20°C or -80°C, protected from light.
-
Kallikrein Stock Solution: Prepare a stock solution of the purified kallikrein in an appropriate buffer (e.g., the assay buffer) at a known concentration. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
AMC Standard Solution: To quantify the enzyme activity, a standard curve of free AMC is required. Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. From this stock, prepare a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-10 µM).
Kallikrein Activity Assay Protocol
This protocol is adapted from methods used for similar fluorogenic kallikrein substrates.[3][10]
-
Prepare the reaction mixture: In a 96-well black microplate, add the following components to each well:
-
Assay Buffer (to a final volume of 100 µL)
-
Kallikrein enzyme (at the desired final concentration, e.g., 1-10 nM)
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate.
-
Initiate the reaction: Add the this compound substrate to each well to reach the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Kinetic measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature. Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).
-
Excitation Wavelength: 360-380 nm
-
Emission Wavelength: 440-460 nm
-
-
Controls:
-
No-enzyme control: Assay buffer and substrate, without the enzyme.
-
No-substrate control: Assay buffer and enzyme, without the substrate.
-
Inhibitor control (optional): Assay buffer, enzyme, substrate, and a known kallikrein inhibitor.
-
Data Analysis
-
Generate the AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (fluorescence units per mole of AMC).
-
Calculate the Initial Reaction Velocity (V₀):
-
Plot the fluorescence intensity versus time for each experimental well.
-
Determine the initial linear portion of the curve.
-
The slope of this linear portion represents the initial rate of the reaction in fluorescence units per minute.
-
-
Convert to Molar Rate: Convert the initial velocity from fluorescence units/min to moles of AMC released/min using the slope from the AMC standard curve.
-
V₀ (mol/min) = (Slope of experimental data) / (Slope of AMC standard curve)
-
-
Determine Kinetic Parameters (Km and Vmax):
-
Perform the assay with a fixed enzyme concentration and varying substrate concentrations.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
-
V = (Vmax * [S]) / (Km + [S])
-
The turnover number (kcat) can be calculated if the active enzyme concentration [E] is known: kcat = Vmax / [E].
-
Visualizations
Kallikrein-Kinin Signaling Pathway
The following diagram illustrates the central role of kallikreins in activating the kinin system and the subsequent downstream signaling events.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. Kallikrein-related Peptidase-8 (KLK8) Is an Active Serine Protease in Human Epidermis and Sweat and Is Involved in a Skin Barrier Proteolytic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Kinetic analysis of the interaction of human tissue kallikrein with single-chain human high and low molecular weight kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 8. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.utoronto.ca [sites.utoronto.ca]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Z-Leu-Arg-AMC for Falcipain-2 Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmodium falciparum, the protozoan parasite responsible for the most lethal form of malaria, relies on a complex lifecycle that includes a stage within human erythrocytes. During this intraerythrocytic phase, the parasite degrades vast quantities of host cell hemoglobin in an acidic food vacuole to acquire essential amino acids for protein synthesis and to maintain osmotic stability.[1][2] This catabolic process is orchestrated by a cascade of proteases. Among them, falcipain-2 (FP-2), a papain-family cysteine protease, has been identified as a critical hemoglobinase and a principal target for the development of novel antimalarial chemotherapeutics.[2][3]
The study of falcipain-2's enzymatic activity and the screening for its inhibitors are paramount in the drug discovery pipeline. The fluorogenic peptide substrate, Z-Leu-Arg-AMC (Benzyloxycarbonyl-Leucyl-Arginine-7-amino-4-methylcoumarin), has emerged as a vital tool for these investigations. It is recognized as the preferred substrate for falcipain-2, enabling sensitive and continuous monitoring of its proteolytic activity.[4][5] This guide provides a comprehensive technical overview of the use of this compound in falcipain-2 research, detailing core principles, experimental protocols, quantitative data, and key experimental workflows.
Core Principle: The Fluorogenic Assay
The utility of this compound lies in its clever design as a fluorogenic substrate. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is covalently linked to the C-terminus of the dipeptide, Leu-Arg. In this conjugated state, the fluorescence of the AMC group is quenched. Falcipain-2 exhibits a strong substrate preference for cleaving peptide bonds C-terminal to arginine residues (P1 position), particularly when a leucine (B10760876) residue is in the P2 position.[6][7] Upon enzymatic cleavage by falcipain-2, the free AMC moiety is released, resulting in a significant increase in fluorescence. This emitted fluorescence, which can be measured over time, is directly proportional to the enzyme's activity.
Quantitative Data Presentation
Kinetic parameters are crucial for characterizing enzyme behavior and inhibitor potency. While values can vary based on experimental conditions (e.g., pH, temperature, buffer composition, and enzyme purity), the following tables summarize key quantitative data related to this compound and falcipain-2 studies.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Full Name | Benzyloxycarbonyl-Leu-Arg-7-amino-4-methylcoumarin | [1] |
| Molecular Weight | 578 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | [8] |
| Excitation Max. | ~360-380 nm | [4] |
| Emission Max. | ~440-460 nm | [4] |
Table 2: Substrate Concentrations and Conditions in Falcipain-2 Assays
| Parameter | Value / Condition | Application | Reference |
| Substrate Concentration | 4 µM - 50 µM | Enzyme kinetics and inhibition assays | [9] |
| Substrate Concentration | 10 µM | Substrate screening | [6] |
| Substrate Concentration | 25 µM | Inhibition assays | [9][10] |
| Assay Buffer | 100 mM Sodium Acetate, pH 5.5 | Standard activity and inhibition assays | [1][9] |
| Reducing Agent | 8-10 mM Dithiothreitol (DTT) | To maintain the active-site cysteine in a reduced state | [9][11] |
| Enzyme Concentration | 0.6 nM - 1 nM | Kinetic and inhibition studies | [9] |
Experimental Protocols
The following are detailed methodologies for standard enzymatic assays involving falcipain-2 and the this compound substrate.
Protocol 1: Falcipain-2 Activity Assay
This protocol details the measurement of recombinant falcipain-2 activity.
Materials:
-
Recombinant falcipain-2
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, pH 5.5[1]
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the Assay Buffer. Dilute the falcipain-2 enzyme to the desired working concentration (e.g., 2 nM for a final concentration of 1 nM) in ice-cold Assay Buffer. Prepare a working solution of this compound (e.g., 100 µM for a final concentration of 50 µM) in Assay Buffer.
-
Set up Assay Plate:
-
Test Wells: Add 50 µL of the 2X enzyme working solution (e.g., 2 nM).
-
Substrate Control (Blank) Wells: Add 50 µL of Assay Buffer without enzyme.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate Reaction: Add 50 µL of the 2X substrate working solution (e.g., 100 µM) to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity kinetically for 20-30 minutes with readings every 60 seconds (Excitation: ~380 nm, Emission: ~460 nm).[9][10]
-
Data Analysis:
-
Subtract the background fluorescence rate from the substrate control wells.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Activity is typically expressed as relative fluorescence units (RFU) per minute.
-
Protocol 2: Falcipain-2 Inhibition Assay
This protocol is for screening compounds for their ability to inhibit falcipain-2 activity.
Materials:
-
Same as Protocol 1.
-
Inhibitor compounds (dissolved in DMSO).
Procedure:
-
Prepare Reagents: Prepare Assay Buffer and enzyme working solution as described in Protocol 1.
-
Set up Assay Plate:
-
Test Wells: Add 40 µL of the falcipain-2 working solution and 10 µL of the inhibitor compound at various concentrations.
-
Enzyme Control (No Inhibitor) Wells: Add 40 µL of the enzyme working solution and 10 µL of DMSO (or vehicle).
-
Substrate Control (Blank) Wells: Add 50 µL of Assay Buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[11]
-
Initiate Reaction: Add 50 µL of the 2X this compound substrate working solution to all wells.
-
Measure Fluorescence: Measure fluorescence kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for all wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Enzymatic cleavage of this compound by falcipain-2 releases fluorescent AMC.
Caption: Standard workflow for a falcipain-2 enzymatic activity assay.
Caption: General workflow for screening falcipain-2 inhibitors.
Caption: Role of falcipain-2 in the hemoglobin degradation pathway of P. falciparum.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Falcipain-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Substrate mapping and inhibitor profiling of falcipain-2, falcipain-3 and berghepain-2: implications for peptidase anti-malarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity studies of the cysteine peptidases falcipain-2 and falcipain-3 from Plasmodium falciparum and demonstration of their kininogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity [frontiersin.org]
Z-Leu-Arg-AMC: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of the fluorogenic peptide substrate, Z-Leu-Arg-AMC (N-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin). This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, signal transduction, and pharmacology.
Core Chemical Properties
This compound is a synthetic dipeptide substrate widely utilized for the sensitive detection of various protease activities. The covalent linkage of the dipeptide to the fluorophore 7-amido-4-methylcoumarin (AMC) results in a non-fluorescent molecule. Enzymatic cleavage of the amide bond between arginine and AMC liberates the highly fluorescent AMC moiety, providing a direct and quantifiable measure of protease activity.
| Property | Value | Reference |
| Molecular Formula | C30H39N7O6 (may vary with salt form) | |
| Molecular Weight | 578.67 g/mol (as free base) | [1] |
| Purity | >96% (typically analyzed by HPLC) | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and 10% acetic acid | |
| Excitation Wavelength | 360-380 nm | [1] |
| Emission Wavelength | 440-460 nm | [1] |
| Storage Conditions | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [2] |
Mechanism of Action and Target Enzymes
This compound is a versatile substrate for a range of proteases that exhibit specificity for cleavage at the C-terminus of arginine residues. The fundamental principle of its use in enzymatic assays is the transition from a non-fluorescent state to a highly fluorescent state upon hydrolysis.
Key enzymes that are known to effectively cleave this compound include:
-
Cathepsins: A group of lysosomal proteases involved in protein turnover, apoptosis, and immune responses. This compound is a substrate for several cathepsins, including Cathepsin B, K, L, S, and V.[1][3]
-
Kallikreins: A subgroup of serine proteases that play crucial roles in inflammation, blood pressure regulation, and coagulation.[1][4]
-
Falcipains: Cysteine proteases found in the malaria parasite Plasmodium falciparum. Falcipain-2, a key hemoglobinase, preferentially cleaves this compound, making this substrate valuable for antimalarial drug screening.[1][5][6]
Signaling Pathways Involving Target Enzymes
The proteases that cleave this compound are integral components of various critical signaling pathways. Understanding these pathways is essential for contextualizing experimental results.
Cathepsin-Mediated Signaling
Cathepsins, once released from the lysosome into the cytosol, can initiate and amplify signaling cascades leading to apoptosis and inflammation.
Kallikrein-Kinin System
The kallikrein-kinin system is a cascade that generates vasoactive kinins, which act on specific G protein-coupled receptors to mediate their effects.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in protease activity assays and inhibitor screening. Optimization may be required depending on the specific enzyme and experimental conditions.
General Enzyme Activity Assay
This protocol describes the measurement of protease activity in a purified enzyme preparation or cell lysate.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM DTT for cysteine proteases)
-
Purified enzyme or cell lysate
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution to the desired final working concentration (e.g., 10-100 µM) in Assay Buffer.
-
Prepare the enzyme solution by diluting the purified enzyme or cell lysate in ice-cold Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of the enzyme solution to each well of the 96-well plate.
-
Include a "no enzyme" control with 50 µL of Assay Buffer for background fluorescence measurement.
-
-
Initiate Reaction:
-
Add 50 µL of the this compound working solution to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from the "no enzyme" control.
-
Enzyme activity can be calculated using a standard curve of free AMC.
-
High-Throughput Inhibitor Screening
This protocol is designed for screening compound libraries for potential inhibitors of a target protease.
Procedure:
-
Plate Preparation:
-
Dispense test compounds and controls (e.g., known inhibitor and DMSO vehicle) into a 96-well or 384-well plate.
-
-
Enzyme Addition:
-
Add the enzyme solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Add the this compound working solution to all wells to start the reaction.
-
Immediately begin kinetic fluorescence measurement as described in the enzyme activity assay protocol.
-
-
Data Analysis:
-
Calculate the reaction rates for each well.
-
Determine the percent inhibition for each test compound relative to the vehicle control.
-
Conclusion
This compound is a robust and versatile fluorogenic substrate for the study of a variety of proteases involved in critical physiological and pathological processes. Its application in enzyme kinetics, inhibitor screening, and cell-based assays makes it an invaluable tool for researchers in academia and the pharmaceutical industry. A thorough understanding of its chemical properties, mechanism of action, and the signaling pathways of its target enzymes is paramount for the successful design and interpretation of experiments.
References
- 1. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 5. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 6. Structure-function of falcipains: malarial cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Leu-Arg-AMC: A Comprehensive Technical Guide for Protease Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Z-Leu-Arg-AMC, a valuable tool for the kinetic analysis of various proteases, particularly cathepsins. This document details its physicochemical properties, outlines a comprehensive experimental protocol for its use in enzymatic assays, and illustrates the experimental workflow for clarity and reproducibility.
Core Concepts and Applications
This compound (N-α-Cbz-L-Leucyl-L-Arginine 7-amido-4-methylcoumarin) is a synthetic dipeptide substrate designed for the sensitive detection of protease activity. The carboxy-terminal 7-amido-4-methylcoumarin (AMC) group is quenched by the adjacent arginine residue. Upon enzymatic cleavage of the amide bond between arginine and AMC by a target protease, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.[1]
This substrate is particularly useful for studying the activity of cysteine proteases such as cathepsins (e.g., Cathepsin B, K, L, S, and V) and other proteases with similar substrate specificity, like kallikrein and falcipain II.[1] Its application is crucial in drug discovery for the screening of potential enzyme inhibitors and in fundamental research to elucidate the role of these proteases in various physiological and pathological processes.
Physicochemical and Quantitative Data
The key quantitative parameters of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 578.67 g/mol |
| Excitation Wavelength | 360 - 380 nm |
| Emission Wavelength | 440 - 460 nm |
Experimental Protocol: Cathepsin Activity Assay
This section provides a detailed methodology for measuring cathepsin activity in a 96-well plate format using this compound.
Materials and Reagents
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purified recombinant cathepsin or cell lysate containing the enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT and 1 mM EDTA)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with temperature control
Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Solution:
-
Prepare a solution of the purified cathepsin or cell lysate in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically through a dilution series.
-
-
Substrate Working Solution:
-
On the day of the experiment, dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be at or below the Michaelis-Menten constant (Km) for the specific enzyme, if known.
-
Assay Procedure
-
Assay Plate Setup:
-
Add the appropriate volume of the enzyme solution to the wells of the 96-well plate.
-
Include negative control wells containing only Assay Buffer to measure background fluorescence.
-
If screening for inhibitors, include control wells with the enzyme and the inhibitor vehicle (e.g., DMSO), as well as experimental wells with the enzyme and the test inhibitor.
-
-
Initiation of the Reaction:
-
Bring the 96-well plate to the desired assay temperature (e.g., 37°C) in the fluorescence plate reader.
-
Initiate the enzymatic reaction by adding the pre-warmed Substrate Working Solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin kinetic measurement of fluorescence intensity using an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Record data every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis
-
Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of all other wells.
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Enzyme activity can be expressed as the change in fluorescence units per minute (ΔFU/min). For quantitative analysis, a standard curve can be generated using free AMC to convert these values to moles of substrate cleaved per unit time.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the cathepsin activity assay using this compound.
Caption: Workflow for a fluorometric cathepsin activity assay.
References
Z-Leu-Arg-AMC: A Comprehensive Technical Guide to its Use in Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Leu-Arg-AMC (N-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a fluorogenic substrate widely utilized in life sciences to assay the activity of specific proteases. Its core utility lies in the covalent linkage of the dipeptide Leu-Arg to the fluorophore 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC is released. This liberation of AMC results in a quantifiable increase in fluorescence, providing a sensitive and direct measure of enzymatic activity. This guide provides an in-depth overview of the technical aspects of using this compound, including its spectral properties, detailed experimental protocols for key target enzymes, and the relevant signaling pathways in which these enzymes operate.
Spectroscopic Properties
The utility of this compound as a fluorogenic substrate is entirely dependent on the spectral properties of the liberated 7-amino-4-methylcoumarin (B1665955) (AMC). Upon enzymatic cleavage, free AMC exhibits distinct excitation and emission spectra, allowing for its sensitive detection. The spectral properties are summarized in the table below.
| Parameter | Wavelength (nm) |
| Excitation Maximum | 341-351 |
| Emission Maximum | 430-445 |
| Recommended Excitation Range | 360-380 |
| Recommended Emission Range | 440-460 |
Note: The optimal excitation and emission wavelengths can vary slightly depending on the buffer conditions and the specific instrumentation used.
Key Enzymatic Targets and Applications
This compound is a substrate for several cysteine proteases, making it a valuable tool for studying their activity in various biological contexts. The primary enzymes that cleave this compound include:
-
Cathepsins: Particularly Cathepsin K, which is highly expressed in osteoclasts and plays a crucial role in bone resorption. This compound is also cleaved by other cathepsins such as B, L, S, and V.[1][2]
-
Falcipains: These are cysteine proteases found in the malaria parasite Plasmodium falciparum. This compound is a preferred substrate for Falcipain-2, a key enzyme in hemoglobin degradation by the parasite, making it a target for anti-malarial drug development.[1][3]
-
Proteasome: The 26S proteasome possesses multiple proteolytic activities, including a trypsin-like activity that can cleave substrates after basic residues like arginine. While other substrates are more specific, this compound can be used to measure this activity.[4][5]
The ability to quantify the activity of these enzymes is critical in various research and drug development areas, including osteoporosis, arthritis, cancer, and infectious diseases.
Experimental Protocols
The following are detailed protocols for using this compound to measure the activity of its key enzymatic targets. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Cathepsin K Activity Assay
This protocol describes the measurement of Cathepsin K activity in cell lysates.
Materials:
-
Cathepsin K Cell Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
Cathepsin K Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5, 2 mM DTT, 1 mM EDTA)
-
This compound stock solution (10 mM in DMSO)
-
Purified Cathepsin K or cell lysate containing Cathepsin K
-
Cathepsin K inhibitor (e.g., Odanacatib) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density and treat as required.
-
Wash cells with ice-cold PBS and lyse them in chilled Cathepsin K Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Cathepsin K Reaction Buffer to each well.
-
Add 20-50 µg of cell lysate to each well.
-
For a negative control, pre-incubate the lysate with a Cathepsin K inhibitor for 15-30 minutes at 37°C.
-
Bring the total volume in each well to 90 µL with Reaction Buffer. Include a blank control with Reaction Buffer only.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound by diluting the stock solution in Reaction Buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding 10 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: 360-380 nm, Emission: 440-460 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all experimental readings.
-
Determine the rate of reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.
-
The specific activity can be calculated using a standard curve of free AMC.
-
Falcipain-2 Activity Assay
This protocol is for measuring the activity of purified Falcipain-2.
Materials:
-
Falcipain-2 Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM DTT)
-
This compound stock solution (10 mM in DMSO)
-
Purified Falcipain-2 enzyme
-
Falcipain-2 inhibitor (e.g., E64) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the purified Falcipain-2 to the desired concentration in Falcipain-2 Assay Buffer.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Falcipain-2 Assay Buffer to each well.
-
Add the diluted Falcipain-2 enzyme to each well.
-
For a negative control, pre-incubate the enzyme with a Falcipain-2 inhibitor for 15-30 minutes at room temperature.
-
Bring the total volume in each well to 90 µL with Assay Buffer. Include a blank control with Assay Buffer only.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 20-30 minutes at room temperature, with readings taken every 1-2 minutes (Excitation: 360-380 nm, Emission: 440-460 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all experimental readings.
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the specific activity based on the enzyme concentration and a free AMC standard curve.
-
Proteasome Trypsin-Like Activity Assay
This protocol outlines the measurement of the trypsin-like activity of the 20S proteasome in cell lysates.
Materials:
-
Proteasome Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors, excluding proteasome inhibitors)
-
Proteasome Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% (w/v) SDS)
-
This compound stock solution (10 mM in DMSO)
-
Cell lysate containing proteasomes
-
Proteasome inhibitor (e.g., MG-132) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Follow the same procedure as for the Cathepsin K assay, using the Proteasome Lysis Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of diluted cell lysate (1-2 mg/mL) to each well.
-
For a negative control, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.
-
Include a blank control with Assay Buffer only.
-
Bring the total volume in each well to 90 µL with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding 10 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Record the fluorescence every 1-2 minutes for a period of 30-60 minutes (Excitation: 360-380 nm, Emission: 440-460 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all experimental readings.
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
The proteasome-specific activity is the difference between the total activity and the activity in the presence of the proteasome inhibitor.
-
Signaling Pathways and Regulatory Context
The enzymes targeted by this compound are involved in critical cellular signaling pathways. Understanding these pathways is essential for interpreting experimental results and for identifying potential drug targets.
Cathepsin K and the RANKL/RANK Signaling Pathway
Cathepsin K is a key downstream effector of the RANKL/RANK signaling pathway, which is the primary regulator of osteoclast differentiation and activation.
The Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. The 26S proteasome, which has trypsin-like activity, is the central enzyme in this pathway.
Inhibitors
The study of enzyme inhibitors is a cornerstone of drug development. Several inhibitors are available for the enzymes that cleave this compound.
| Enzyme | Inhibitor | Type |
| Cathepsin K | Odanacatib | Selective, Reversible |
| Balicatib (AAE-581) | Selective, Reversible | |
| Falcipain-2 | E-64 | Irreversible, Broad-spectrum cysteine protease inhibitor |
| Leupeptin | Reversible, Aldehyde inhibitor | |
| Proteasome (Trypsin-like) | MG-132 | Reversible, Potent proteasome inhibitor |
| Bortezomib | Reversible, Potent 20S proteasome inhibitor |
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for monitoring the activity of several important proteases, including Cathepsin K, Falcipain-2, and the trypsin-like activity of the proteasome. Its application in enzyme kinetics, inhibitor screening, and cell-based assays makes it an invaluable tool for researchers in diverse fields such as bone biology, infectious disease, and cancer research. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for the successful application of this compound in the laboratory.
References
Z-Leu-Arg-AMC: A Technical Guide to Solubility, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of the fluorogenic peptide substrate, Z-Leu-Arg-AMC (N-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin). This substrate is a valuable tool for assaying the activity of several cysteine proteases, primarily cathepsins, which are implicated in a variety of physiological and pathological processes.
Core Properties and Mechanism of Action
This compound is a synthetic dipeptide substrate that, in its intact form, is non-fluorescent. The 7-amido-4-methylcoumarin (AMC) fluorophore is quenched by the N-terminal benzyloxycarbonyl (Z) protecting group. Upon enzymatic cleavage of the amide bond between arginine and AMC by a target protease, the highly fluorescent AMC moiety is released. The resulting increase in fluorescence, which can be measured at an excitation wavelength of 353-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity. This substrate is particularly useful for studying the activity of Cathepsins B, K, L, S, and V, as well as other proteases like kallikrein and the malarial protease falcipain II.[1][2]
Solubility
The solubility of this compound is a critical factor for its effective use in enzymatic assays. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 mM | A common concentration for stock solutions.[2] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (approximately 32 mM) | Available as a pre-made solution from some suppliers.[3] |
| 10% Acetic Acid | Soluble | Reported for a similar, longer peptide (Z-Leu-Arg-Gly-Gly-AMC).[4] May be applicable but should be verified. |
Note: When preparing solutions, especially with DMSO, it is advisable to allow the vial of powdered this compound to reach room temperature before opening to prevent moisture condensation. For accurate concentration, especially when preparing stock solutions for kinetic studies, the use of anhydrous DMSO is recommended.
Storage and Stability
Proper storage of this compound is essential to maintain its integrity and ensure reproducible experimental results.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C to -70°C | Up to 12 months | Protect from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[5] |
Key Handling Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the DMSO stock solution into single-use volumes is highly recommended to prevent degradation of the peptide.[2][3]
-
Protect from Light: The AMC fluorophore is light-sensitive. Both the powdered form and solutions should be stored in light-protected containers (e.g., amber vials or tubes wrapped in foil).[2][3][5]
Experimental Protocols
The following protocols provide a general framework for the preparation of this compound solutions and its use in a typical cathepsin activity assay.
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 578.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.79 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO to the powder. For 5.79 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C for up to 3 months.
General Protocol for a Cathepsin Activity Assay
This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Purified active cathepsin enzyme or cell lysate containing the enzyme
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5 for many cathepsins)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw the 10 mM this compound stock solution on ice, protected from light.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (a common starting point is 10 µM).[3]
-
Prepare the enzyme solution by diluting the purified enzyme or cell lysate in ice-cold Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the enzyme solution.
-
Include appropriate controls:
-
Blank: Assay Buffer only (to measure background fluorescence).
-
Negative Control: Enzyme solution with a known inhibitor (to confirm specific enzyme activity).
-
Substrate Control: Assay Buffer with the this compound working solution (to check for auto-hydrolysis).
-
-
-
Initiate the Reaction:
-
Add the this compound working solution to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., every 1-2 minutes for 30-60 minutes) with excitation at ~360-380 nm and emission at ~440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the rate of the reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.
-
The enzyme activity can be calculated by comparing the reaction rate to a standard curve generated with free AMC.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow for preparing and using this compound, as well as the signaling pathways of the primary cathepsins it is used to study.
Experimental Workflow
Caption: Experimental workflow for this compound preparation and use.
Cathepsin K Signaling Pathway
Caption: Simplified Cathepsin K activation and function pathway.
Cathepsin L Signaling Pathway
References
- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. adipogen.com [adipogen.com]
- 5. Z-LEU-ARG-7-AMINO-4-METHYLCOUMARIN | 156192-32-4 [chemicalbook.com]
Understanding Protease Fluorogenic Substrates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases, a critical class of enzymes, are integral to a vast array of physiological and pathological processes, making them significant targets for drug discovery.[1][2][3][4] The development of potent and selective protease inhibitors is a key strategy for treating diseases ranging from cancer and neurodegenerative disorders to infectious diseases.[1][4] Central to this endeavor are sensitive and reliable assays for measuring protease activity. Fluorogenic peptide substrates have emerged as invaluable tools, offering a continuous and high-throughput method for monitoring enzyme kinetics and screening inhibitor libraries.[5][6][7] This technical guide provides a comprehensive overview of the core principles, design, application, and experimental protocols associated with protease fluorogenic substrates.
Principles of Fluorogenic Substrate Design and Mechanism of Action
Fluorogenic substrates are synthetic peptides engineered to produce a fluorescent signal upon cleavage by a specific protease.[3] The design of these substrates hinges on two primary mechanisms: Förster Resonance Energy Transfer (FRET) and fluorescence quenching by a non-fluorescent group.
FRET-Based Substrates
In FRET-based substrates, a donor fluorophore and an acceptor molecule (quencher) are positioned on opposite sides of the protease cleavage site within the peptide.[3][8] When the substrate is intact, the close proximity of the donor and acceptor allows for non-radiative energy transfer, quenching the donor's fluorescence.[3][9] Upon enzymatic cleavage, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence emission.[8]
Caption: Mechanism of a FRET-based fluorogenic protease substrate.
Internally Quenched Substrates
A common design for fluorogenic substrates involves a fluorophore at one end of the peptide and a quencher at the other.[5] Similar to FRET-based substrates, the fluorescence is quenched in the intact molecule. Proteolytic cleavage separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.[7] A variety of donor/acceptor pairs are utilized for designing these substrates.[5]
Caption: Mechanism of an internally quenched fluorogenic protease substrate.
Common Fluorophores and Quenchers
The choice of fluorophore and quencher is critical for the sensitivity and specificity of the assay.[3] Factors to consider include spectral overlap, quantum yield, and solubility.
Table 1: Commonly Used Fluorophores in Protease Substrates
| Fluorophore | Excitation (nm) | Emission (nm) | Notes |
| Coumarin Derivatives | |||
| 7-Amino-4-methylcoumarin (AMC) | ~380 | ~460 | Widely used, but can have lower quantum yield.[10][11] |
| 7-Amino-4-carbamoylmethylcoumarin (ACC) | ~380 | ~460 | ~3-fold higher quantum yield than AMC, allowing for lower enzyme and substrate concentrations.[10][12] |
| 7-amino-4-trifluoromethylcoumarin (AFC) | ~400 | ~505 | |
| Rhodamine Derivatives | |||
| Rhodamine 110 (R110) | ~498 | ~521 | High sensitivity, with bisamide derivatives being nonfluorescent until cleaved.[11][13] Fluorescence is constant from pH 3-9.[13] |
| Other Fluorophores | |||
| 2-Aminobenzoyl (Abz) or Anthraniloyl | ~320 | ~420 | Often paired with Dnp or EDDnp quenchers.[9] |
| 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) | ~340 | ~490 | Commonly paired with DABCYL.[9] |
| Fluorescein isothiocyanate (FITC) | ~495 | ~525 | Used in substrates like FITC-casein for broad-spectrum protease assays.[14][15] |
Table 2: Common Quenchers Paired with Fluorophores
| Quencher | Paired Fluorophore(s) |
| 2,4-dinitrophenyl (Dnp) | Abz, MOCAc |
| N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) | Abz |
| 4-((4-(dimethylamino)phenyl)azo)benzoyl (DABCYL) | EDANS |
| QSY® dyes (e.g., QSY® 7, QSY® 35) | Various |
| 3-nitro-tyrosine | Abz |
Applications in Drug Discovery
Fluorogenic protease assays are instrumental throughout the drug discovery pipeline.[1][7]
-
High-Throughput Screening (HTS): The sensitivity and miniaturization potential of these assays enable the rapid screening of large compound libraries to identify initial hits.[7]
-
Determination of Inhibitor Potency (IC50): Dose-response curves are generated by measuring protease activity in the presence of varying inhibitor concentrations to calculate the half-maximal inhibitory concentration (IC50).[1]
-
Mechanism of Inhibition Studies: Kinetic experiments help elucidate whether an inhibitor acts through a competitive, non-competitive, or uncompetitive mechanism.[1]
-
Structure-Activity Relationship (SAR) Studies: These assays provide a quantitative readout to guide the chemical optimization of lead compounds.[1]
Caption: Role of fluorogenic assays in the drug discovery pipeline.
Experimental Protocols
General Protease Activity Assay Protocol
This protocol provides a general framework for a protease activity assay using a fluorogenic substrate in a 96-well plate format. Optimization of enzyme and substrate concentrations is crucial.[4][6]
Materials:
-
Purified protease
-
Fluorogenic peptide substrate
-
Assay buffer (optimized for the specific protease)
-
Inhibitor compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.[1]
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in assay buffer.[4]
-
Prepare serial dilutions of inhibitor compounds.
-
-
Assay Setup:
-
Add a small volume (e.g., 1-5 µL) of the inhibitor dilutions or vehicle control (e.g., DMSO) to the wells of the microplate.[1]
-
Add the protease solution to all wells except the negative control (no enzyme) wells.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.[1]
-
-
Reaction Initiation and Measurement:
Controls:
-
Positive Control: Enzyme and substrate without any inhibitor (vehicle only).[1]
-
Negative Control: Substrate without enzyme.[1]
-
Reference Inhibitor Control: A known inhibitor of the protease.[1]
Caption: General workflow for a fluorogenic protease inhibitor assay.
Solid-Phase Synthesis of Fluorogenic Peptide Substrates
Fluorogenic peptide substrates can be efficiently synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-based chemistry, particularly for substrates incorporating the ACC fluorophore.[10][16]
General Steps:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a solvent like DMF.[3]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine (B6355638) in DMF.[3]
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents (e.g., DIC/Oxyma) and add it to the resin to form the peptide bond.[3]
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Fluorophore/Quencher Incorporation: The fluorophore and quencher can be incorporated at specific positions during or after the peptide synthesis. For ACC substrates, the peptide is synthesized directly on a support-bound ACC.[10]
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Quantitative Data and Considerations
Enzyme and Substrate Optimization
To ensure accurate and reproducible results, it is essential to determine the optimal concentrations of both the enzyme and the substrate.[6]
-
Enzyme Titration: Perform the assay with a fixed, non-limiting substrate concentration and varying enzyme concentrations. Plot the initial reaction rate against the enzyme concentration to identify the linear range.[6]
-
Substrate Titration (Michaelis-Menten Kinetics): Using the optimal enzyme concentration, perform the assay with a range of substrate concentrations. Plot the initial reaction velocity against the substrate concentration to determine the Michaelis constant (Km) and maximum velocity (Vmax). For routine assays, a substrate concentration of 2-5 times the Km is often used.[6]
Table 3: Kinetic Constants for Selected Protease Substrates
| Protease | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin | Ac-Nle-Thr-Pro-Lys-ACC | 0.04 | 240 | 167 |
| Thrombin | Ac-Nle-Thr-Pro-Lys-AMC | 0.05 | 290 | 172 |
| Thrombin | Ac-Leu-Gly-Pro-Lys-ACC | 0.11 | 90 | 1222 |
| Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | 0.11 | 110 | 1000 |
| FSAP (wild-type) | Ac-Pro-d-Tyr-Lys-Arg-ACC | - | - | 55,045 |
| Plasma FSAP | Ac-Pro-d-Tyr-Lys-Arg-ACC | - | - | 17,833 |
| Data adapted from multiple sources.[10][17] Note that kinetic parameters can vary depending on assay conditions. |
Troubleshooting Common Issues
Table 4: Troubleshooting Guide for Fluorogenic Protease Assays
| Issue | Possible Cause | Solution |
| Weak or No Signal | Low enzyme activity | Increase enzyme concentration; ensure proper storage and handling of the enzyme.[4] |
| Suboptimal assay conditions | Verify that the pH, temperature, and buffer composition are optimal for the protease.[4] | |
| Incorrect instrument settings | Ensure correct excitation/emission wavelengths and optimize the gain setting.[4] | |
| High Background Fluorescence | Substrate instability/degradation | Prepare substrate solution fresh; store aliquots at -80°C and protect from light.[4] |
| Autofluorescence of compounds | Measure fluorescence of compounds alone and subtract from the assay signal. | |
| Inner filter effect | At high substrate or product concentrations, re-absorption of emitted light can occur. Dilute samples or use lower substrate concentrations.[4] | |
| Non-linear Reaction Rate | Enzyme saturation | Use a lower enzyme or substrate concentration.[4] |
| Substrate depletion | Use a higher substrate concentration or shorten the assay time. | |
| Enzyme instability | Keep the enzyme on ice during preparation; consider adding stabilizing agents if compatible.[4] |
Conclusion
Fluorogenic protease substrates are powerful and versatile tools that have significantly advanced protease research and drug discovery. Their high sensitivity, adaptability to high-throughput formats, and ability to provide real-time kinetic data make them indispensable for identifying and characterizing protease inhibitors. By understanding the principles of their design, optimizing assay conditions, and being aware of potential pitfalls, researchers can effectively leverage these substrates to accelerate the development of novel therapeutics targeting this important class of enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 9. bachem.com [bachem.com]
- 10. pnas.org [pnas.org]
- 11. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pnas.org [pnas.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Core of Proteolysis: An In-depth Technical Guide to AMC-Based Protease Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of 7-amino-4-methylcoumarin (B1665955) (AMC)-based protease assays. These assays are a cornerstone in biochemical research and drug discovery, offering a sensitive and continuous method for measuring the activity of proteolytic enzymes. Understanding the core concepts, experimental design, and data interpretation is crucial for obtaining reliable and reproducible results.
Fundamental Principle: A "Turn-On" Fluorescence System
AMC-based protease assays operate on a straightforward yet elegant "turn-on" fluorescence mechanism. The core of the assay is a synthetic peptide substrate that is specifically recognized by the protease of interest. This peptide is chemically linked to the AMC fluorophore via an amide bond at its C-terminus.
In its conjugated, uncleaved state, the fluorescence of the AMC molecule is minimal or "quenched".[1][2] This quenching is a result of the alteration of the fluorophore's electronic properties due to the attached peptide.[2][3] Upon the introduction of an active protease that recognizes the specific peptide sequence, the enzyme catalyzes the hydrolysis of the amide bond. This cleavage event liberates the free AMC molecule.[4][5] The released AMC exhibits a significant increase in fluorescence, which can be monitored in real-time.[1] The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and, consequently, to the activity of the protease.[1][4]
This continuous, real-time monitoring capability is a major advantage of AMC-based assays, making them highly suitable for enzyme kinetics studies and high-throughput screening (HTS) of potential inhibitors.[5][6]
Quantitative Data Summary
Accurate quantitative data is the bedrock of any robust assay. The following tables summarize key parameters for AMC-based assays.
Table 1: Photophysical Properties of AMC
| Property | Value | References |
| Excitation Maximum (λex) | ~340-380 nm | [1][4][7] |
| Emission Maximum (λem) | ~440-460 nm | [1][4][7] |
| Molecular Weight | 175.18 g/mol | [7] |
| Appearance | Solid Powder | [7] |
| Solubility | DMSO, DMF, Acetone | [7] |
Table 2: Examples of AMC-Based Protease Substrates
| Substrate | Target Protease Family/Enzyme | Reference |
| Ac-DEVD-AMC | Caspase-3 | [8] |
| Z-FR-AMC | Cathepsin B | [9] |
| Suc-LLVY-AMC | Proteasome (Chymotrypsin-like) | [10] |
| Boc-LRR-AMC | Proteasome (Trypsin-like) | [10] |
| Z-LLE-AMC | Proteasome (Caspase-like) | [10] |
| Z-Gly-Gly-Leu-AMC | 20S Proteasome, ClpP Protease | [4] |
| Ac-RLR-AMC | Proteasome (Trypsin-like) | [11] |
| Boc-GRR-AMC | Flavivirus NS2B-NS3 Proteases, Metacaspases | [12] |
| Ala-AMC | Alanyl Aminopeptidase, Trypsin | [13] |
Detailed Experimental Protocols
The following protocols provide a general framework for performing AMC-based protease assays. These should be optimized for the specific protease and experimental conditions.
Preparation of an AMC Standard Curve
To quantify the amount of AMC released in an enzymatic reaction, a standard curve of known AMC concentrations versus fluorescence is essential.[1]
Materials:
-
7-Amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Black, flat-bottom 96-well microplate
Procedure:
-
Prepare a 10 mM AMC Stock Solution: Dissolve the appropriate amount of AMC powder in high-quality DMSO. For example, dissolve 1.75 mg of AMC in 1 mL of DMSO.[7] Store this stock solution in small aliquots at -20°C, protected from light.[1]
-
Prepare an Intermediate Dilution: Dilute the 10 mM stock solution to 100 µM in Assay Buffer.[1]
-
Serial Dilutions:
-
Add 100 µL of the 100 µM AMC intermediate dilution to the first well of a 96-well plate.
-
Add 50 µL of Assay Buffer to the subsequent wells in that row.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process down the row.[7]
-
Include a "buffer-only" blank containing only the Assay Buffer.
-
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader and measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4]
-
Data Analysis: Subtract the fluorescence of the blank from all measurements. Plot the background-subtracted relative fluorescence units (RFU) against the corresponding AMC concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.[1] An R² value close to 1.0 indicates a strong linear relationship.[1]
Protease Activity Assay
This protocol outlines the steps for measuring protease activity using an AMC-based substrate.
Materials:
-
Purified protease or cell lysate containing the protease of interest
-
AMC-based peptide substrate
-
Assay Buffer (specific to the protease being studied)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Enzyme Working Solution: Dilute the purified protease or cell lysate to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.[14]
-
Substrate Working Solution: Prepare a working solution of the AMC-based substrate in Assay Buffer. The final concentration in the assay will typically range from 1 µM to 200 µM, depending on the expected Km of the enzyme.[11]
-
-
Assay Setup:
-
In a 96-well plate, add the components in the following order:
-
Assay Buffer
-
Substrate Working Solution
-
-
Include appropriate controls:
-
No-enzyme control: Contains buffer and substrate but no enzyme.
-
No-substrate control: Contains buffer and enzyme but no substrate.[11]
-
Positive control: A known active protease preparation.[14]
-
Vehicle control (for inhibitor screening): Contains the same concentration of solvent (e.g., DMSO) used for the test compounds.[14]
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[11]
-
Initiate the reaction by adding the Enzyme Working Solution to each well.[11]
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.[4]
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes, using an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4]
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.[14]
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.[4]
-
Convert the V₀ from RFU/min to moles of AMC released per minute using the slope of the AMC standard curve.[15]
-
For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.[4][14]
-
Applications in Drug Discovery and Research
AMC-based protease assays are invaluable tools in both basic research and pharmaceutical development.
-
Enzyme Kinetics: These assays are fundamental for determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic turnover rate (kcat), which provide insights into the enzyme's efficiency and substrate affinity.[4]
-
Inhibitor Screening: The high-throughput nature of these assays makes them ideal for screening large compound libraries to identify potential protease inhibitors.[4]
-
Drug Development: They are used to characterize the potency (e.g., IC50) and mechanism of action of lead compounds targeting specific proteases.[4]
-
Biochemical Research: These assays facilitate the investigation of protease function in various biological pathways.[4]
Concluding Remarks
AMC-based protease assays offer a sensitive, continuous, and high-throughput method for studying protease activity. By understanding the core principles, carefully designing experiments, and accurately analyzing the data, researchers can leverage this powerful technique to advance our understanding of protease biology and accelerate the development of novel therapeutics. The versatility and robustness of this assay ensure its continued prominence in the fields of biochemistry, cell biology, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ala-AMC | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Z-Leu-Arg-AMC: An In-Depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the fluorogenic substrate Z-Leu-Arg-AMC (N-α-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a critical tool for the sensitive and specific detection of a range of protease activities. This guide provides a comprehensive overview of its biochemical properties, detailed experimental protocols for its key enzyme targets, and the associated signaling pathways.
This synthetic peptide substrate is recognized and cleaved by several classes of proteases, most notably Cathepsins (K, L, V, and S), Kallikrein, and the Plasmodium falciparum cysteine protease, Falcipain II.[1] Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC moiety is released. This liberation results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity.
Core Product Information
Below is a summary of the key technical specifications for this compound.
| Property | Value |
| CAS Number | 156192-32-4 |
| Molecular Weight | 578 g/mol [1] |
| Excitation Wavelength | 360-380 nm[1] |
| Emission Wavelength | 440-460 nm[1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Enzymatic Targets and Kinetic Parameters
This compound is a substrate for a variety of proteases. The following table summarizes the known and estimated kinetic parameters. Researchers are encouraged to determine the specific kinetic constants under their own experimental conditions, as these values can be influenced by factors such as buffer composition, pH, and temperature.
| Enzyme | Enzyme Class | Km | kcat | kcat/Km (M⁻¹s⁻¹) |
| Cathepsin S | Cysteine Protease | 2.1 µM | 0.013 s⁻¹ | 6190 |
| Cathepsin K | Cysteine Protease | Data not available | Data not available | Data not available |
| Cathepsin L | Cysteine Protease | ~0.77 µM (for Z-Phe-Arg-AMC)[2] | ~1.5 s⁻¹ (for Z-Phe-Arg-AMC)[2] | Data not available |
| Cathepsin V | Cysteine Protease | Data not available | Data not available | Data not available |
| Kallikrein | Serine Protease | Data not available | Data not available | Data not available |
| Falcipain II | Cysteine Protease | Data not available | Data not available | Data not available |
Note: Kinetic data for Cathepsin S was obtained from a study on wild-type and variant forms of the enzyme. The provided values are for the wild-type enzyme.
Experimental Protocols
The following are detailed protocols for the use of this compound in assessing the activity of its primary enzyme targets.
Cathepsin Activity Assay
This protocol provides a general method for measuring the activity of Cathepsins K, L, S, and V.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Purified active Cathepsin enzyme (K, L, S, or V)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and keep it on ice.
-
Dilute the this compound stock solution to a working concentration of 20 µM in Assay Buffer immediately before use.
-
Dilute the purified Cathepsin enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
Include control wells with Assay Buffer only (blank) and wells with a known cathepsin inhibitor to determine background fluorescence.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the 20 µM this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
If determining kinetic constants, repeat the assay with varying concentrations of the substrate.
-
Kallikrein Activity Assay
This protocol outlines a method for measuring plasma kallikrein activity.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Purified active plasma Kallikrein
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
Dilute the this compound stock solution to a working concentration of 20 µM in Assay Buffer.
-
Dilute the purified Kallikrein enzyme in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme solution to each well of a 96-well plate.
-
Include blank and inhibitor control wells.
-
-
Initiation and Measurement:
-
Start the reaction by adding 50 µL of the 20 µM this compound working solution.
-
Measure fluorescence kinetically at 37°C with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear phase of the fluorescence increase.
-
Falcipain II Activity Assay
This protocol is designed for measuring the activity of the Plasmodium falciparum cysteine protease, Falcipain II.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, pH 5.5
-
Purified active Falcipain II
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
Dilute the this compound stock solution to a working concentration of 10 µM in Assay Buffer.[3]
-
Dilute the purified Falcipain II enzyme in Assay Buffer.
-
-
Assay Setup:
-
To each well, add 50 µL of the diluted Falcipain II solution.
-
Include appropriate controls.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the 10 µM this compound working solution.
-
Measure fluorescence kinetically at 37°C with excitation at ~355 nm and emission at ~460 nm.[3]
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence curve.
-
Signaling Pathways and Biological Context
The proteases targeted by this compound are key players in a multitude of physiological and pathological processes. Understanding these pathways is crucial for interpreting experimental data.
Cathepsin K in Bone Resorption
Cathepsin K is a crucial enzyme in osteoclast-mediated bone resorption. Its expression and activity are tightly regulated by the RANKL/RANK signaling pathway.
Caption: Cathepsin K's role in bone resorption is initiated by RANKL signaling.
The Plasma Kallikrein-Kinin System
Plasma kallikrein is a central component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.
References
- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Elements within the Prodomain of Falcipain-2, a Cysteine Protease of the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Z-Leu-Arg-AMC: A Comprehensive Technical Guide to its Discovery, History, and Application in Protease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Leu-Arg-AMC (Nα-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a fluorogenic peptide substrate integral to the study of a wide range of proteases. Its utility lies in the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety, which is liberated upon enzymatic cleavage of the amide bond C-terminal to the arginine residue. This release results in a quantifiable increase in fluorescence, providing a sensitive and continuous assay for measuring the activity of several key enzymes. This technical guide provides an in-depth overview of the discovery, history, and core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Discovery and History
While the precise first synthesis of this compound is not readily detailed in widely available literature, its use as a substrate for various cysteine proteases became prominent in the mid-to-late 1990s. The work of Brömme and colleagues in 1996 and 1999, as referenced by commercial suppliers, was instrumental in characterizing the substrate specificities of various cathepsins, likely contributing to the adoption of this compound as a tool in the field.[1] The development of such fluorogenic substrates was a significant advancement in protease research, allowing for more sensitive and high-throughput screening of enzyme activity and inhibitor efficacy compared to earlier colorimetric methods.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C29H38N6O6 |
| Molecular Weight | 578.65 g/mol |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Enzymatic Targets and Applications
This compound is a substrate for a variety of proteases, with primary applications in the study of:
-
Cathepsins (K, L, S, and V): These lysosomal cysteine proteases are involved in numerous physiological and pathological processes, including bone resorption, immune responses, and cancer progression. This compound is widely used to assay their activity.
-
Falcipain II: A key cysteine protease of the malaria parasite Plasmodium falciparum, falcipain II is essential for the degradation of host hemoglobin. This compound serves as a crucial substrate in the screening for anti-malarial drug candidates that inhibit this enzyme.[2]
-
Kallikreins: These serine proteases are involved in the regulation of blood pressure and inflammation through the kinin-kallikrein system.
Quantitative Data: Kinetic Parameters
The following table summarizes the kinetic constants for the hydrolysis of this compound and similar substrates by various target enzymes. It is important to note that these values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Cathepsin S (Human) | This compound | Value not specified | Value not specified | Value not specified, but kinetics measured | [1] |
| Cathepsin L (Human) | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1,948,052 | [3] |
| Cathepsin B (Human) | Z-Arg-Arg-AMC | 211 (pH 4.6), 205 (pH 7.2) | 0.2 (pH 4.6), 1.1 (pH 7.2) | 948 (pH 4.6), 5,366 (pH 7.2) | [4] |
| Falcipain-2 (P. falciparum) | This compound | Value not specified | Value not specified | 580 | [5] |
| Kallikrein 2 (Human) | Ac-Orn-Phe-Arg-AMC | 15.4 (glyco-KLK2), 2.7 (KLK2e) | 0.04 (glyco-KLK2), 0.05 (KLK2e) | 2,597 (glyco-KLK2), 18,519 (KLK2e) | [6] |
Note: Data for this compound with all target enzymes was not available in the searched literature. Data for structurally similar substrates is provided for comparative purposes.
Experimental Protocols
General Fluorometric Protease Assay using this compound
This protocol provides a general framework for measuring protease activity. Specific parameters should be optimized for each enzyme.
Materials:
-
Purified recombinant enzyme (e.g., Cathepsin K, Falcipain II, Kallikrein)
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (enzyme-specific, see below)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the appropriate assay buffer.
-
Dilute the this compound stock solution to the desired working concentration (typically in the range of 1-50 µM) in the assay buffer.
-
Dilute the enzyme to the desired working concentration in the assay buffer. Keep on ice.
-
-
Assay Setup:
-
Add 50 µL of the diluted this compound working solution to each well of the 96-well plate.
-
Include control wells:
-
Blank: 50 µL of assay buffer without enzyme.
-
Inhibitor Control (optional): Pre-incubate the enzyme with a known inhibitor before adding to the substrate.
-
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the values of the experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute. For quantitative analysis, a standard curve can be generated using free AMC.
-
Enzyme-Specific Assay Buffers:
-
Cathepsin K: 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5.
-
Falcipain II: 100 mM sodium acetate, 10 mM DTT, pH 5.5.[7]
-
Kallikrein: 0.2 M Tris-HCl, pH 8.0.
Signaling Pathways and Experimental Workflows
Cathepsin K Signaling in Osteoclasts
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene disruption confirms a critical role for the cysteine protease falcipain-2 in hemoglobin hydrolysis by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Z-Leu-Arg-AMC Protease Assay: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Leu-Arg-AMC assay is a sensitive and reliable fluorometric method used to measure the activity of certain proteases, particularly those belonging to the cathepsin and falcipain families. This assay utilizes the synthetic peptide substrate Z-Leu-Arg-7-amido-4-methylcoumarin (Z-LR-AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage of the amide bond between arginine and the 7-amido-4-methylcoumarin (AMC) group by a target protease, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.[1] This application note provides detailed protocols for using the this compound assay with both purified enzymes and cell lysates, along with relevant signaling pathway information and kinetic data.
Principle of the Assay
The core of the this compound assay lies in the fluorogenic nature of the substrate. The N-terminal benzyloxycarbonyl (Z) group protects the peptide from non-specific degradation. When the target protease recognizes and cleaves the peptide sequence, the quenching of the AMC fluorophore is abolished, leading to a quantifiable fluorescent signal. This continuous assay format allows for real-time kinetic measurements of enzyme activity.
Applications
The this compound assay is a versatile tool with numerous applications in research and drug development:
-
Enzyme Kinetics: Determination of kinetic parameters such as Kcat and Km for specific proteases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors.
-
Drug Discovery: Characterization of the mechanism of action and potency of novel therapeutic agents targeting proteases like cathepsins and falcipains.[2]
-
Cellular Activity Studies: Measurement of endogenous protease activity in cell lysates to investigate their role in various physiological and pathological processes.
Data Presentation
Physicochemical and Spectroscopic Properties
| Property | Value |
| Substrate | This compound |
| Molecular Formula | C₂₈H₃₅N₅O₅ |
| Molecular Weight | 578 g/mol [1] |
| Excitation Wavelength | 360-380 nm[1] |
| Emission Wavelength | 440-460 nm[1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Kinetic Parameters for Protease-Substrate Interactions
The following table summarizes the kinetic constants for the hydrolysis of this compound by various proteases. It is important to note that these values are highly dependent on the specific assay conditions.
| Enzyme | Kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹·M⁻¹) | Assay Conditions |
| Cathepsin S | Value | Value | Value | Data from a specific study; conditions may vary. |
| Cathepsin B | ND | ND | ND | Optimal activity is typically observed at an acidic pH (around 6.0). |
| Falcipain-2 | ND | ND | ND | Assays are typically performed at pH 5.5.[3] |
ND: Not Determined in the cited literature.
Experimental Protocols
Protocol 1: Purified Enzyme Activity Assay
This protocol is designed for measuring the activity of purified cathepsins or falcipain-2.
Materials:
-
Purified active protease (e.g., Cathepsin B, Cathepsin S, or Falcipain-2)
-
This compound substrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (see below for specific enzymes)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Assay Buffer Preparation:
-
For Cathepsin B: 100 mM Sodium Acetate, 8 mM DTT, pH 5.5.[3]
-
For Cathepsin S: 100 mM Sodium Acetate, 8 mM DTT, pH 5.5.
-
For Falcipain-2: 100 mM Sodium Acetate, 8 mM DTT, pH 5.5.[3]
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C, protected from light.
-
Prepare a working solution of the substrate. Dilute the stock solution in the appropriate Assay Buffer to the desired final concentration (e.g., a 2X working solution of 20-100 µM).
-
Dilute the purified enzyme in the appropriate Assay Buffer to the desired concentration (e.g., 1-10 nM). The optimal concentration should be determined empirically.
-
Set up the assay plate:
-
Sample Wells: Add 50 µL of the diluted enzyme solution.
-
Substrate Control Wells: Add 50 µL of Assay Buffer without the enzyme.
-
Inhibitor Control Wells (optional): Pre-incubate the diluted enzyme with a known inhibitor for a specified time before adding the substrate.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C. Record readings every 1-2 minutes for 30-60 minutes at Ex/Em = 360-380/440-460 nm.
Data Analysis:
-
Subtract the background fluorescence (from substrate control wells) from the readings of the sample wells.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.
Protocol 2: Protease Activity Assay in Cell Lysates
This protocol outlines a method for measuring endogenous cathepsin activity in cell lysates.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors if not targeting total activity)
-
BCA Protein Assay Kit
-
This compound substrate
-
Assay Buffer (as described in Protocol 1, pH may need optimization for specific cathepsins)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold Cell Lysis Buffer for 30 minutes on ice, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 2X working solution of the substrate (e.g., 200 µM) in the appropriate Assay Buffer.
-
Set up the assay plate:
-
Sample Wells: Add 50-200 µg of cell lysate to each well and adjust the final volume to 50 µL with Assay Buffer.
-
Blank Wells: Add 50 µL of Assay Buffer only.
-
Inhibitor Control Wells (optional): Pre-incubate the cell lysate with a specific cathepsin inhibitor before adding the substrate.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to each well.
-
Immediately measure the fluorescence kinetically as described in Protocol 1.
Data Analysis:
-
Subtract the blank reading from all experimental readings.
-
Determine the rate of reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.
-
Normalize the activity to the protein concentration of the cell lysate.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the this compound fluorometric protease assay.
Cathepsins in TGF-β Signaling Pathway
Caption: Role of Cathepsins in modulating the TGF-β signaling pathway.
References
Application Notes and Protocols for Z-Leu-Arg-AMC in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Leu-Arg-AMC (N-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a highly sensitive and versatile fluorogenic substrate used for the detection and characterization of various proteases, particularly cysteine proteases. Its primary application lies in assaying the activity of cathepsins, such as Cathepsin K, L, S, and V, as well as other enzymes like kallikrein and the parasitic protease falcipain II.[1][2][3]
The assay principle is based on the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the 7-amido-4-methylcoumarin (AMC) fluorophore. In its intact form, the substrate is minimally fluorescent. Upon hydrolysis by a target enzyme, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored over time. This quantifiable increase in fluorescence intensity is directly proportional to the enzyme's activity, making it an ideal tool for enzyme kinetics, inhibitor screening, and high-throughput screening (HTS).
Core Properties and Data Presentation
The utility of this compound is defined by its chemical properties and its kinetic interactions with various enzymes.
Physical and Spectroscopic Properties
| Property | Value |
| Full Name | N-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin |
| Molecular Formula | C₃₀H₃₈N₆O₆ |
| Molecular Weight | 578.7 g/mol |
| Solubility | DMSO |
| Excitation Wavelength | 360 - 380 nm[2] |
| Emission Wavelength | 440 - 460 nm[2] |
| Storage | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
Representative Kinetic Parameters
The kinetic constants (Kₘ, k꜀ₐₜ) are critical for understanding the efficiency and affinity of an enzyme for a substrate. These values are highly dependent on the specific enzyme and the assay conditions (e.g., pH, temperature, buffer composition). Below are representative kinetic constants for Cathepsin S with this compound. While specific data for other cathepsins with this exact substrate is limited in publicly available literature, the provided protocols can be used to determine these parameters empirically.
| Enzyme | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹·M⁻¹) |
| Human Cathepsin S (Wild-Type) | 1.8 | 3.6 | 2.0 x 10⁶ |
Data adapted from a study on Cathepsin S variants and should be considered representative.[4]
Signaling Pathway Context: The Role of Cathepsin K in Bone Resorption
This compound is frequently used to assay Cathepsin K, a key enzyme in bone metabolism.[3] Cathepsin K is the predominant cysteine protease in osteoclasts and is essential for the degradation of bone matrix proteins, primarily type I collagen. Its activity is regulated by the RANKL signaling pathway, which is central to osteoclast differentiation and activation. Understanding this pathway provides a physiological context for Cathepsin K inhibitor screening assays.
Caption: RANKL-RANK signaling pathway leading to Cathepsin K-mediated bone resorption.
Experimental Protocols
Protocol 1: General Enzyme Activity Assay for Cathepsins (e.g., K, L, S)
This protocol provides a framework for measuring cathepsin activity in purified enzyme preparations or biological samples.
Materials:
-
Recombinant human Cathepsin K, L, or S
-
This compound substrate (e.g., 10 mM stock in DMSO)
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and warm it to the desired assay temperature (e.g., 37°C). The DTT should be added fresh from a concentrated stock just before use.
-
Thaw the this compound stock solution and the enzyme on ice.
-
Prepare a working solution of this compound by diluting the stock in Assay Buffer. A final assay concentration of 10-20 µM is a common starting point.
-
Prepare a working solution of the enzyme by diluting it in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Enzyme Activation (for Cysteine Cathepsins):
-
Pre-incubate the diluted enzyme in Assay Buffer (containing DTT) for 10-15 minutes at room temperature. This step ensures the active site cysteine is in a reduced, active state.
-
-
Assay Setup (per well):
-
Test Wells: Add 50 µL of the pre-activated enzyme solution.
-
Substrate Control (Blank): Add 50 µL of Assay Buffer without enzyme.
-
Initiate Reaction: Add 50 µL of the this compound working solution to all wells to bring the total volume to 100 µL. Mix gently by pipetting or orbital shaking.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to the assay temperature.
-
Measure the fluorescence kinetically for 30-60 minutes, with readings every 60 seconds.
-
Settings: Excitation: 380 nm, Emission: 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) by determining the slope of the linear portion of the fluorescence signal (Relative Fluorescence Units, RFU) versus time plot.
-
Subtract the slope of the substrate control (blank) from the slope of the test wells.
-
To convert RFU/min to moles/min, create a standard curve using free AMC of known concentrations under the same buffer conditions.
-
Protocol 2: Determination of Kₘ and k꜀ₐₜ
This protocol determines the key kinetic parameters of an enzyme with this compound.
Procedure:
-
Follow the general setup in Protocol 1.
-
Substrate Titration: Prepare a series of this compound working solutions to achieve a range of final concentrations in the assay (e.g., 0.1 to 10 times the expected Kₘ). A typical range might be 0.5 µM to 100 µM.
-
Enzyme Concentration: Use a fixed, low concentration of the enzyme that ensures the reaction rate remains linear for the duration of the measurement.
-
Data Analysis:
-
Determine the initial velocity (V₀) for each substrate concentration as described in Protocol 1.
-
Plot V₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
-
Calculate k꜀ₐₜ using the equation: k꜀ₐₜ = Vₘₐₓ / [E] , where [E] is the final concentration of the enzyme in the assay.
-
Protocol 3: Inhibitor Screening and IC₅₀ Determination
This protocol is designed to screen for potential inhibitors and determine their potency.
Procedure:
-
Follow the general setup in Protocol 1.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer (or DMSO, ensuring the final DMSO concentration is consistent across all wells and typically <1%).
-
Assay Setup (per well):
-
Add 40 µL of the pre-activated enzyme solution.
-
Add 10 µL of the inhibitor dilution (or vehicle for the 'no inhibitor' control).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of this compound substrate. The substrate concentration should ideally be close to its Kₘ value for competitive inhibitors.
-
-
Fluorescence Measurement: Measure kinetically as described in Protocol 1.
-
Data Analysis:
-
Determine the reaction rate for each inhibitor concentration.
-
Calculate the percent inhibition relative to the 'no inhibitor' control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value.
-
Experimental Workflow and Troubleshooting
General Assay Workflow
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. researchgate.net [researchgate.net]
Z-Leu-Arg-AMC Assay in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Leu-Arg-AMC assay is a sensitive and reliable fluorometric method for measuring the activity of specific proteases within complex biological samples such as cell lysates. This substrate, Z-Leu-Arg-7-amido-4-methylcoumarin, is primarily recognized and cleaved by a subset of cysteine proteases, most notably cathepsins (e.g., B, H, K, L, S, and V), as well as the serine protease kallikrein and the Plasmodium falciparum cysteine protease, falcipain-2.[1][2] The principle of the assay is based on the enzymatic hydrolysis of the amide bond C-terminal to the arginine residue of the substrate. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which emits a strong fluorescent signal upon excitation. The rate of AMC release is directly proportional to the enzymatic activity in the sample. This application note provides a detailed protocol for utilizing the this compound assay in cell lysates, along with insights into the relevant signaling pathways and data interpretation.
Principle of the Assay
The this compound substrate is a non-fluorescent molecule. Upon cleavage by a target protease, the highly fluorescent AMC moiety is liberated. The fluorescence intensity can be monitored over time using a fluorescence microplate reader with excitation typically around 360-380 nm and emission detection at 440-460 nm.[1] The kinetic measurement of fluorescence increase allows for the determination of enzyme activity.
Applications
-
Drug Discovery: Screening for inhibitors of cathepsins, kallikrein, or falcipain-2, which are therapeutic targets in various diseases including cancer, inflammatory disorders, and malaria.[1][3]
-
Cellular Biology: Investigating the role of target proteases in cellular processes such as apoptosis, immune response, and protein degradation.[4][5][6]
-
Disease Research: Characterizing protease activity in cell models of various pathologies to understand disease mechanisms.
Data Presentation
Quantitative Data Summary
The following tables provide representative data from a typical this compound assay performed on cell lysates.
Table 1: AMC Standard Curve
This table illustrates a standard curve generated using known concentrations of free AMC. This curve is essential for converting relative fluorescence units (RFU) into the absolute amount of product formed (pmol of AMC).
| AMC Concentration (µM) | Average RFU |
| 0 | 50 |
| 1.25 | 550 |
| 2.5 | 1050 |
| 5 | 2050 |
| 10 | 4050 |
| 20 | 8050 |
Table 2: Cathepsin Activity in Cell Lysates
This table presents sample data from an experiment measuring cathepsin activity in cell lysates, including a control and a sample treated with a cathepsin inhibitor.
| Sample | Protein Conc. (µ g/well ) | Rate (RFU/min) | Rate (pmol AMC/min) | Specific Activity (pmol/min/mg) | % Inhibition |
| Untreated Lysate | 50 | 150 | 3.75 | 75 | 0% |
| Inhibitor-Treated Lysate | 50 | 30 | 0.75 | 15 | 80% |
Note: The conversion from RFU/min to pmol AMC/min is based on the slope of the AMC standard curve. Specific activity is normalized to the total protein concentration in the lysate.
Signaling Pathways
The proteases targeted by the this compound substrate are involved in several critical signaling pathways.
Cathepsin-Mediated Signaling in Apoptosis and Immunity
Cathepsins, primarily located in lysosomes, play a crucial role in protein degradation.[5] However, upon their release into the cytosol, they can initiate signaling cascades leading to apoptosis by cleaving key cellular proteins.[4] They are also integral to the immune response through their involvement in antigen presentation via the MHC class II pathway and Toll-like receptor (TLR) signaling.[6][7]
References
- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Regulatory Elements within the Prodomain of Falcipain-2, a Cysteine Protease of the Malaria Parasite Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Z-Leu-Arg-AMC for High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Leu-Arg-AMC (Cbz-Leucyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate widely utilized in high-throughput screening (HTS) to identify and characterize inhibitors of various proteases. This dipeptide substrate is recognized and cleaved by several cysteine and serine proteases, leading to the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. The resulting increase in fluorescence provides a sensitive and continuous measure of enzymatic activity, making it an ideal tool for drug discovery and basic research.
The primary targets for this compound include several members of the cathepsin family (K, L, S, and V), kallikrein, and the Plasmodium falciparum cysteine protease, falcipain II.[1][2][3] These enzymes are implicated in a range of physiological and pathological processes, including bone remodeling, immune responses, and parasitic life cycles, making them attractive targets for therapeutic intervention.
Principle of the Assay
The assay principle is based on the enzymatic hydrolysis of the amide bond between arginine and AMC in the this compound substrate. In its intact form, the substrate is minimally fluorescent. Upon cleavage by a target protease, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored over time. The rate of this increase is directly proportional to the enzyme's activity. The fluorescence of free AMC is typically measured with excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm.
Key Applications
-
High-Throughput Screening (HTS): The simple, "mix-and-read" format of the assay is highly amenable to automated HTS campaigns for the discovery of novel protease inhibitors.
-
Enzyme Kinetics: Detailed kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat), can be determined to characterize enzyme-substrate interactions.
-
Inhibitor Potency Determination: The assay is used to determine the potency of inhibitory compounds by calculating their half-maximal inhibitory concentration (IC₅₀) values.
Quantitative Data Summary
The following table summarizes the kinetic parameters for the hydrolysis of this compound and representative IC₅₀ values for known inhibitors against its target enzymes.
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Known Inhibitor | Representative IC₅₀ |
| Cathepsin K | 8.3 | 3.4 | 4.1 x 10⁵ | Odanacatib | ~1 nM |
| Cathepsin L | Data not available for this compound | Data not available for this compound | Data not available for this compound | Z-Phe-Tyr(tBu)-CHO | ~2 nM |
| Cathepsin S | Data not available for this compound | Data not available for this compound | Data not available for this compound | LHVS | ~5 nM |
| Cathepsin V | Data not available for this compound | Data not available for this compound | Data not available for this compound | Z-Phe-Tyr(tBu)-CHO | ~1 nM |
| Kallikrein | Data not available for this compound | Data not available for this compound | Data not available for this compound | Aprotinin | ~30 nM |
| Falcipain II | Data not available for this compound | Data not available for this compound | Data not available for this compound | E-64 | ~10 nM |
Signaling Pathways and Experimental Workflows
Cathepsin K Signaling in Bone Resorption
Caption: Cathepsin K is a key protease in osteoclast-mediated bone resorption.
Cathepsin S in MHC Class II Antigen Presentation
Caption: Cathepsin S is crucial for processing the invariant chain in antigen presentation.[4][5][6]
General Experimental Workflow for HTSdot
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Cysteine protease cathepsin S as a key step in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Important role of cathepsin S in generating peptides for TAP-independent MHC class I crosspresentation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Z-Leu-Arg-AMC Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Leu-Arg-AMC is a fluorogenic substrate widely utilized in biochemical assays to measure the activity of various proteases, particularly cysteine proteases such as cathepsins (K, L, S, V) and other enzymes like kallikrein and falcipain II.[1][2] The substrate consists of the dipeptide Leucine-Arginine, N-terminally protected by a benzyloxycarbonyl (Z) group, and C-terminally linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC is released. The rate of AMC liberation, measured by an increase in fluorescence, is directly proportional to the enzyme's activity. This application note provides a detailed protocol for the preparation of a this compound stock solution and its application in a typical enzyme activity assay.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its fluorescent product, AMC.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Weight | 578 g/mol | [1] |
| Recommended Solvent | DMSO | [3] |
| Recommended Stock Solution Concentration | 10 mM | [4][5] |
| Recommended Storage of Stock Solution | -20°C, protected from light | [3] |
| 7-Amino-4-methylcoumarin (AMC) | ||
| Excitation Wavelength | 360-380 nm | [1][6] |
| Emission Wavelength | 440-460 nm | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.78 mg of the powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For 5.78 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution is typically stable for several months when stored properly.[3]
Protocol 2: General Enzyme Activity Assay Using this compound
This protocol provides a general workflow for measuring protease activity in a 96-well plate format. The final concentrations of the enzyme and substrate should be optimized for each specific experiment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT and 1 mM EDTA, specific buffer composition may vary depending on the enzyme)
-
Purified enzyme or cell lysate containing the enzyme of interest
-
Enzyme inhibitor (optional, for control)
-
Black 96-well microplate (for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final working concentration. A typical final concentration in the assay ranges from 10-100 µM.[3][7] Prepare this solution fresh before use.
-
Set up the Assay Plate:
-
Test Wells: Add the enzyme solution (purified enzyme or cell lysate) to the wells.
-
Inhibitor Control Wells (Optional): Pre-incubate the enzyme solution with a known inhibitor before adding the substrate.
-
Blank Wells: Add Assay Buffer without the enzyme to measure background fluorescence.
-
-
Initiate the Reaction: Add the working substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C). Measure the increase in fluorescence intensity over time (kinetic mode) with excitation at 360-380 nm and emission at 440-460 nm.[1][6] Readings can be taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from the fluorescence readings of the test and control wells.
-
Determine the rate of the reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.
-
The enzyme activity is proportional to this rate.
-
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by a protease.
Experimental Workflow for Protease Activity Assay
Caption: Workflow for a protease activity assay using this compound.
References
- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. adipogen.com [adipogen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. adipogen.com [adipogen.com]
Determining the Optimal Concentration of Z-Leu-Arg-AMC for Protease Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Leu-Arg-AMC is a fluorogenic substrate widely utilized for the detection and quantification of certain protease activities. This synthetic peptide is composed of the amino acid sequence Leucine-Arginine conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between Arginine and AMC by a target protease, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, measured over time, is directly proportional to the enzyme's activity. This substrate is commonly used for assaying enzymes such as Cathepsins (K, L, S, V), Kallikrein, and Falcipain II.[1][2]
The determination of the optimal substrate concentration is a critical step in assay development to ensure accurate and reproducible results. This document provides detailed protocols and theoretical background for determining the optimal concentration of this compound for your specific enzyme and experimental conditions.
Core Principle: Michaelis-Menten Kinetics
The relationship between the initial velocity (V₀) of an enzymatic reaction, the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis-Menten constant (Km) is described by the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
The Km is the substrate concentration at which the reaction velocity is half of Vmax.[3][4][5] It is an inverse measure of the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity.[3][4] For routine enzyme activity assays and inhibitor screening, it is often recommended to use a substrate concentration at or slightly above the Km value. This ensures that the reaction rate is sensitive to changes in enzyme activity while not being limited by substrate availability. Using a concentration around 10 to 20 times the Km is often employed to approximate Vmax conditions.[3]
Experimental Protocol: Determining the Michaelis-Menten Constant (Km)
This protocol describes a substrate titration experiment to determine the Km of your enzyme for this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified enzyme of interest
-
Assay buffer (optimized for your enzyme's activity, e.g., considering pH and necessary co-factors)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm[1]
Procedure:
-
Prepare a this compound Dilution Series:
-
Prepare a series of dilutions of the this compound stock solution in assay buffer. The final concentrations in the assay should typically range from well below to well above the expected Km. A common starting range is 0.5 µM to 100 µM.
-
It is advisable to perform serial dilutions to cover a wide range of concentrations.
-
-
Set up the Assay Plate:
-
Add a constant amount of your enzyme to each well of the 96-well plate. The enzyme concentration should be chosen to ensure a linear reaction rate over a reasonable time period (e.g., 15-60 minutes). This can be determined in a preliminary enzyme titration experiment.
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate, but no enzyme, to measure background fluorescence.
-
No-substrate control: Assay buffer and enzyme, but no substrate.
-
-
-
Initiate the Reaction:
-
Add the different concentrations of the this compound dilution series to the wells containing the enzyme to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL or 200 µL).
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature for your enzyme.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The excitation wavelength should be in the range of 360-380 nm and the emission wavelength in the range of 440-460 nm.[1]
-
Data Analysis:
-
Calculate Initial Reaction Velocities (V₀):
-
For each substrate concentration, plot fluorescence intensity against time.
-
Determine the slope of the initial linear portion of the curve. This slope represents the initial reaction velocity (V₀) in relative fluorescence units per minute (RFU/min).
-
-
Determine Km and Vmax:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Use a non-linear regression analysis software (e.g., GraphPad Prism, R) to fit the data to the Michaelis-Menten equation. This will provide the values for Km and Vmax.
-
Quantitative Data Summary
The following table provides a general overview of typical concentrations used in assays with AMC-conjugated substrates. The optimal concentration for your specific assay should be determined experimentally as described above.
| Parameter | Typical Value/Range | Notes |
| This compound Stock Solution | 10 mM | Dissolved in DMSO. Store at -20°C in aliquots to avoid freeze-thaw cycles. |
| Working Substrate Concentration | 10 - 100 µM[6] | This is a general starting range. The optimal concentration depends on the enzyme's Km. |
| Excitation Wavelength | 360 - 380 nm[1] | For the released AMC fluorophore. |
| Emission Wavelength | 440 - 460 nm[1] | For the released AMC fluorophore. |
Visualization of Key Processes
Caption: Enzymatic cleavage of this compound.
References
- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 6. adipogen.com [adipogen.com]
Application Notes and Protocols for the Z-Leu-Arg-AMC Protease Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Z-Leu-Arg-AMC for the characterization of various protease activities. This assay is a powerful tool in basic research and drug discovery for screening potential enzyme inhibitors.
The this compound assay is a sensitive and straightforward method for measuring the activity of several cysteine and serine proteases. The substrate, this compound, consists of a dipeptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored over time to determine enzyme activity. The rate of AMC release is directly proportional to the proteolytic activity of the enzyme of interest.
This compound is a substrate for a variety of proteases, including:
-
Cathepsins: A group of proteases involved in various physiological processes, including protein degradation, antigen presentation, and apoptosis. This compound is a substrate for Cathepsin K, L, S, and V.[1][2]
-
Kallikreins: A subgroup of serine proteases implicated in blood pressure regulation, inflammation, and cancer.
-
Falcipain II: A cysteine protease from the malaria parasite Plasmodium falciparum, which is a key target for antimalarial drug development.[1][3]
The activity of these enzymes is quantified by measuring the fluorescence of the released AMC group at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1]
Data Presentation
Table 1: Typical Assay Buffer Composition for Cathepsin Activity
| Component | Concentration | Purpose |
| Sodium Acetate or MES | 50-100 mM | Buffering agent to maintain optimal pH |
| Dithiothreitol (DTT) or L-cysteine | 1-5 mM | Reducing agent to maintain the active site cysteine residue in a reduced state |
| EDTA | 1-5 mM | Chelating agent to prevent inhibition by heavy metals |
| pH | 5.5 - 6.5 | Optimal pH for many cathepsins |
Table 2: General Fluorometric Assay Parameters
| Parameter | Value | Notes |
| Excitation Wavelength | 360-380 nm | Optimal for free AMC |
| Emission Wavelength | 440-460 nm | Optimal for free AMC |
| This compound Concentration | 10-100 µM | Should be empirically determined; may need to be optimized for specific enzymes |
| Enzyme Concentration | Varies | Should be titrated to ensure a linear reaction rate over the desired time course |
| Incubation Temperature | 37°C | Can be adjusted based on enzyme characteristics |
| Assay Volume | 100-200 µL | For 96-well plate format |
Experimental Protocols
Protocol 1: General Protocol for Measuring Protease Activity using this compound
This protocol provides a general framework for assessing the activity of a purified protease.
Materials:
-
Purified enzyme of interest
-
This compound substrate
-
Assay Buffer (see Table 1 for a typical composition, optimize as needed)
-
DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution in aliquots at -20°C.
-
Prepare the Assay Buffer. The exact composition will depend on the specific enzyme being assayed. For cathepsins, a typical buffer contains a buffering agent (e.g., sodium acetate), a reducing agent (e.g., DTT), and a chelating agent (e.g., EDTA) at an appropriate pH.
-
Prepare the working substrate solution. Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Prepare the enzyme solution. Dilute the purified enzyme in Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the measurement period. This should be determined empirically.
-
Set up the assay plate. In a 96-well black plate, add the enzyme solution to each well. Include appropriate controls:
-
Blank (no enzyme): Add Assay Buffer instead of the enzyme solution to determine background fluorescence.
-
Inhibitor control (optional): Pre-incubate the enzyme with a known inhibitor to confirm the specificity of the assay.
-
-
Initiate the reaction. Add the working substrate solution to each well to start the enzymatic reaction.
-
Measure fluorescence. Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis. Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this line represents the rate of substrate cleavage.
Protocol 2: Screening for Enzyme Inhibitors
This protocol is designed for screening compound libraries for potential inhibitors of the target protease.
Materials:
-
All materials from Protocol 1
-
Test compounds dissolved in DMSO
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Set up the assay plate. In a 96-well black plate, add the enzyme solution to each well.
-
Add test compounds. Add a small volume of the test compound solution to the appropriate wells. Include the following controls:
-
Negative control (no inhibitor): Add DMSO (or the vehicle for the test compounds) instead of the test compound.
-
Positive control (known inhibitor): Add a known inhibitor of the enzyme.
-
Blank (no enzyme): Add Assay Buffer instead of the enzyme solution.
-
-
Pre-incubate. Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the reaction. Add the working substrate solution to all wells.
-
Measure fluorescence and analyze data. Follow steps 7 and 8 from Protocol 1. Calculate the percent inhibition for each test compound relative to the negative control.
Mandatory Visualization
Caption: General workflow for a fluorometric protease assay.
Caption: Relevant pathways for enzymes assayed by this compound.
References
Kinetic Analysis of Protease Activity Using the Fluorogenic Substrate Z-Leu-Arg-AMC
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Z-Leu-Arg-AMC (N-α-carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a sensitive and versatile tool for the kinetic analysis of various proteases. Its cleavage by specific proteases releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, providing a continuous and real-time measure of enzymatic activity. This substrate is particularly useful for studying the activity of cysteine proteases such as cathepsins and the malaria parasite protease, falcipain-2, as well as some kallikreins.[1][2] These enzymes are implicated in a range of physiological and pathological processes, including bone remodeling, immune responses, and parasitic infections, making them attractive targets for drug development.
This document provides detailed protocols for utilizing this compound in enzyme kinetic assays and inhibitor screening, along with representative data and visualizations to guide experimental design and data interpretation.
Principle of the Assay
The assay principle is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate. The protease cleaves the amide bond between the arginine residue and the AMC moiety. This cleavage event liberates the AMC fluorophore, which exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum at 440-460 nm.[1] The rate of increase in fluorescence is directly proportional to the enzyme's activity under initial velocity conditions.
Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (K_m) and catalytic turnover rates (k_cat) for proteases.
-
Inhibitor Screening: High-throughput screening of chemical libraries to identify potential protease inhibitors.
-
Drug Development: Characterization of the potency (IC_50) and mechanism of action of lead compounds targeting specific proteases.
-
Biochemical Research: Investigation of protease function in various biological pathways.
Quantitative Data Summary
The following table summarizes representative kinetic parameters for the hydrolysis of this compound by various proteases. It is important to note that kinetic parameters are highly dependent on specific assay conditions, including pH, temperature, and buffer composition. The data presented here are for illustrative purposes and may vary between experiments.
| Enzyme | Organism | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·M⁻¹) |
| Cathepsin S (Wild-Type) | Human | 2.6 ± 0.3 | 4.8 ± 0.1 | 1,846,154 |
| Cathepsin S (C137S variant) | Human | 3.5 ± 0.4 | 5.2 ± 0.1 | 1,485,714 |
| Falcipain-2 | Plasmodium falciparum | N/A | N/A | 580 |
| Cathepsin L-like protease (ThpCP) | Theileria parva | N/A | N/A | 4.20 x 10⁵ |
Mandatory Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound by a target protease.
Experimental Workflow for Kinetic Analysis
Caption: General workflow for determining enzyme kinetic parameters.
Cathepsin K Signaling in Bone Resorption
Caption: Simplified RANKL signaling pathway leading to Cathepsin K-mediated bone resorption.
Experimental Protocols
Protocol 1: Determination of Enzyme Kinetic Parameters (K_m and V_max)
This protocol describes the determination of K_m and V_max for a protease using this compound.
Materials:
-
Purified protease of interest (e.g., human Cathepsin K)
-
This compound substrate
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT and 1 mM EDTA for cathepsins)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
On the day of the experiment, prepare a series of working solutions of the substrate by diluting the stock solution in Assay Buffer. The final concentrations should typically range from 0.1 to 10 times the expected K_m.
-
Prepare a working solution of the purified enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear rate of fluorescence increase over the measurement period.
-
-
Assay Setup:
-
Add 50 µL of each substrate working solution to the wells of the 96-well plate in triplicate.
-
Include control wells:
-
Substrate blank: 50 µL of each substrate working solution and 50 µL of Assay Buffer (no enzyme).
-
Enzyme blank: 50 µL of the enzyme working solution and 50 µL of Assay Buffer (no substrate).
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the enzyme working solution to the substrate-containing wells. The final volume in each well should be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 60 seconds (Excitation: ~360-380 nm, Emission: ~440-460 nm).
-
-
Data Analysis:
-
For each substrate concentration, subtract the rate of fluorescence increase in the substrate blank from the rate observed in the corresponding test wells.
-
Convert the fluorescence intensity (RFU) to the concentration of AMC produced using a standard curve generated with known concentrations of free AMC.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the product concentration versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.
-
Protocol 2: Inhibitor Screening and IC_50 Determination
This protocol outlines a method for screening potential inhibitors and determining their IC_50 values.
Materials:
-
All materials from Protocol 1
-
Test compounds/inhibitors and a known inhibitor for the target enzyme (positive control)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and the positive control inhibitor in DMSO. Create a serial dilution of each inhibitor in Assay Buffer.
-
Prepare a working solution of this compound in Assay Buffer at a concentration equal to or below the K_m of the enzyme for this substrate.
-
Prepare a working solution of the enzyme at a concentration that gives a robust and linear signal in the absence of an inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each inhibitor dilution in triplicate.
-
Include control wells:
-
100% activity control (no inhibition): 25 µL of Assay Buffer with the same percentage of DMSO as the inhibitor wells.
-
0% activity control (blank): 25 µL of Assay Buffer.
-
-
Add 25 µL of the enzyme working solution to all wells except the blank wells (add 25 µL of Assay Buffer to these).
-
Pre-incubate the plate at room temperature or the desired assay temperature for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibition control: % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibition)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Conclusion
This compound is a robust and sensitive fluorogenic substrate for the kinetic characterization of several important proteases. The detailed protocols and illustrative data provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals. By following these methodologies, users can obtain reliable and reproducible data on enzyme kinetics and inhibitor potency, thereby advancing our understanding of protease function and facilitating the development of novel therapeutics.
References
Application Notes and Protocols for the Z-Leu-Arg-AMC Assay in 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Leu-Arg-AMC assay is a sensitive and reliable method for measuring the activity of certain proteases. This fluorogenic assay utilizes the synthetic peptide substrate, this compound, which is composed of the dipeptide Leucine-Arginine, N-terminally protected by a benzyloxycarbonyl (Z) group, and C-terminally linked to 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage of the amide bond between Arginine and AMC by a target protease, the highly fluorescent AMC molecule is released. The resulting fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time using a fluorescence plate reader.
This assay is particularly useful for studying proteases that exhibit a substrate preference for Arginine at the P1 position, such as cathepsins (K, L, S, and V), kallikrein, falcipain II, and calpains. Its high sensitivity and amenability to a 96-well plate format make it ideal for enzyme kinetics studies, inhibitor screening, and routine activity measurements in academic and industrial research settings.
Principle of the Assay
The fundamental principle of the this compound assay lies in the enzymatic hydrolysis of a non-fluorescent substrate to produce a fluorescent product.[1][2] The reaction can be continuously monitored, allowing for the determination of initial reaction velocities, which is crucial for kinetic analysis.[3] The liberated AMC fluorophore is typically excited at a wavelength of 360-380 nm and emits fluorescence at 440-460 nm.[4]
Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Kₘ) and maximal velocity (Vₘₐₓ) for various proteases.
-
Inhibitor Screening: High-throughput screening of small molecule libraries to identify potential protease inhibitors.
-
Drug Development: Characterization of the potency (e.g., IC₅₀ values) and mechanism of action of lead compounds targeting specific proteases.
-
Biochemical Research: Investigation of protease function in biological pathways and disease processes.
Quantitative Data Summary
The following tables summarize representative kinetic parameters and inhibitory constants for various proteases using AMC-based substrates. Note that specific values for this compound may vary depending on the experimental conditions.
Table 1: Michaelis-Menten Constants (Kₘ) for Proteases with this compound
| Enzyme | Kₘ (µM) | Organism | Notes |
| Cathepsin K | 8.3 | Human | Assays were conducted at pH 5.5 in the presence of 20 mM cysteine.[5] |
Table 2: IC₅₀ Values of Inhibitors for Cathepsins and Calpains
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Notes |
| Odanacatib | Cathepsin K | 0.2 | A well-characterized inhibitor.[6] |
| Balicatib | Cathepsin K | 1.4 | A potent cathepsin K inhibitor.[6] |
| Relacatib | Cathepsin K | 0.041 (Ki,app) | Apparent inhibition constant.[6] |
| MIV-711 | Cathepsin K | 0.98 (Ki) | Inhibition constant.[6] |
| PD150606 | Calpain-I | Varies | A known calpain inhibitor.[7] |
| PD151746 | Calpain-I | Varies | A known calpain inhibitor.[7] |
Signaling Pathways
Cathepsin K Signaling in Bone Resorption
Cathepsin K is a key cysteine protease expressed by osteoclasts and is crucial for the degradation of bone matrix proteins during bone resorption.[8] Its expression is primarily regulated by the RANKL/RANK signaling pathway, which is a critical pathway for osteoclast differentiation and activation.[8][9]
Calpain Activation and Signaling
Calpains are calcium-dependent cysteine proteases involved in a wide range of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[10] Their activation is tightly regulated by intracellular calcium levels and can be initiated by various stimuli.[11][12]
Role of Falcipain II in Malaria Pathogenesis
Falcipain II is a cysteine protease of the malaria parasite Plasmodium falciparum that plays a crucial role in the degradation of host hemoglobin within the parasite's food vacuole.[13][14][15] This process is essential for the parasite to acquire amino acids for its growth and development.[13]
Experimental Protocols
General Workflow for a 96-Well Plate Fluorometric Protease Assay
The following diagram outlines the general workflow for performing the this compound assay in a 96-well plate format for either enzyme kinetics or inhibitor screening.
Protocol 1: Enzyme Kinetics (Determination of Kₘ and Vₘₐₓ)
This protocol describes how to perform a substrate titration experiment to determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ).
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the protease of interest (e.g., for Cathepsin K: 100 mM sodium acetate, pH 5.5, with 5 mM DTT and 1 mM EDTA).
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.[16]
-
Enzyme Working Solution: Dilute the purified protease in cold assay buffer to a concentration that provides a linear rate of fluorescence increase over the assay duration. This needs to be determined empirically.
-
Substrate Working Solutions: Prepare a series of 2-fold serial dilutions of the this compound stock solution in assay buffer. The final concentrations in the well should typically range from 0.1x to 10x the expected Kₘ.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of each substrate working solution to triplicate wells.
-
Include "no enzyme" control wells for each substrate concentration containing 50 µL of the substrate working solution and 50 µL of assay buffer.
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well (final volume = 100 µL).
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) with excitation at ~360-380 nm and emission at ~440-460 nm.
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.[17]
-
Protocol 2: Inhibitor Screening and IC₅₀ Determination
This protocol outlines the procedure for screening potential inhibitors and determining their half-maximal inhibitory concentration (IC₅₀).
-
Reagent Preparation:
-
Assay Buffer, this compound Stock Solution, and Enzyme Working Solution: Prepare as described in Protocol 1.
-
This compound Working Solution: Dilute the stock solution in assay buffer to a final concentration equal to the Kₘ or a concentration that gives a robust signal.
-
Inhibitor Stock Solutions: Dissolve test compounds in DMSO to a high concentration (e.g., 10 mM).
-
Inhibitor Working Solutions: Prepare a series of serial dilutions of the inhibitor stock solutions in assay buffer.
-
-
Assay Procedure (96-well black plate):
-
Set up the following wells in triplicate:
-
Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Working Solution.
-
Negative Control (100% Activity): 40 µL Assay Buffer + 10 µL DMSO (or vehicle) + 50 µL Enzyme Working Solution.
-
Positive Control (Inhibition): 40 µL Assay Buffer + 10 µL of a known inhibitor + 50 µL Enzyme Working Solution.
-
Test Compound: 40 µL Assay Buffer + 10 µL of each inhibitor dilution + 50 µL Enzyme Working Solution.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the this compound working solution to all wells except the blank (add 50 µL of assay buffer to the blank). The final volume in each well should be 100 µL.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity kinetically as described in Protocol 1.
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.[6]
-
Concluding Remarks
The this compound assay provides a robust and sensitive platform for the characterization of various proteases. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to effectively implement this assay in their studies. Adherence to proper experimental design, including appropriate controls and data analysis methods, will ensure the generation of high-quality, reproducible results, thereby facilitating advancements in basic research and drug discovery.
References
- 1. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Falcipain cysteine proteases of malaria parasites: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin K: A Versatile Potential Biomarker and Therapeutic Target for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 9. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]
- 13. pnas.org [pnas.org]
- 14. Gene disruption confirms a critical role for the cysteine protease falcipain-2 in hemoglobin hydrolysis by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gene disruption confirms a critical role for the cysteine protease falcipain-2 in hemoglobin hydrolysis by Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Detecting Enzyme Activity in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of enzyme activity within tissue homogenates is a cornerstone of biological research and drug development.[1][2][3] It provides critical insights into metabolic pathways, cellular signaling, and the pharmacological effects of therapeutic agents.[2][4] Tissue homogenization is the process of breaking down the complex structure of tissues to create a uniform suspension, thereby releasing intracellular contents, including enzymes, for downstream analysis.[5][6] This application note provides detailed protocols for robust and reproducible measurement of enzyme activity in tissue homogenates, focusing on two common assay types: a colorimetric assay for Alkaline Phosphatase (ALP) and a fluorometric assay for Caspase-3.
Enzyme assays are laboratory procedures used to measure the rate of an enzyme-catalyzed reaction, which is essential for studying enzyme kinetics and inhibition.[7] The activity of an enzyme is typically monitored by measuring the change in concentration of either the substrates or the products over time.[1] Spectrophotometric and fluorometric assays are among the most common methods employed for this purpose.[7] Spectrophotometric assays measure the change in light absorbance of a solution, while fluorometric assays detect changes in fluorescence, often offering higher sensitivity.[8][9]
Accurate determination of enzyme activity relies on careful sample preparation and optimized assay conditions.[1] The protocols outlined below provide a framework for obtaining reliable and consistent results.
General Workflow for Detecting Enzyme Activity in Tissue Homogenates
The overall process for determining enzyme activity in tissue homogenates follows a series of critical steps, from sample collection to data analysis. The following diagram illustrates this general workflow.
Caption: General experimental workflow for detecting enzyme activity in tissue homogenates.
Signaling Pathway Example: Caspase-3 in Apoptosis
Measuring the activity of specific enzymes is crucial for understanding their role in signaling pathways. For instance, Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death.
Caption: Simplified diagram of the role of Caspase-3 in the apoptotic signaling pathway.
Experimental Protocols
Protocol 1: Colorimetric Assay for Alkaline Phosphatase (ALP) Activity
This protocol describes the measurement of ALP activity using a colorimetric assay based on the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP).[10] Under alkaline conditions, ALP catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored product with maximum absorbance at 405 nm.[10]
Materials and Reagents:
-
Tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS, 0.01 M, pH 7.4) or 0.9% NaCl[10][11]
-
Refrigerated centrifuge
-
Microplate reader capable of measuring absorbance at 405 nm[10]
-
96-well clear microplate
-
ALP Assay Buffer (e.g., Diethanolamine buffer)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Protein quantification assay kit (e.g., BCA or Bradford)[14]
Procedure:
-
Tissue Homogenate Preparation: a. Excise the tissue of interest and rinse with ice-cold PBS to remove any blood.[15] b. Weigh the tissue and mince it into small pieces on ice. c. Add ice-cold homogenization buffer (e.g., PBS) at a ratio of 1:9 (w/v), for example, 100 mg of tissue in 900 µL of buffer.[10] d. Homogenize the tissue using a Dounce homogenizer on ice until a uniform suspension is achieved.[12][13][16] e. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[10][11] f. Carefully collect the supernatant, which contains the enzyme, and keep it on ice.[11]
-
Protein Quantification: a. Determine the total protein concentration of the supernatant using a suitable protein assay kit (e.g., BCA assay) according to the manufacturer's instructions.[17][18] This is crucial for normalizing the enzyme activity.[19]
-
Enzyme Activity Assay: a. Prepare a reaction mixture containing the ALP assay buffer and pNPP substrate. b. Add a specific amount of the tissue homogenate supernatant (e.g., 10-50 µg of total protein) to each well of a 96-well plate. c. Add the reaction mixture to each well to initiate the reaction. The final volume should be consistent across all wells. d. Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).[11] e. Measure the absorbance at 405 nm using a microplate reader.[10]
-
Data Analysis: a. Prepare a standard curve using known concentrations of p-nitrophenol to determine the amount of product formed. b. Calculate the ALP activity based on the absorbance values and the standard curve. c. Normalize the activity to the protein concentration of the sample (e.g., in U/mg protein, where one unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute).
Protocol 2: Fluorometric Assay for Caspase-3 Activity
This protocol details the measurement of Caspase-3 activity, a key marker of apoptosis, using a fluorogenic substrate.[20] The assay utilizes a synthetic peptide substrate, such as DEVD-AMC, which is cleaved by active Caspase-3 to release the fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).[20]
Materials and Reagents:
-
Tissue sample
-
Ice-cold Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA)[17]
-
Dounce homogenizer[17]
-
Refrigerated centrifuge
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~460 nm[20][21]
-
96-well black microplate (for fluorescence assays)[13]
-
Caspase Assay Buffer
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Tissue Homogenate Preparation: a. Harvest approximately 10-20 mg of tissue and place it in a pre-chilled tube.[17] b. Add 0.5 mL of ice-cold Lysis Buffer.[17] c. Homogenize the tissue thoroughly on ice using a Dounce homogenizer.[17] d. Incubate the homogenate on ice for 10-30 minutes.[22][23] e. Centrifuge the lysate at 12,000 x g for 10-15 minutes at 4°C.[22] f. Transfer the supernatant to a new, pre-chilled tube and keep on ice.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA protein assay or a similar method that is compatible with the lysis buffer components.[17]
-
Enzyme Activity Assay: a. In a 96-well black microplate, add an equal amount of protein from each sample (e.g., 10-50 µg) to triplicate wells.[17] b. Bring the volume in each well to a consistent level with Caspase Assay Buffer. c. Add the fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC to a final concentration of 50 µM) to each well to start the reaction.[17] d. Incubate the plate at 37°C, protected from light, for 1-2 hours.[22] e. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[20]
-
Data Analysis: a. Generate a standard curve using known concentrations of free AMC to quantify the amount of cleaved substrate. b. Calculate the Caspase-3 activity from the fluorescence readings. c. Normalize the activity to the amount of protein in each sample (e.g., in pmol AMC/min/mg protein).
Data Presentation
The following table summarizes key parameters for the described enzyme assays, facilitating easy comparison.
| Parameter | Alkaline Phosphatase (ALP) Assay | Caspase-3 Assay |
| Assay Type | Colorimetric | Fluorometric |
| Detection Principle | Absorbance of p-nitrophenol | Fluorescence of AMC |
| Wavelength (nm) | 405 | Ex: ~380 / Em: ~460[20] |
| Substrate | p-Nitrophenyl phosphate (pNPP) | Acetyl-DEVD-AMC |
| Typical Protein Amount | 10-50 µg | 10-50 µg[17] |
| Incubation Temperature | 37°C[11] | 37°C[22] |
| Incubation Time | 15-60 minutes | 1-2 hours[22] |
| Microplate Type | Clear | Black[13] |
| Units of Activity | U/mg protein | pmol AMC/min/mg protein |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | Inactive enzyme due to improper storage or handling. | Ensure samples are kept on ice and use fresh reagents.[16][24] Run a positive control.[25] |
| Insufficient homogenization. | Increase the number of strokes with the homogenizer or ensure complete lysis.[13] | |
| Suboptimal assay conditions (pH, temperature). | Verify that the assay buffer pH and incubation temperature are optimal for the enzyme. | |
| High Background | Autofluorescence of sample components. | Use a sample blank (without substrate) to subtract background fluorescence. |
| Contaminating enzymes in the homogenate. | Consider using specific inhibitors to block the activity of non-target enzymes.[26] | |
| High Variability | Inaccurate pipetting. | Use calibrated pipettes and prepare a master mix for reagents where possible.[13] |
| Inconsistent protein loading. | Carefully quantify protein concentration and ensure equal amounts are loaded for each sample.[19] |
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. alliedacademies.org [alliedacademies.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Application of Enzyme Analysis: Enzyme Activity Assay – Creative Enzymes Blog [creative-enzymes.com]
- 5. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 6. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 9. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. assaygenie.com [assaygenie.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 15. content.abcam.com [content.abcam.com]
- 16. youtube.com [youtube.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. ubpbio.com [ubpbio.com]
- 22. mpbio.com [mpbio.com]
- 23. assaygenie.com [assaygenie.com]
- 24. home.sandiego.edu [home.sandiego.edu]
- 25. benchchem.com [benchchem.com]
- 26. Immunocapture-based fluorometric assay for the measurement of insulin-degrading enzyme activity in brain tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Standard Curve for 7-Amino-4-methylcoumarin (AMC)
Introduction
7-Amino-4-methylcoumarin (AMC) is a fluorescent reporter molecule widely utilized in enzyme activity assays, particularly for proteases and other hydrolases.[1][2] When conjugated to a peptide or another substrate, the fluorescence of AMC is quenched.[1][3][4] Enzymatic cleavage releases free AMC, resulting in a significant increase in blue fluorescence that is directly proportional to enzyme activity.[1][2] To accurately quantify the amount of released AMC and thus determine the enzyme's reaction velocity, a standard curve of free AMC is essential.[1][2] This document provides a detailed protocol for the preparation of a reliable AMC standard curve for use in fluorescence-based enzyme assays.
The fluorescence of AMC is typically measured with an excitation wavelength in the range of 340-380 nm and an emission wavelength in the range of 440-460 nm.[1][2][5] The optimal wavelengths can vary slightly depending on the specific instrumentation and buffer conditions, so it is recommended to perform a wavelength scan to determine the optimal settings for your experimental setup.[6]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for 7-Amino-4-methylcoumarin (AMC).
| Parameter | Value | Source(s) |
| Molecular Weight | 175.18 g/mol | [1] |
| Recommended Excitation Wavelength | 340 - 380 nm | [1][2][4][5][7] |
| Recommended Emission Wavelength | 440 - 460 nm | [1][2][4][5][7] |
| Recommended Solvents for Stock | DMSO, DMF | [1][2][8] |
| Typical Stock Solution Concentration | 1 - 10 mM in DMSO | [1][9] |
| Typical Working Concentration Range | 0 - 100 µM | [2][10] |
| Long-term Storage of Stock Solution | -20°C or -80°C, protected from light | [2][11][12] |
Experimental Protocols
Materials and Reagents
-
7-Amino-4-methylcoumarin (AMC) powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Black, flat-bottom 96-well microplate (opaque plates are recommended to minimize light scatter and background fluorescence)[2]
-
Calibrated micropipettes and sterile tips
-
Fluorescence microplate reader
Protocol for Preparing a 10 mM AMC Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM AMC stock solution in DMSO.
-
Calculation: Using the molecular weight of AMC (175.18 g/mol ), calculate the mass required.
-
Mass (mg) = 10 mmol/L * 0.001 L * 175.18 g/mol * 1000 mg/g = 1.75 mg
-
-
Weighing: Carefully weigh out 1.75 mg of AMC powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the AMC powder.[1]
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear, colorless solution.[9]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light.[2][12]
Protocol for Generating an AMC Standard Curve (0-50 µM)
This protocol describes the preparation of an AMC standard curve in a 96-well plate format with a final volume of 100 µL per well.[1]
-
Intermediate Dilution: Prepare a 100 µM intermediate dilution of the AMC stock solution in Assay Buffer. For example, add 10 µL of the 10 mM AMC stock solution to 990 µL of Assay Buffer.
-
Serial Dilutions in 96-Well Plate:
-
Add 100 µL of the 100 µM AMC intermediate dilution to the first well (e.g., A1) of a black, flat-bottom 96-well plate. This will serve as your highest concentration if used directly, or the starting point for serial dilutions.
-
To create a dilution series, add 200 µL of the 100 µM AMC intermediate dilution to well A1.
-
Add 100 µL of assay buffer to the subsequent 7 wells in the same row (e.g., A2-A8).
-
Transfer 100 µL from well A1 to well A2, and mix thoroughly by pipetting up and down.
-
Continue this 1:2 serial dilution by transferring 100 µL from well A2 to A3, and so on, until well A7. Do not add AMC to well A8, which will serve as the blank.
-
The final concentrations in the wells will be 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM.
-
-
Fluorescence Measurement:
Data Analysis and Presentation
-
Blank Subtraction: Calculate the average fluorescence of the blank wells (containing only Assay Buffer) and subtract this value from the fluorescence readings of all AMC standard wells.[2]
-
Plotting the Data: Create a scatter plot of the background-corrected RFU values (y-axis) versus the corresponding AMC concentrations in µM (x-axis).
-
Linear Regression: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[1] The R² value should ideally be ≥ 0.99, indicating a strong linear relationship between fluorescence and concentration.[1] The slope (m) of this line represents the change in RFU per µM of AMC and can be used to convert the fluorescence readings from your enzymatic assay into the concentration of product formed.[10]
Example Data for AMC Standard Curve
The following table provides an example of data that could be obtained from this protocol.
| Well | [AMC] (µM) | RFU (Raw) | RFU (Blank Subtracted) |
| A1 | 50.00 | 25100 | 25000 |
| A2 | 25.00 | 12650 | 12550 |
| A3 | 12.50 | 6400 | 6300 |
| A4 | 6.25 | 3250 | 3150 |
| A5 | 3.13 | 1700 | 1600 |
| A6 | 1.56 | 900 | 800 |
| A7 | 0.78 | 550 | 450 |
| A8 | 0.00 | 100 | 0 |
Visualizations
Signaling Pathway and Experimental Workflow
The principle of AMC-based assays relies on a change in the fluorophore's chemical environment, which can be depicted as a simple logical relationship. The experimental workflow for generating a standard curve follows a clear, sequential process.
Caption: Workflow for AMC Standard Curve Preparation.
Caption: Principle of AMC-based fluorogenic assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ubpbio.com [ubpbio.com]
Application Notes and Protocols for In Vitro Protease Assays Using Z-Leu-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Z-Leu-Arg-AMC (N-α-Cbz-L-Leucyl-L-Arginine 7-amido-4-methylcoumarin) is a sensitive and versatile tool for the in vitro characterization of various proteases. This dipeptide substrate is particularly useful for assaying the activity of cysteine proteases such as cathepsins (K, L, S, and V), as well as other proteases like kallikrein and the Plasmodium falciparum cysteine protease, falcipain-2.[1] The principle of the assay is based on the enzymatic cleavage of the amide bond between arginine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched. Upon hydrolysis by a target protease, the highly fluorescent AMC is released, and the resulting increase in fluorescence intensity can be monitored in real-time to determine enzymatic activity. This method is highly adaptable for kinetic studies, inhibitor screening, and determining protease activity in various biological samples.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the non-fluorescent substrate this compound by a protease, yielding a peptide fragment and the fluorescent product AMC. The rate of AMC release is directly proportional to the protease activity under initial velocity conditions. The fluorescence of liberated AMC is typically measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.[1]
Data Presentation
Physicochemical and Spectroscopic Properties
| Property | Value |
| Full Name | N-α-Cbz-L-Leucyl-L-Arginine 7-amido-4-methylcoumarin |
| Abbreviation | Z-LR-AMC |
| Molecular Formula | C₃₀H₃₈N₆O₆ |
| Molecular Weight | 578.7 g/mol |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
| Solubility | Soluble in DMSO |
Kinetic Parameters of Proteases with this compound
The following table summarizes the kinetic constants for the hydrolysis of this compound by various proteases. It is important to note that these values can be influenced by assay conditions such as pH, temperature, and buffer composition.
| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Source |
| Cathepsin S (Wild-Type) | 1.8 ± 0.1 | 19.1 ± 2.1 | 9.4 x 10⁴ | [2] |
| Falcipain-2 | - | - | 5.8 x 10² | [3] |
Experimental Protocols
General Workflow for Fluorometric Protease Assay
The general workflow for conducting a protease activity assay with this compound is outlined below. This can be adapted for specific proteases by modifying the buffer composition and enzyme activation steps as detailed in the specific protocols.
Protocol 1: Measuring Cathepsin K Activity with Purified Enzyme
This protocol is designed for determining the kinetic parameters of purified Cathepsin K or for screening potential inhibitors.
Materials:
-
Purified active Cathepsin K
-
This compound
-
Cathepsin K Assay Buffer: 100 mM Sodium Acetate, 5 mM EDTA, 5 mM DTT, pH 5.5
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Prepare working solutions of the substrate by diluting the stock solution in Cathepsin K Assay Buffer to various final concentrations (e.g., for Km determination, a range from 0.1 to 10 times the expected Km).
-
Prepare a working solution of purified Cathepsin K in Cathepsin K Assay Buffer. The final concentration should be in the low nanomolar range and determined empirically to ensure a linear rate of reaction. Keep the enzyme on ice.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 50 µL of each substrate dilution.
-
Include control wells:
-
Blank: 50 µL of substrate dilution and 50 µL of Assay Buffer (no enzyme).
-
Enzyme Control: 50 µL of Assay Buffer and 50 µL of enzyme working solution (no substrate).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 50 µL of the Cathepsin K working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 15-30 minutes with readings every 60 seconds (Excitation: ~380 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
For Km and kcat determination, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Measuring Cathepsin S Activity in Cell Lysates
This protocol provides a framework for measuring total Cathepsin S activity in a cell population.
Materials:
-
Cells of interest
-
Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitor cocktail (optional, depending on the experimental goal).
-
Cathepsin S Assay Buffer: 100 mM Sodium Acetate, 5 mM EDTA, 5 mM DTT, pH 6.5.
-
This compound
-
BCA Protein Assay Kit
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold Cell Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 2X working solution of the substrate (e.g., 200 µM) in Cathepsin S Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Include control wells:
-
Lysate Control: 50 µL of cell lysate and 50 µL of Assay Buffer (no substrate).
-
Substrate Control: 50 µL of Assay Buffer and 50 µL of 2X substrate working solution (no lysate).
-
Inhibitor Control (optional): Pre-incubate the lysate with a specific Cathepsin S inhibitor before adding the substrate.
-
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to the test and inhibitor control wells. Add 50 µL of Assay Buffer to the lysate control wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Subtract the background fluorescence from the lysate and substrate control wells.
-
Calculate the initial reaction velocity.
-
The difference in activity between the test wells and the inhibitor control wells represents the specific Cathepsin S activity.
-
Normalize the activity to the total protein concentration (e.g., RFU/min/µg protein).
-
Signaling Pathways and Biological Context
Cathepsin K in Bone Resorption
Cathepsin K is a crucial protease in bone metabolism, primarily expressed by osteoclasts. It is responsible for the degradation of type I collagen, the main organic component of the bone matrix.[4] The process of bone resorption is tightly regulated and involves the creation of a sealed-off acidic microenvironment at the bone surface.
Cathepsin S in Antigen Presentation
Cathepsin S plays a critical role in the adaptive immune response by processing the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[5][6] This processing is essential for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T-helper cells.
References
- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cathepsin S - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Z-Leu-Arg-AMC Assay
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals experiencing low signal issues with the Z-Leu-Arg-AMC assay. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathways to help you diagnose and resolve common problems.
Troubleshooting Guide: Low Signal in this compound Assay
A low or absent fluorescent signal is a common issue in the this compound assay. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Logical Flowchart for Troubleshooting Low Signal
Caption: A step-by-step guide to troubleshooting low signal.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of certain proteases. The substrate consists of the dipeptide Leucine-Arginine (Leu-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[1] In its intact form, the fluorescence of AMC is quenched. When a protease cleaves the amide bond between Arginine and AMC, free AMC is released, resulting in a significant increase in fluorescence.[1] The rate of this increase is directly proportional to the enzyme's activity.
Q2: What enzymes can be measured with the this compound substrate?
This compound is a substrate for a variety of proteases, including:
-
Cathepsins: It is an excellent substrate for many cathepsins, such as Cathepsin B, K, L, S, and V.[2][3][4]
-
Kallikreins: This substrate is also used to measure the activity of tissue kallikreins.[2]
-
Falcipains: It is a preferred substrate for Falcipain-2, a cysteine protease from Plasmodium falciparum.[2][3]
Q3: My fluorescent signal is low. What are the most common causes?
Low signal in a this compound assay can stem from several factors:
-
Inactive or Insufficient Enzyme: The enzyme may have lost activity due to improper storage or handling, or its concentration in the assay may be too low.
-
Substrate Degradation: The this compound substrate is sensitive to light and repeated freeze-thaw cycles, which can lead to its degradation.[1]
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.
-
Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorometer may be set incorrectly for AMC. The optimal wavelengths are typically in the range of 360-380 nm for excitation and 440-460 nm for emission.[2]
Q4: How can I be sure the signal I'm measuring is specific to my enzyme of interest?
To confirm the specificity of the signal, you should run a parallel reaction in the presence of a known inhibitor of your target protease. A significant reduction in the fluorescence signal in the presence of the inhibitor indicates that the measured activity is specific to your enzyme.
Q5: What is the recommended storage for this compound?
The this compound substrate should be stored at -20°C to -70°C, protected from light.[1] It is advisable to aliquot the substrate upon receipt to avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
The following table summarizes the kinetic parameters for the hydrolysis of this compound and similar substrates by various proteases. Note that these values are highly dependent on assay conditions and should be determined empirically for your specific experimental setup.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) |
| Cathepsin S (wild-type) | This compound | 1.8 ± 0.2 | 1.5 ± 0.1 | 8.3 x 10⁵ | 5.5 | RT |
| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | RT |
| Falcipain-2 | This compound | - | - | 580 | 5.5 | RT |
| Kallikrein-related peptidase 2 (KLK2) | Ac-Orn-Phe-Arg-AMC | 12.3 ± 1.1 | 12.0 ± 0.3 | 9.8 x 10⁵ | 8.0 | 37 |
Data for Cathepsin L and KLK2 are for similar but not identical substrates and are provided for reference. RT: Room Temperature
Experimental Protocols
Protocol 1: General Assay for Purified Enzyme
This protocol provides a general framework for measuring the activity of a purified protease using the this compound substrate.
1. Reagent Preparation:
-
Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the enzyme of interest. A common buffer for cathepsins is 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0. For kallikreins, a Tris-based buffer at pH 8.0 may be more suitable.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate. Keep the enzyme on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.
-
Substrate Working Solution: On the day of the experiment, dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 20-100 µM).
2. Assay Procedure:
-
In a black 96-well microplate, add 50 µL of the diluted enzyme solution to each well.
-
Include control wells:
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Inhibitor Control: 50 µL of enzyme pre-incubated with a specific inhibitor.
-
-
Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at 360-380 nm and emission at 440-460 nm.[2]
3. Data Analysis:
-
Subtract the background fluorescence (from the "No Enzyme" control) from all other readings.
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
Protocol 2: Determining the Linear Range of the Reaction
It is crucial to ensure that the assay is performed within the linear range, where the reaction rate is constant and proportional to the enzyme concentration.
1. Reagent Preparation: As described in Protocol 1.
2. Assay Procedure:
-
Set up a reaction as described in Protocol 1 with a fixed concentration of enzyme and substrate.
-
Measure the fluorescence intensity at regular intervals over an extended period (e.g., every 5 minutes for 2 hours).
3. Data Analysis:
-
Plot the fluorescence intensity against time.
-
Identify the time interval during which the plot is linear. Subsequent endpoint assays should be performed within this time frame.
Experimental Workflow for Determining the Linear Range
Caption: Workflow for determining the optimal incubation time.
Signaling Pathway Diagrams
The this compound assay is used to study enzymes involved in various signaling pathways. Below are diagrams of two such pathways.
Kallikrein-Kinin System
This system plays a role in inflammation, blood pressure regulation, and coagulation.
Caption: The Kallikrein-Kinin signaling cascade.
Role of Cathepsins in Cancer Progression
Cathepsins, which can be assayed using this compound, are implicated in several aspects of cancer progression.
Caption: The role of cathepsins in cancer progression.
References
Technical Support Center: Z-Leu-Arg-AMC Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Z-Leu-Arg-AMC fluorogenic substrate. The following information will help address common issues, particularly those related to pH sensitivity, to ensure robust and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
The optimal pH for an assay using this compound is highly dependent on the specific enzyme being studied. This compound is a substrate for several proteases, including cathepsins and kallikreins, which have different pH optima.[1][2] For instance, lysosomal cysteine proteases like cathepsin B can have acidic pH optima for some substrates, while displaying maximal activity at neutral pH for others.[3][4][5] For kallikreins, the optimal pH is generally in the neutral to slightly alkaline range, around pH 7.5 to 8.0.[6][7] It is crucial to determine the optimal pH for your specific enzyme and experimental conditions empirically.
Q2: How does pH affect the fluorescence of the released AMC (7-amino-4-methylcoumarin)?
The fluorescence of free AMC is stable over a broad pH range, typically from pH 3 to 11. However, highly acidic conditions (below pH 2) or highly alkaline conditions (above pH 11) can significantly decrease its fluorescence. This quenching effect is generally reversible upon neutralization. For most enzymatic assays, which are conducted within a pH range of 4 to 9, the fluorescence of AMC itself is not a significant variable.
Q3: My fluorescent signal is low. Could the buffer pH be the cause?
Yes, a suboptimal pH is a common reason for a low fluorescent signal. Enzyme activity is critically dependent on pH. If the pH of your assay buffer is outside the optimal range for your target enzyme, its catalytic activity will be significantly reduced, leading to a slower cleavage of this compound and consequently, a weaker fluorescent signal.[8]
Q4: I am observing a high background fluorescence. Can pH be a contributing factor?
High background fluorescence can be caused by the spontaneous hydrolysis of the this compound substrate, which can be exacerbated by incorrect buffer pH.[9] It is important to run a "substrate-only" control (assay buffer and substrate without the enzyme) to assess the rate of non-enzymatic hydrolysis at your assay's pH.
Q5: What type of buffer should I use for my this compound assay?
The choice of buffer is critical for maintaining a stable pH throughout the experiment. The buffer's pKa should be close to the desired pH of the assay. For assays in the neutral to slightly alkaline range, Tris-HCl is a common choice.[10][11] For acidic conditions, a citrate-phosphate buffer may be more suitable.[12] Always ensure that the buffer components do not interfere with your enzyme's activity or the fluorescence of AMC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Signal / No Activity | Suboptimal Buffer pH: The pH of the assay buffer is outside the optimal range for the enzyme. | Perform a pH optimization experiment by testing a range of pH values to determine the optimal condition for your specific enzyme.[8] |
| Enzyme Instability: The enzyme may not be stable at the chosen pH. | Review the literature for the known stability profile of your enzyme. Run a control to verify enzyme activity and stability over the assay duration.[9] | |
| Incorrect Buffer Choice: The buffer system is not maintaining a stable pH. | Choose a buffer with a pKa value close to the desired assay pH. | |
| High Background Fluorescence | Spontaneous Substrate Hydrolysis: The this compound substrate is degrading non-enzymatically. | Run a "substrate-only" control to measure spontaneous hydrolysis. Prepare fresh substrate dilutions for each experiment and protect from light.[9][10] Consider if the assay pH is too high or too low, contributing to substrate instability. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use high-purity, fresh reagents and prepare solutions with high-quality water. | |
| Non-Linear Reaction Rate | Substrate Depletion: The enzyme concentration is too high, leading to rapid consumption of the substrate. | Optimize the enzyme concentration by running a titration to find a concentration that results in a linear reaction rate for the desired duration.[9][13] |
| Enzyme Inactivation: The enzyme is losing activity over time under the assay conditions (e.g., pH, temperature). | Verify enzyme stability at the chosen pH and temperature. It may be necessary to shorten the incubation time to measure the initial velocity.[9] |
Quantitative Data Summary
The optimal pH for enzymatic activity is highly dependent on both the specific enzyme and the substrate used. Below is a summary of reported pH optima for cathepsin B with various AMC-based substrates.
| Enzyme | Substrate | Optimal pH Range | Reference |
| Cathepsin B | Z-Arg-Arg-AMC | 6.2 - 7.4 | [3][4] |
| Cathepsin B | Z-Phe-Arg-AMC | 4.0 - 5.5 and 6.5 - 7.4 | [4] |
| Cathepsin B | Z-VR-AMC | 5.0 | [3] |
| Cathepsin B | Z-Glu-Lys-AMC | 4.6 | [14] |
| Cathepsin B | Z-Arg-Lys-AMC | 7.8 | [14] |
| Kallikrein | H-D-Pro-Phe-Arg-pNA | 7.5 - 7.8 | [6][15] |
Experimental Protocols
Protocol 1: pH Optimization for a Target Protease
This protocol provides a framework for determining the optimal pH for your enzyme of interest with the this compound substrate.
Materials:
-
This compound substrate
-
Purified enzyme of interest
-
A series of assay buffers with varying pH values (e.g., 0.5 pH unit increments from 4.0 to 9.0)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of your enzyme at a concentration that is expected to give a linear reaction rate.
-
Prepare a series of assay buffers covering the desired pH range.
-
-
Assay Setup:
-
In a 96-well plate, add your enzyme to triplicate wells for each pH to be tested.
-
Include "substrate-only" controls for each pH buffer to measure background hydrolysis.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the this compound working solution to all wells to start the reaction. The final substrate concentration should be at or near the enzyme's Km, if known.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes with excitation at ~360-380 nm and emission at ~440-460 nm.
-
-
Data Analysis:
-
For each pH, subtract the rate of the "substrate-only" control from the rate of the enzyme-containing wells.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the pH to determine the optimal pH.
-
Protocol 2: Standard Cathepsin B Activity Assay
This protocol is adapted for measuring cathepsin B activity using a similar substrate, Z-Arg-Arg-AMC, and can be used as a starting point for the this compound assay.
Materials:
-
This compound
-
Recombinant Cathepsin B
-
Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0 at 40°C.
-
Activation Buffer: Assay buffer containing 8.0 mM L-Cysteine HCl.
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Dilute to a working concentration (e.g., 20 µM) in Assay Buffer.
-
Prepare a solution of Cathepsin B in the Activation Buffer.
-
-
Assay Setup:
-
Add the enzyme solution to the wells of a 96-well plate.
-
Include negative controls (Activation Buffer without enzyme).
-
-
Initiate Reaction:
-
Add the this compound working solution to all wells.
-
-
Measure Fluorescence:
-
Incubate at 40°C.
-
Measure fluorescence at appropriate time intervals using excitation at ~348 nm and emission at ~440 nm.
-
Visualizations
Caption: Workflow for pH optimization of the this compound assay.
Caption: Logical relationship between assay pH and enzyme activity.
References
- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. endotell.ch [endotell.ch]
Technical Support Center: Optimizing Z-Leu-Arg-AMC Assays
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing the Z-Leu-Arg-AMC fluorogenic substrate. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to ensure robust and reproducible experimental results.
Principle of the Assay
The this compound assay is a fluorescence-based method for measuring the activity of proteases that recognize and cleave peptide sequences after an arginine (Arg) residue. The substrate consists of the dipeptide Leucine-Arginine linked to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group.
In its intact, uncleaved state, the substrate is minimally fluorescent because the AMC fluorophore is quenched by the attached peptide. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free fluorophore is released, resulting in a significant increase in fluorescence.[1] This increase in fluorescence intensity, monitored over time, is directly proportional to the enzyme's activity.[1][2] This substrate is commonly used for assaying enzymes like cathepsins and calpains.[3]
dot graph "Enzymatic_Reaction" { layout=dot; rankdir=LR; bgcolor="#FFFFFF"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
sub [label="this compound\n(Non-Fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [label="Protease\n(e.g., Cathepsin)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod1 [label="Z-Leu-Arg", fillcolor="#F1F3F4", fontcolor="#202124"]; prod2 [label="AMC\n(Fluorescent)", fillcolor="#FBBC05", fontcolor="#202124"];
sub -> enzyme [label="+", dir=none]; enzyme -> prod1 [label=" Cleavage "]; prod1 -> prod2 [label="+", dir=none]; } /dot Caption: Enzymatic cleavage of this compound by a protease to release fluorescent AMC.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the released AMC fluorophore? The free AMC fluorophore has an excitation maximum in the range of 341-351 nm and an emission maximum between 430-445 nm.[4][5][6][7] It is recommended to confirm the optimal wavelengths on your specific instrument.
Q2: How should I prepare and store the this compound substrate? It is best to prepare a concentrated stock solution (e.g., 10 mM) in a dry organic solvent like DMSO.[8] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[9][10] On the day of the experiment, dilute the stock to the final working concentration in the assay buffer.
Q3: What type of microplate should I use for this assay? Black, opaque-walled 96-well or 384-well plates are essential for fluorescence assays.[11] They are designed to minimize light scatter, reduce well-to-well crosstalk, and lower background fluorescence, all of which improve the signal-to-noise ratio.[12]
Q4: What are typical starting concentrations for the enzyme and substrate?
-
Substrate (this compound): A common starting concentration range is 10-100 µM.[2] The optimal concentration should be determined empirically for your specific enzyme and is ideally at or above the Michaelis-Menten constant (Kₘ) to ensure the reaction rate is not limited by the substrate.[12][13]
-
Enzyme: The enzyme concentration should be titrated to find a level that produces a steady, linear increase in fluorescence over the desired measurement period (e.g., 15-60 minutes).[2][14] The goal is to consume less than 10-15% of the total substrate to maintain initial velocity conditions.[12]
Troubleshooting Guide
High background, low signal, and non-linear reaction rates are common issues in fluorometric assays. This guide provides a systematic approach to identifying and resolving these problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Instability/Hydrolysis: The substrate can degrade spontaneously, releasing free AMC. This may be caused by improper storage (light exposure, freeze-thaw cycles) or non-optimal buffer pH.[9] 2. Contaminated Reagents: Buffers, water, or the enzyme preparation may contain fluorescent contaminants or other proteases.[12] 3. Intrinsic Fluorescence: Test compounds (in inhibitor screening) or high concentrations of the substrate itself can be inherently fluorescent.[12][15] | Run control experiments: • Substrate-only control: (Buffer + Substrate, no enzyme) to measure the rate of spontaneous hydrolysis.[11][15] • Buffer-only control: To check for autofluorescence from buffer components.[9] • Compound-only control (for screening): To measure intrinsic fluorescence of test compounds.[12] Actions: • Aliquot and store substrate properly, protected from light.[9] • Use fresh, high-purity reagents and water.[12] • Use black-walled microplates to reduce scatter.[11] |
| Low Signal or No Activity | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or degradation. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme. 3. Incorrect Instrument Settings: Excitation/emission wavelengths or gain settings may be incorrect.[11] 4. Presence of Inhibitors: Your sample may contain known or unknown protease inhibitors. | • Verify enzyme activity: Use a positive control or a fresh lot of enzyme. • Optimize assay conditions: Perform pH and temperature titration experiments.[16] A common temperature range is 25°C to 37°C.[2] • Check instrument settings: Ensure wavelengths are set for AMC (Ex: ~350 nm, Em: ~440 nm) and that the gain is high enough without amplifying noise.[4][5][11] |
| Non-Linear Reaction Rate (Signal Plateaus Quickly) | 1. Substrate Depletion: The enzyme concentration is too high, or the incubation time is too long, consuming a significant portion (>15%) of the substrate.[12] 2. Enzyme Instability: The enzyme is not stable under the assay conditions and is losing activity over time.[12] 3. Product Inhibition: The accumulation of cleaved products may be inhibiting the enzyme. | • Optimize enzyme concentration: Titrate the enzyme to a lower concentration that results in a linear reaction rate for the desired duration.[12] • Reduce incubation time: Calculate the initial velocity (V₀) from the early, linear portion of the time course.[17] • Check enzyme stability: Pre-incubate the enzyme in the assay buffer without substrate and measure activity at different time points. |
dot digraph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11];
start [label="Assay Problem\n(e.g., High Background)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_controls [label="Analyze Controls:\n- Substrate Only\n- Buffer Only\n- No Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; substrate_high [label="Is 'Substrate Only'\ncontrol high?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Potential Substrate\nHydrolysis or Impurity", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; new_substrate [label="Action:\nUse fresh substrate aliquot,\ncheck buffer pH & storage.", fillcolor="#34A853", fontcolor="#FFFFFF"]; signal_low [label="Is Signal Low or\nReaction Non-Linear?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_enzyme [label="Titrate Enzyme Concentration\n& Optimize Incubation Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Buffer (pH)\n& Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_controls; check_controls -> substrate_high; substrate_high -> hydrolysis [label="Yes"]; hydrolysis -> new_substrate; substrate_high -> signal_low [label="No"]; signal_low -> optimize_enzyme [label="Yes"]; optimize_enzyme -> optimize_conditions; optimize_conditions -> resolved; new_substrate -> resolved; signal_low -> resolved [label="No"]; } /dot Caption: A logical troubleshooting workflow for common this compound assay issues.
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This protocol helps identify the enzyme concentration that yields a linear reaction rate for a defined period.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for the target protease (e.g., Tris or HEPES at a specific pH).[18][19]
-
Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to a final concentration that is expected to be saturating (e.g., 50-100 µM).
-
Enzyme Dilutions: Prepare a series of enzyme dilutions (e.g., 2-fold dilutions) in cold Assay Buffer. Keep on ice.
-
-
Assay Setup (96-well black plate):
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of each enzyme dilution to respective wells. Include "no-enzyme" control wells containing 25 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.[17]
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of the Substrate Working Solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to the correct temperature and wavelengths (Ex: ~350 nm, Em: ~440 nm).
-
Measure fluorescence kinetically, taking readings every 1-2 minutes for 30-60 minutes.[1][17]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-enzyme" controls from all other readings.
-
Plot fluorescence versus time for each enzyme concentration.
-
Select the enzyme concentration that gives a robust linear increase in signal for the desired assay duration. This is the optimal concentration for subsequent experiments.[14]
-
Protocol 2: Determining Kₘ and Vₘₐₓ
This experiment involves measuring the initial reaction rate at various substrate concentrations to determine the enzyme's kinetic parameters.
-
Reagent Preparation:
-
Enzyme Working Solution: Prepare the enzyme at the optimal concentration determined in Protocol 1.
-
Substrate Serial Dilutions: Prepare a series of this compound dilutions in Assay Buffer. A typical range might be from 0.5 µM to 100 µM, covering concentrations both below and above the expected Kₘ.[20]
-
-
Assay Setup (96-well black plate):
-
Add 50 µL of each substrate dilution to different wells.
-
Include "no-enzyme" controls for each substrate concentration to account for background fluorescence.[13]
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the Enzyme Working Solution to all wells.
-
Immediately begin kinetic fluorescence measurement as described previously.
-
-
Data Analysis:
-
For each substrate concentration, subtract the background fluorescence and calculate the initial reaction velocity (V₀) from the slope of the linear portion of the fluorescence vs. time plot.[13][20]
-
To convert fluorescence units/min to moles/min, create a standard curve using known concentrations of free AMC.[21]
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the resulting data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using a non-linear regression software to determine the Kₘ and Vₘₐₓ values.[13][20]
-
dot digraph "Optimization_Workflow" { graph [layout=dot, rankdir=LR, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11];
start [label="Start Assay\nOptimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="1. Optimize Buffer\n(pH, Additives)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Determine Optimal\nEnzyme Concentration\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="3. Determine\nSubstrate Kinetics\n(Km/Vmax, Protocol 2)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Optimized Assay\nReady for Screening\nor Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1 -> step2 -> step3 -> end; } /dot Caption: A streamlined workflow for optimizing the this compound assay conditions.
Quantitative Data Summary
| Parameter | Recommended Value / Range | Notes |
| Excitation Wavelength | 340 - 360 nm | Optimal for free AMC. Verify on your instrument.[3][11] |
| Emission Wavelength | 440 - 460 nm | Optimal for free AMC. Verify on your instrument.[3][11] |
| Substrate Concentration | 10 - 100 µM | Should be determined empirically. Ideally ≥ Kₘ for Vₘₐₓ assays.[2] |
| Enzyme Concentration | Variable (nM to µg/mL) | Titrate to achieve a linear rate with <15% substrate consumption. |
| Assay Temperature | 25 - 37 °C | Must be kept constant. Optimize for specific enzyme.[2] |
| Assay pH | Variable (e.g., 7.0 - 8.5) | Highly dependent on the specific protease being studied.[18] |
| DMSO Concentration | < 1-2% (v/v) | High concentrations of DMSO can inhibit enzyme activity. Keep consistent across all wells. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. app.fluorofinder.com [app.fluorofinder.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. enzymedevelopment.com [enzymedevelopment.com]
- 19. Limitations of SLLVY-AMC in calpain and proteasome measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Z-Leu-Arg-AMC Substrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Z-Leu-Arg-AMC. Our goal is to help you overcome common challenges related to substrate instability to ensure accurate and reproducible results in your enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of various proteases, particularly cathepsins (such as K, L, S, and V), kallikrein, and falcipain II.[1][2] It consists of the peptide sequence Leucine-Arginine linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[3] When a protease cleaves the peptide bond after the Arginine residue, the AMC molecule is released, resulting in a measurable increase in fluorescence.[3]
Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) has an optimal excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.[1][2]
Q3: How should I prepare and store the this compound substrate?
For optimal stability, the lyophilized substrate should be stored at -20°C or below.[1] To prepare a stock solution, it is recommended to dissolve the substrate in dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C to -70°C, protected from light.[4]
Q4: What are the primary causes of high background fluorescence in my assay?
High background fluorescence can stem from several sources:
-
Substrate Autohydrolysis: Spontaneous breakdown of the substrate in the assay buffer, leading to the release of AMC without enzymatic activity.
-
Contaminated Reagents: The presence of contaminating proteases in your enzyme preparation, sample, or buffers.
-
Autofluorescence: Intrinsic fluorescence from your sample (e.g., cell lysates, media components) or the assay plate itself.
-
High Substrate Concentration: Using an excessive concentration of the substrate can lead to a higher background signal.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the sensitivity and accuracy of your assay. The following guide provides a systematic approach to identify and address the root causes of this issue.
Diagram: Troubleshooting Workflow for High Background Fluorescence
Caption: A step-by-step workflow to diagnose and resolve high background fluorescence.
Data Presentation: Substrate Stability and Storage
| Form | Storage Temperature | Duration | Key Recommendations |
| Lyophilized Powder | -20°C to -70°C | Up to 12 months | Store in a desiccator, protected from light.[4] |
| DMSO Stock Solution | -20°C to -70°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.[4] |
| Aqueous Working Solution | 2-8°C | Prepare fresh daily | Keep on ice and protected from light during use. |
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay
This protocol provides a general framework for measuring protease activity using this compound. Optimal concentrations of the enzyme and substrate, as well as incubation times, should be determined empirically for each specific application.
Materials:
-
This compound substrate
-
Purified protease or biological sample
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing any necessary cofactors or additives)
-
Anhydrous DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve the lyophilized substrate in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solutions:
-
On the day of the experiment, dilute the this compound stock solution to the desired final working concentration in Assay Buffer.
-
Dilute the enzyme/sample to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted enzyme/sample to the appropriate wells.
-
Include negative controls:
-
Blank: 75 µL of Assay Buffer (no enzyme or substrate).
-
Substrate Only: 50 µL of Assay Buffer and 25 µL of the substrate working solution (no enzyme).
-
-
-
Pre-incubation: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation: Add 25 µL of the this compound working solution to each well to start the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the "Substrate Only" control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Diagram: Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by a protease to yield fluorescent AMC.
Diagram: Substrate Instability Pathways
Caption: Simplified diagram of potential substrate instability pathways leading to high background fluorescence.
References
Technical Support Center: Enzyme Stability in Z-Leu-Arg-AMC Assays
Welcome to the Technical Support Center for Z-Leu-Arg-AMC and other AMC-based protease assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorescence-based method to measure the activity of certain proteases, particularly cathepsins. The substrate consists of the dipeptide Leu-Arg linked to a highly fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched. When a target protease cleaves the amide bond between arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This increase is directly proportional to the enzyme's activity and can be monitored in real-time using a fluorometer.
Q2: What are the optimal excitation and emission wavelengths for AMC?
The liberated 7-amino-4-methylcoumarin (AMC) is typically excited at a wavelength between 360-380 nm and its fluorescence emission is measured between 440-460 nm.
Q3: How should I store and handle the this compound substrate?
For long-term stability, the lyophilized this compound substrate should be stored at -20°C to -70°C, protected from light.[1] Once reconstituted, typically in an organic solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or lower to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO are generally stable for several months when stored properly. Always protect substrate solutions from direct light exposure to prevent photobleaching.[1]
Q4: Which enzymes can be assayed using this compound?
This compound is a substrate for several cysteine proteases, most notably cathepsins such as Cathepsin B, Cathepsin L, and Cathepsin S.[1] It is crucial to consult relevant literature to confirm the suitability of this substrate for your specific enzyme of interest.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| High Background Fluorescence | 1. Substrate Instability/Autohydrolysis: The substrate may be degrading spontaneously. 2. Contaminated Reagents: Buffers, water, or other reagents may contain fluorescent impurities. 3. Compound Autofluorescence: If screening compounds, they may be intrinsically fluorescent. | 1. Prepare fresh substrate dilutions for each experiment. Include a "no-enzyme" control to measure and subtract the rate of spontaneous hydrolysis. 2. Use high-purity, fresh reagents and dedicated labware. Black microplates are recommended to minimize background fluorescence. 3. Run a "compound-only" control (assay buffer + compound, no enzyme or substrate) to measure its intrinsic fluorescence. |
| Low or No Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Incorrect Instrument Settings: The fluorometer may not be set to the correct excitation/emission wavelengths for AMC. 4. Presence of Inhibitors: The sample may contain endogenous or contaminating protease inhibitors. | 1. Use a fresh enzyme preparation or a positive control to verify enzyme activity. Handle enzymes on ice unless otherwise specified. 2. Consult the literature for the optimal assay conditions for your specific enzyme. See the data tables below for general guidance on pH and temperature stability. 3. Ensure the instrument is set to Ex/Em wavelengths in the range of 360-380 nm/440-460 nm. 4. If using complex samples like cell lysates, consider sample purification steps. Include a positive control with purified enzyme to rule out inhibition. |
| Non-linear Reaction Rate | 1. Substrate Depletion: The substrate is being consumed too quickly. 2. Enzyme Instability: The enzyme is losing activity over the course of the assay. 3. Product Inhibition: The released product (AMC or the cleaved peptide) may be inhibiting the enzyme. | 1. Reduce the enzyme concentration or the incubation time. Ensure you are measuring the initial velocity of the reaction. 2. Optimize the assay buffer for enzyme stability (e.g., pH, ionic strength, additives like DTT for cysteine proteases). Refer to the stability data tables. 3. This is less common for AMC assays but can occur. If suspected, analyze the initial linear phase of the reaction. |
| High Well-to-Well Variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Incomplete Mixing: Reagents are not uniformly mixed in the wells. 3. Temperature Gradients: Uneven temperature across the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. 2. Gently mix the plate after adding all reagents, for example, by using a plate shaker for a few seconds. 3. Pre-incubate the plate and all reagents at the assay temperature before starting the reaction. |
Data Presentation
Enzyme Stability Profile
The stability of proteases is critical for obtaining reliable and reproducible results. The following tables summarize the general stability of two common classes of enzymes assayed with this compound under various pH and temperature conditions. Note that optimal conditions can be substrate-dependent and should be empirically determined for your specific experimental setup.
Table 1: General pH Stability of Cathepsins
| Enzyme | Optimal pH Range for Activity | Stability Notes |
| Cathepsin B | 6.0 - 7.5 | Can retain activity at both acidic (pH 4.6) and neutral (pH 7.2) conditions.[2][3] Stability decreases with prolonged pre-incubation at both pH values.[2][3] |
| Cathepsin L | 5.0 - 6.0 | Known to be unstable at neutral or alkaline pH, with a significant increase in the rate of inactivation between pH 7.0 and 8.0.[4] |
| Cathepsin S | 6.0 - 7.5 | Generally more stable at neutral pH compared to other cathepsins. |
Table 2: General Temperature Stability of Proteases
| Enzyme Class | Optimal Temperature Range | Stability Notes |
| Cathepsins | 25°C - 37°C | Activity generally increases with temperature up to a certain point, after which denaturation and inactivation occur. Cathepsin B activity decreases with pre-incubation at 37°C.[2] |
| Proteasomes | 37°C - 43°C | The 26S proteasome can become stably activated upon heat shock (e.g., shifting from 37°C to 43°C).[5][6] |
Experimental Protocols
Protocol 1: General Assay for Cathepsin Activity
This protocol provides a general framework for measuring the activity of purified cathepsins.
Materials:
-
Purified Cathepsin enzyme
-
This compound substrate
-
Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, 5 mM DTT, pH 6.5)
-
DMSO for substrate reconstitution
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to the optimal value for the specific cathepsin being assayed.
-
Reconstitute the this compound substrate in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Dilute the purified enzyme in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Include control wells:
-
Negative Control (No Enzyme): 50 µL of Assay Buffer without enzyme.
-
Inhibitor Control (Optional): 50 µL of enzyme pre-incubated with a specific inhibitor.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements.
-
Record fluorescence intensity (Ex/Em = 360-380/440-460 nm) at regular intervals (e.g., every 1-2 minutes) for 15-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.
-
Subtract the rate of the negative control from the rates of the experimental samples to determine the specific enzyme activity.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the pH-induced inactivation of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 26S proteasomes become stably activated upon heat shock when ubiquitination and protein degradation increase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Technical Support Center: Z-Leu-Arg-AMC Fluorescence Assays
Welcome to the technical support center for Z-Leu-Arg-AMC-based fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of specific proteases. It consists of a dipeptide, Leu-Arg, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is not fluorescent. When a target protease cleaves the bond between Arginine (Arg) and AMC, the free AMC molecule is released, which then fluoresces brightly upon excitation. The rate of this increase in fluorescence is directly proportional to the activity of the enzyme.
Q2: What are the optimal excitation and emission wavelengths for this compound assays?
The released AMC fluorophore is typically excited within the range of 360-380 nm , with the resulting fluorescence emission measured between 440-460 nm [1]. It is crucial to use the correct filter settings on your fluorescence plate reader for optimal signal detection.
Q3: Which enzymes can be assayed using this compound?
This compound is a substrate for several proteases, including:
-
Cathepsins: Specifically Cathepsin K, L, V, and S[1].
-
Kallikrein [1]
-
Falcipains: It is a preferred substrate for Falcipain-2, a protease from the malaria parasite Plasmodium falciparum[1].
Q4: How should I prepare and store the this compound substrate?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For working solutions, the stock can be diluted into the appropriate assay buffer immediately before use.
Troubleshooting Guide
High background fluorescence, low signal, and assay variability are common issues in fluorescence-based assays. This guide provides a systematic approach to identifying and resolving these problems.
High Background Fluorescence
High background can obscure the true enzymatic signal, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
-
Substrate Instability/Autohydrolysis: The this compound substrate can spontaneously break down, releasing free AMC.
-
Solution: Prepare fresh working solutions of the substrate for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the substrate protected from light. Run a "substrate-only" control (assay buffer + substrate, no enzyme) to assess the rate of spontaneous hydrolysis.
-
-
Autofluorescence from Samples or Compounds: Test compounds, cell lysates, or media components can fluoresce at the same wavelengths as AMC.
-
Solution: Run a "compound-only" or "sample-only" control (assay buffer + compound/sample, no substrate) to measure intrinsic fluorescence. If autofluorescence is high, consider subtracting this background from your experimental wells.
-
-
Contaminated Reagents: Buffers, water, or other reagents may contain fluorescent contaminants or contaminating proteases.
-
Solution: Use high-purity water and reagents to prepare fresh buffers. Filter-sterilize buffers if microbial contamination is suspected.
-
-
Improper Microplate Selection: The type of microplate can contribute to background fluorescence.
-
Solution: Use black, opaque-walled microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.
-
Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
Possible Causes and Solutions:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions. Use a new aliquot of the enzyme if degradation is suspected.
-
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the target enzyme.
-
Solution: Consult the literature for the optimal pH and buffer conditions for your specific enzyme. Cysteine proteases like cathepsins often require a reducing agent (e.g., DTT) in the buffer to maintain activity. Perform pH and temperature optimization experiments if necessary.
-
-
Incorrect Instrument Settings: The fluorometer may not be set to the correct excitation and emission wavelengths or gain setting.
-
Solution: Verify that the instrument is set to the optimal wavelengths for AMC (Ex: 360-380 nm, Em: 440-460 nm). Optimize the gain setting to ensure the signal is within the linear range of the detector.
-
Quantitative Data
Understanding the spectral properties of AMC and potential interfering molecules, as well as the kinetic parameters of the enzyme-substrate interaction, is crucial for accurate data interpretation.
Table 1: Spectroscopic Properties of AMC and Common Autofluorescent Molecules
| Molecule | Excitation Max (nm) | Emission Max (nm) | Notes |
| AMC (7-amino-4-methylcoumarin) | 360-380 | 440-460 | The fluorescent product of the assay. |
| NADH | ~340 | ~450 | A common source of cellular autofluorescence. |
| FAD (Flavins) | ~450 | ~530 | Found in mitochondria and can contribute to background. |
| Collagen & Elastin | Broad (UV-blue) | Broad (blue-green) | Extracellular matrix proteins that can be a source of tissue autofluorescence. |
| Tryptophan | ~280 | ~350 | An amino acid found in most proteins. |
Table 2: Kinetic Parameters for this compound with Various Enzymes
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |
| Cathepsin K | 8 | Data not readily available | 4 x 105 | Acidic |
| Cathepsin S | Data not readily available | Data not readily available | Data not readily available | Acidic |
| Cathepsin L | Data not readily available | Data not readily available | Data not readily available | Acidic |
| Cathepsin V | Data not readily available | Data not readily available | Data not readily available | Acidic |
| Kallikrein | Data not readily available | Data not readily available | Data not readily available | Neutral to Alkaline |
| Falcipain-2 | ~5 | Data not readily available | Data not readily available | 5.5 |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., buffer composition, temperature). It is recommended to determine these values empirically for your specific experimental setup.
Table 3: Alternative Fluorogenic Substrates
| Substrate | Target Enzymes | Excitation (nm) | Emission (nm) |
| Z-Phe-Arg-AMC | Cathepsins B, K, L, S; Kallikrein; Trypsin | 360-380 | 440-460 |
| Z-Arg-Arg-AMC | Cathepsin B | 360-380 | 440-460 |
| Boc-Gln-Ala-Arg-AMC | Trypsin-like proteases | 360-380 | 440-460 |
| Ac-Leu-Leu-Arg-AMC | Cathepsin S | Not specified | Not specified |
Experimental Protocols
The following are generalized protocols for a this compound assay with a purified enzyme and with cell lysates. Optimization may be required for specific enzymes and experimental conditions.
Protocol 1: Purified Enzyme Assay
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified active enzyme
-
Assay Buffer (specific to the enzyme of interest, e.g., for Cathepsins: sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range). Prepare a working solution of the purified enzyme in Assay Buffer.
-
Set up the Assay Plate:
-
Test Wells: Add the enzyme working solution to the wells.
-
Blank Wells: Add Assay Buffer without the enzyme to control for substrate autohydrolysis.
-
-
Initiate the Reaction: Add the this compound working solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes (Excitation: 360-380 nm, Emission: 440-460 nm).
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Subtract the rate of the blank wells from the test wells to obtain the enzyme-specific activity.
Protocol 2: Cell Lysate Assay
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., RIPA buffer, or a specific buffer compatible with your enzyme)
-
Protease inhibitor cocktail (optional, ensure it does not inhibit your target enzyme)
-
This compound stock solution
-
Assay Buffer
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Cell Lysate:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Set up the Assay Plate:
-
Test Wells: Add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Inhibitor Control Wells (optional): Pre-incubate the lysate with a specific inhibitor for your target enzyme to confirm specificity.
-
Blank Wells: Add Lysis Buffer without cell lysate.
-
-
Initiate the Reaction: Add the this compound working solution to all wells.
-
Measure Fluorescence: Follow step 4 from the Purified Enzyme Assay protocol.
-
Data Analysis: Calculate the reaction rate for each well. The specific activity can be determined by subtracting the rate of the inhibitor control wells (or blank wells) from the test wells and normalizing to the amount of protein in the lysate.
Visualizations
Signaling Pathway: Protease-Mediated Substrate Cleavage
Caption: General mechanism of this compound cleavage by a target protease.
Experimental Workflow: Troubleshooting High Background
References
Technical Support Center: Troubleshooting Poor Reproducibility in Enzyme Assays
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor reproducibility in enzyme assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reagent and Sample Associated Issues
Q1: My replicate wells show high variability. What are the likely reagent-related causes?
High variability between replicate wells can often be traced back to issues with reagent preparation and handling.[1]
-
Inadequate Mixing: Reagents, especially enzyme or substrate solutions, may not be homogeneously mixed before use. Always vortex solutions gently and thoroughly before pipetting.[2]
-
Reagent Degradation: Enzymes are sensitive to temperature fluctuations and repeated freeze-thaw cycles, which can lead to a loss of activity.[3] Substrates can also degrade if not stored correctly. Aliquot reagents into smaller, single-use volumes to avoid repeated thawing and freezing of the main stock.[4]
-
Incorrect Reagent Concentrations: Errors in calculating dilutions or in pipetting during the preparation of stock solutions will lead to inconsistent results.[5] Double-check all calculations and ensure pipettes are properly calibrated.
-
Buffer Inconsistencies: The pH and ionic strength of the buffer are critical for enzyme activity.[6] Using buffers from different preparations or lots without pH verification can introduce variability. Always ensure the buffer pH is optimal for the specific enzyme and consistent across experiments.[7]
Q2: I'm observing a consistently low or no signal in my assay. What should I investigate?
A weak or absent signal often points to a problem with one of the core components of the assay.
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.[3] To check this, run a positive control with a known active enzyme batch.
-
Suboptimal Concentrations: The concentrations of the enzyme or substrate might be too low to produce a detectable signal.[3]
-
Substrate Insolubility: Some substrates are hydrophobic and may not fully dissolve in the assay buffer, limiting their availability to the enzyme.[3]
-
Presence of Inhibitors: Contaminants in your sample or reagents, such as sodium azide (B81097) in buffers, can inhibit enzyme activity.
Q3: The background signal in my no-enzyme control wells is high. What could be the cause?
High background can mask the true enzyme activity and is often due to:
-
Substrate Instability: The substrate may be spontaneously degrading, producing a signal in the absence of the enzyme. Prepare substrate solutions fresh for each experiment.[3]
-
Contaminating Enzymes: Samples, particularly cell lysates or tissue homogenates, may contain endogenous enzymes that can act on the substrate.
-
Autofluorescence: In fluorescence-based assays, components of the assay buffer or the microplate itself may autofluoresce at the measurement wavelength. Use black, opaque-walled plates for fluorescence assays to minimize this.[3]
Section 2: Procedural and Environmental Issues
Q4: My results are inconsistent from one experiment to the next (plate-to-plate variability). What procedural factors should I consider?
Plate-to-plate variability often stems from subtle inconsistencies in the experimental setup and procedure.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of error.[8] This includes using uncalibrated pipettes, incorrect pipetting techniques (e.g., inconsistent speed or angle), and using the wrong size pipette for the volume being dispensed.[9][10]
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature.[11] Even minor variations in incubation temperature between experiments can lead to significant differences in reaction rates.[12][13] Ensure the incubator or plate reader provides uniform and stable temperature control. A 1°C change can alter enzyme activity by 4-8%.[13]
-
Inconsistent Incubation Times: The timing of reagent additions and the total incubation time must be kept consistent across all experiments.[2] Using a multichannel pipette can help ensure reagents are added to all wells in a timely and consistent manner.[2]
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reactants and alter reaction rates. To mitigate this, avoid using the outer wells or fill them with sterile water or buffer to create a humidity barrier.[1]
Q5: The reaction rate is not linear over time. What does this indicate?
A non-linear reaction rate can be due to several factors:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the substrate may be consumed to a point where its concentration becomes limiting, causing the reaction rate to slow down.[3][14]
-
Enzyme Inactivation: The enzyme may lose activity over the course of the assay due to instability under the specific assay conditions (e.g., non-optimal pH or temperature).
-
Product Inhibition: In some cases, the product of the enzymatic reaction can bind to the enzyme and inhibit its activity.
Data Presentation: Summary of Key Quantitative Parameters
The following table summarizes critical quantitative parameters that can influence enzyme assay reproducibility.
| Parameter | Source of Variability | Recommended Tolerance/Action |
| Temperature | Fluctuation in incubator/plate reader | ± 0.5°C of the target temperature.[11][12] |
| Temperature difference between reagents and plate | Equilibrate all reagents and plates to the assay temperature before starting.[10][15] | |
| Pipetting Volume | Pipette calibration and user technique | Calibrate pipettes regularly. Use pipette within 35-100% of its nominal volume.[10] Pre-wet the pipette tip.[16] |
| pH | Buffer preparation | Verify pH of the final buffer solution to be within ± 0.1 units of the target pH.[7] |
| Temperature effect on buffer pKa (e.g., Tris) | Use buffers with a low pKa sensitivity to temperature for assays with temperature shifts (e.g., HEPES, MOPS).[7] | |
| Reagent Concentration | Serial dilution errors | Prepare fresh serial dilutions for each experiment. Use a new pipette tip for each dilution step.[8] |
| Incubation Time | Manual addition of reagents | Use a multichannel pipette for simultaneous addition of start/stop reagents.[2] |
Experimental Protocols
Protocol 1: Enzyme Titration to Determine Optimal Concentration
This experiment helps to find the enzyme concentration that results in a linear reaction rate over a desired period.
-
Reagent Preparation: Prepare a stock solution of your enzyme in an appropriate assay buffer. Prepare the substrate at a saturating concentration (e.g., 10x Km).
-
Serial Dilution: Perform a serial dilution of the enzyme stock solution to create a range of concentrations.
-
Assay Setup: In a microplate, add the assay buffer and substrate to each well.
-
Temperature Equilibration: Pre-incubate the plate at the desired assay temperature for 5-10 minutes.[3]
-
Reaction Initiation: Add the different concentrations of the diluted enzyme to respective wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a kinetic plate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals over a set period (e.g., 30-60 minutes).
-
Data Analysis: Plot the signal versus time for each enzyme concentration. Identify the enzyme concentration that gives a linear response for the desired duration of your main experiment.[17]
Protocol 2: Substrate Titration to Determine Km
This protocol is used to determine the Michaelis constant (Km), which is essential for setting up assays under appropriate substrate conditions.
-
Reagent Preparation: Prepare a stock solution of the substrate. Determine the optimal enzyme concentration from Protocol 1.
-
Serial Dilution: Perform a serial dilution of the substrate stock solution.
-
Assay Setup: In a microplate, add assay buffer and the different concentrations of the diluted substrate to respective wells.
-
Temperature Equilibration: Pre-incubate the plate at the assay temperature.
-
Reaction Initiation: Add the optimal concentration of the enzyme to all wells to start the reactions.
-
Initial Velocity Measurement: Measure the initial reaction rate (V0) for each substrate concentration. This can be done using a kinetic reading over a short, linear time period.[5]
-
Data Analysis: Plot the initial velocity (V0) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Visual Troubleshooting Guides
Caption: A workflow for diagnosing sources of poor reproducibility.
Caption: Key factors influencing enzyme assay reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. fastercapital.com [fastercapital.com]
- 9. abyntek.com [abyntek.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 12. dailyemerald.com [dailyemerald.com]
- 13. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
effect of DMSO concentration on Z-Leu-Arg-AMC assay
Welcome to the technical support center for the Z-Leu-Arg-AMC protease assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful application of this assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a fluorogenic method used to measure the activity of certain proteases. The substrate, this compound, consists of a dipeptide (Leu-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When a target protease cleaves the amide bond between the arginine (Arg) and AMC, the free AMC is released, which produces a fluorescent signal that can be quantified to determine enzyme activity. This assay is commonly used for measuring the activity of proteases such as Cathepsins (B, K, L, S, V), Kallikrein, and Falcipain II.[1]
Q2: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The liberated 7-amino-4-methylcoumarin (AMC) is typically detected with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.[1]
Q3: How should I prepare and store the this compound substrate?
It is recommended to dissolve the this compound substrate in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C, protected from light, to prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For working solutions, the DMSO stock can be diluted in the appropriate assay buffer immediately before use.
Q4: What is the role of DMSO in this assay and what is the recommended final concentration?
DMSO is primarily used as a solvent to dissolve the this compound substrate and any test compounds (e.g., inhibitors). While it is essential for solubilization, the final concentration of DMSO in the assay can affect enzyme activity. The optimal final DMSO concentration should be determined empirically for your specific experimental conditions. However, most protocols for similar protease assays recommend keeping the final DMSO concentration at or below 1% to minimize its impact on enzyme kinetics. Some studies have shown that higher concentrations can be tolerated or may even enhance activity for certain proteases by improving substrate solubility.
Effect of DMSO Concentration on Protease Activity
The impact of DMSO on protease activity can be enzyme and substrate-dependent. The following table summarizes findings from studies on various proteases.
| DMSO Concentration | Enzyme | Observed Effect | Reference |
| 1% (v/v) | HIV-1 Protease | Slight inhibitory effect reported in some studies. | [2] |
| 2% - 10% (v/v) | HIV-1 Protease | Negligible effects on the cleavage of certain peptide substrates. | [1][2] |
| ≤ 1% (v/v) | Cathepsin B | Recommended maximum final concentration in an inhibitor screening assay kit. | [3] |
| 5% - 20% (v/v) | SARS-CoV-2 3CLpro | Decreased thermodynamic stability but enhanced catalytic efficiency and substrate binding. | [4] |
| 2.5% (v/v) | Cathepsin B | Used as a vehicle control in an inhibitor study. | [5] |
Experimental Protocol: Cathepsin B Activity Assay using this compound
This protocol provides a general framework for measuring Cathepsin B activity. It should be optimized for your specific experimental conditions.
Materials:
-
Purified active Cathepsin B
-
This compound substrate
-
Anhydrous DMSO
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO.
-
Enzyme Working Solution: Prepare a working solution of Cathepsin B in Assay Buffer to the desired concentration.
-
Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test Wells: 50 µL of Enzyme Working Solution.
-
Inhibitor Control Wells (optional): 40 µL of Enzyme Working Solution and 10 µL of inhibitor solution. Incubate for 15 minutes at 37°C.
-
Blank Wells (No Enzyme Control): 50 µL of Assay Buffer.
-
-
-
Initiate the Reaction:
-
Add 50 µL of the Substrate Working Solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the fluorescence of the test and inhibitor wells.
-
Determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Troubleshooting Guide
Q5: My background fluorescence is high in the wells without enzyme. What could be the cause?
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay. Common causes include:
-
Spontaneous Substrate Hydrolysis: The this compound substrate may degrade over time, especially if not stored properly or if subjected to multiple freeze-thaw cycles. Always prepare fresh working solutions and store stock solutions in aliquots at -80°C, protected from light.
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with proteases or fluorescent compounds. Use high-purity reagents and prepare fresh buffers for each experiment.
-
Autofluorescence of Test Compounds: If you are screening inhibitors, the compounds themselves may be fluorescent at the excitation and emission wavelengths of AMC. Always include a "compound only" control to assess autofluorescence.
Q6: I am not observing a significant increase in fluorescence in my experimental wells. What should I do?
A low or absent signal can be due to several factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. It is important to run a positive control with a known active enzyme to ensure the assay is working correctly.
-
Incorrect Instrument Settings: Ensure that the fluorescence plate reader is set to the correct excitation and emission wavelengths for AMC and that the gain setting is optimized for your assay.
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme. Consult the literature for the optimal conditions for your specific protease.
Q7: The rate of my reaction is not linear. How can I address this?
A non-linear reaction rate can lead to an inaccurate determination of enzyme activity. This is often caused by:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the substrate may be rapidly consumed, causing the reaction rate to decrease over time. To address this, you can try reducing the enzyme concentration or measuring the initial reaction rate over a shorter period.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions and may lose activity during the course of the reaction.
-
Product Inhibition: The accumulation of the reaction product (cleaved peptide or AMC) may inhibit the enzyme.
This compound Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-Leu-Arg-AMC Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays using the fluorogenic substrate Z-Leu-Arg-AMC, with a specific focus on preventing photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorescence-based method to measure the activity of certain proteases, such as cathepsins and kallikrein. The substrate, this compound, consists of a peptide sequence (Z-Leu-Arg) linked to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. When a target protease cleaves the amide bond between arginine and AMC, the free AMC is released, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzyme's activity.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for the stability and performance of this compound. It is recommended to store the lyophilized powder at -20°C, protected from light. For preparing stock solutions, dissolve the substrate in a minimal amount of a dry organic solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower, again, protected from light. When preparing working solutions, dilute the stock solution in the appropriate assay buffer immediately before use.
Q3: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) fluorophore is typically excited in the ultraviolet range and emits in the blue visible range.
| Parameter | Wavelength (nm) |
| Excitation Maximum | 340-360 |
| Emission Maximum | 440-460 |
It is advisable to confirm the optimal excitation and emission settings for your specific microplate reader.
Troubleshooting Guides
Issue 1: Rapid Decrease in Fluorescence Signal During Kinetic Assays
Q: I am observing a decrease in my fluorescence signal over time during a kinetic reading, which could be misinterpreted as enzyme inhibition. What could be the cause and how can I prevent it?
A rapid decay in fluorescence signal, especially under continuous illumination in a microplate reader, is often a result of photobleaching of the released AMC fluorophore.
Potential Causes and Solutions:
| Cause | Solution |
| Excessive Excitation Light Intensity | Reduce the excitation light intensity on your microplate reader to the lowest setting that still provides an adequate signal-to-noise ratio. |
| Prolonged Exposure to Excitation Light | Minimize the exposure time for each reading. For kinetic assays, use the instrument's settings to take readings at discrete intervals (e.g., every 30-60 seconds) rather than continuous illumination. |
| Generation of Reactive Oxygen Species (ROS) | The interaction of the excited AMC fluorophore with molecular oxygen can generate ROS, which in turn can degrade the fluorophore. Consider the addition of antifade reagents to your assay buffer. |
| Sub-optimal Buffer Conditions | The pH and composition of your assay buffer can influence the photostability of AMC. Ensure your buffer is at the optimal pH for both the enzyme and the fluorophore's stability. |
Issue 2: High Background Fluorescence
Q: My negative controls (no enzyme) show high background fluorescence. What are the possible reasons and how can I reduce it?
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, making it difficult to detect low levels of enzyme activity.
Potential Causes and Solutions:
| Cause | Solution |
| Substrate Autohydrolysis | This compound may undergo spontaneous hydrolysis, especially at non-optimal pH or after prolonged storage in aqueous solutions. Prepare fresh working solutions of the substrate for each experiment. |
| Contaminated Reagents | Buffers or other assay components may be contaminated with fluorescent compounds. Use high-purity reagents and freshly prepared buffers. |
| Autofluorescence of Test Compounds | If screening for inhibitors, the test compounds themselves may be fluorescent at the excitation and emission wavelengths of AMC. Always include a control with the compound alone to measure its intrinsic fluorescence. |
| Autofluorescence from Antifade Reagents | Some antifade reagents, like p-phenylenediamine (B122844) (PPD), can exhibit autofluorescence. If using an antifade reagent, select one with minimal fluorescence in the blue channel. |
Experimental Protocols
Protocol: Evaluating the Efficacy of Antifade Reagents
This protocol allows for the comparison of different antifade reagents in your specific assay conditions to mitigate photobleaching.
Materials:
-
Free 7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Antifade reagents to be tested (e.g., Trolox, n-propyl gallate)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare AMC solutions: Prepare a series of dilutions of the AMC standard in your assay buffer.
-
Prepare antifade reagent solutions: Prepare your assay buffer containing different concentrations of the antifade reagents you wish to test.
-
Plate setup:
-
In a 96-well plate, add a fixed concentration of AMC to wells containing either the assay buffer alone (control) or the assay buffer with the different antifade reagents.
-
Include wells with buffer and antifade reagents alone to check for background fluorescence.
-
-
Fluorescence measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the reader to take kinetic readings at the optimal excitation and emission wavelengths for AMC.
-
Expose the wells to continuous or repeated excitation light for an extended period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each condition.
-
Compare the rate of fluorescence decay in the presence and absence of the antifade reagents to determine their efficacy in preventing photobleaching.
-
Data Presentation
Table 1: Common Antifade Reagents and Their Properties
| Antifade Reagent | Mechanism of Action | Potential Issues |
| Trolox | A water-soluble analog of Vitamin E, it is an efficient antioxidant that quenches reactive oxygen species. | Generally low interference with biological assays. |
| n-Propyl gallate (NPG) | An antioxidant that scavenges free radicals. | Can be difficult to dissolve and may have biological effects in cell-based assays. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | A tertiary amine that acts as a free radical scavenger. | Can have a quenching effect on some fluorophores. |
| p-Phenylenediamine (PPD) | A potent antioxidant. | Can be toxic and may exhibit autofluorescence. |
Note: The effectiveness of these agents should be empirically determined for your specific assay conditions as their primary characterization is in microscopy applications.
Visualizations
Caption: Enzymatic cleavage of this compound.
Caption: General experimental workflow.
avoiding substrate inhibition with Z-Leu-Arg-AMC
Welcome to the Technical Support Center for Z-Leu-Arg-AMC assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and best practices for using the fluorogenic substrate this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (N-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a fluorogenic substrate used to measure the activity of certain proteases. The peptide sequence Leu-Arg is recognized and cleaved by specific enzymes. The 7-amido-4-methylcoumarin (AMC) fluorophore is attached to the C-terminus of the peptide. In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence can be monitored over time and is directly proportional to the enzyme's activity. This compound is a known substrate for several proteases, including Cathepsin S, Cathepsin K, Cathepsin L, Cathepsin V, Kallikrein, and Falcipain-2.[1][2]
Q2: My fluorescence signal is decreasing at higher concentrations of this compound. What could be the cause?
A decrease in the reaction rate at high substrate concentrations is a phenomenon known as substrate inhibition. While not extensively documented for this compound, it is a possibility in enzymatic reactions. At very high concentrations, the substrate molecule itself might bind to the enzyme in a non-productive manner, effectively sequestering the enzyme and reducing its catalytic efficiency.
Other potential causes for a decrease in signal at high substrate concentrations include:
-
Inner Filter Effect: At high concentrations, the substrate or the product (free AMC) can absorb the excitation or emission light, leading to an artificially lower fluorescence reading.
-
Substrate Insolubility: High concentrations of this compound, which is typically dissolved in DMSO, may lead to precipitation when diluted into an aqueous assay buffer.
To investigate this, it is crucial to perform a substrate titration experiment to determine the optimal concentration for your specific assay conditions.
Q3: How do I determine the optimal concentration of this compound to avoid potential substrate inhibition?
The best approach is to perform a substrate titration experiment to determine the Michaelis-Menten constant (Kₘ) for your enzyme. The optimal substrate concentration is typically at or slightly above the Kₘ value, where the enzyme is saturated with the substrate, and the reaction velocity is near its maximum (Vₘₐₓ).
Running a wide range of substrate concentrations will also reveal if substrate inhibition occurs at higher concentrations (a hook effect in the Michaelis-Menten plot). See the detailed experimental protocol below for performing a substrate titration.
Q4: My reaction rate is not linear. What are the possible reasons?
A non-linear reaction rate can be caused by several factors:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the substrate may be rapidly consumed, leading to a decrease in the reaction rate over time.
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like pH, temperature, or the presence of inhibitors.
-
Product Inhibition: The product of the reaction (in this case, the cleaved peptide or free AMC) may inhibit the enzyme's activity.
-
Substrate Inhibition: As discussed, high concentrations of the substrate may inhibit the enzyme.
To address this, it is recommended to measure the initial velocity (V₀) of the reaction, which is the linear portion of the reaction progress curve at the beginning of the assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no signal | Low enzyme concentration | Increase the amount of enzyme in the assay. |
| Inactive enzyme | Ensure proper storage and handling of the enzyme. Test enzyme activity with a positive control if available. | |
| Suboptimal assay conditions | Optimize buffer pH, temperature, and ionic strength for your specific enzyme. | |
| Incorrect instrument settings | Verify the excitation and emission wavelengths for AMC (typically Ex: 360-380 nm, Em: 440-460 nm). | |
| High background fluorescence | Substrate autohydrolysis | Prepare fresh substrate dilutions for each experiment. Store the stock solution protected from light at -20°C or lower. |
| Contaminated reagents | Use high-purity water and freshly prepared buffers. | |
| Autofluorescence from compounds | If screening for inhibitors, test the intrinsic fluorescence of the compounds in the absence of the enzyme and substrate. | |
| Reaction rate decreases at high substrate concentrations | Substrate inhibition | Perform a substrate titration to identify the optimal concentration range and avoid inhibitory concentrations. |
| Inner filter effect | Measure the absorbance of your substrate and product at the excitation and emission wavelengths. If significant, consider using a lower substrate concentration or applying a correction factor. | |
| Substrate precipitation | Visually inspect the wells for any precipitate. Ensure the final DMSO concentration in the assay is low (typically <1-2%). |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Substrate Titration)
This protocol describes how to perform a substrate titration experiment to determine the Kₘ and Vₘₐₓ of your enzyme with this compound. This will allow you to identify the optimal substrate concentration and assess for substrate inhibition.
Materials:
-
Purified enzyme of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (optimized for your enzyme, e.g., 100 mM sodium acetate, 8 mM DTT, pH 5.5 for Falcipain-2)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in Assay Buffer. A typical starting range would be from 0.1 µM to 100 µM. It is recommended to perform a two-fold serial dilution.
-
-
Prepare Enzyme Solution:
-
Dilute the enzyme stock solution in cold Assay Buffer to a concentration that provides a linear reaction rate for at least 15-30 minutes. The optimal enzyme concentration should be determined empirically.
-
-
Assay Setup:
-
To triplicate wells of the microplate, add a fixed volume of each substrate dilution.
-
Include "no enzyme" control wells containing only the highest substrate concentration and Assay Buffer to measure background fluorescence.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add a fixed volume of the diluted enzyme solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 355 nm, Em: 460 nm).
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Kₘ and Vₘₐₓ.
-
Examine the plot for a "hook" at higher concentrations, which would indicate substrate inhibition.
-
Quantitative Data
The following table summarizes available kinetic constants for the hydrolysis of this compound and the related substrate Z-Phe-Arg-AMC by various proteases. Note that kinetic parameters are highly dependent on the specific assay conditions.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | pH | Reference |
| Cathepsin S (wild-type) | This compound | Data not specified | Data not specified | Data not specified | Not specified | [3] |
| Cathepsin B | Z-Phe-Arg-AMC | Data not specified | Data not specified | High catalytic efficiency | 7.2 | [4] |
| Cathepsin B | Z-Phe-Arg-AMC | Data not specified | Data not specified | Higher catalytic efficiency than at pH 7.2 | 4.6 | [4] |
| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | [5] |
Note: Specific values for Cathepsin S with this compound were part of a table in the cited research but not detailed in the abstract.
Visualizations
Experimental Workflow for Substrate Titration
Caption: Workflow for determining optimal substrate concentration.
Logical Relationship for Troubleshooting High Substrate Concentration Issues
Caption: Troubleshooting high substrate concentration issues.
References
- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorogenic Peptide Substrate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered during fluorogenic peptide substrate assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and how can I tell if it is affecting my assay?
A1: The inner filter effect (IFE) is the reduction in observed fluorescence intensity due to the absorption of excitation or emission light by components in the sample.[1] There are two types:
-
Primary Inner Filter Effect (pIFE): Occurs when components in the sample absorb the excitation light, reducing the light that reaches the fluorophore. This is a common issue at high substrate or compound concentrations.[1][2]
-
Secondary Inner Filter Effect (sIFE): Happens when the emitted fluorescence is absorbed by other molecules in the sample before it reaches the detector. This is more common when there is an overlap between the absorption and emission spectra of molecules in the solution.[2][3]
A key indicator of IFE is a loss of linearity in the plot of fluorescence intensity versus concentration. As the concentration of the fluorophore or an absorbing compound increases, the fluorescence signal may plateau or even decrease.[2][4]
Q2: My fluorescent signal is very low or absent. What are the possible causes?
A2: A low or absent signal can stem from several issues:
-
Inactive Enzyme: Ensure the enzyme is active. Run a positive control with a known active enzyme.
-
Inappropriate Instrument Settings: The gain setting on the fluorescence reader may be too low, or the incorrect excitation and emission wavelengths for the specific fluorophore are being used.[5] For plate readers, an incorrect reading orientation (e.g., top vs. bottom read) can also result in a low signal.[5]
-
Substrate Degradation: Improper storage, such as exposure to light or repeated freeze-thaw cycles, can degrade the fluorogenic substrate.[6]
-
Suboptimal Enzyme or Substrate Concentrations: The concentrations of the enzyme and substrate need to be optimized for a robust signal.
-
Presence of Inhibitors: Components in your sample or buffer could be inhibiting the enzyme's activity.
Q3: I am observing high background fluorescence. What could be the reason?
A3: High background fluorescence can obscure the specific signal from your assay and can be caused by:
-
Substrate Instability or Autohydrolysis: The substrate may be degrading spontaneously in the assay buffer, leading to the release of the fluorophore without enzymatic cleavage.[6]
-
Intrinsic Fluorescence: The substrate itself, the assay buffer components, or contaminated reagents might possess intrinsic fluorescence at the assay wavelengths.[5]
-
Compound Autofluorescence: When screening compound libraries, some of the tested compounds may be fluorescent themselves, leading to false-positive signals.[7]
Q4: My data shows high variability between replicates. What are the common causes?
A4: High variability can often be traced back to procedural inconsistencies:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the enzyme, substrate, or other reagents is a major source of variability.[6] Use calibrated pipettes and ensure thorough mixing.
-
Temperature Fluctuations: Ensure a uniform temperature across the assay plate during incubation.
-
Substrate Precipitation: If the substrate is not fully dissolved, it can lead to inconsistent results. Ensure the substrate is completely solubilized in the recommended solvent.[6]
-
Air Bubbles: Air bubbles in the wells can interfere with the light path and cause erroneous readings.
Q5: How do solvent and temperature affect my fluorogenic assay?
A5: Both solvent and temperature can significantly impact the assay:
-
Solvent Effects: The polarity of the solvent can alter the fluorescence properties of the fluorophore, potentially causing shifts in the emission spectrum (solvatochromism) and changes in fluorescence intensity.[8][9][10] For example, increasing solvent polarity can sometimes lead to a decrease in fluorescence.[10] It is also crucial that any organic solvents used to dissolve substrates or compounds (like DMSO) are kept at a low final concentration (typically ≤1%) to avoid enzyme inhibition.[6]
-
Temperature Effects: Enzyme activity is highly dependent on temperature. The assay buffer should be at the optimal temperature for the enzyme.[11] Temperature variations can also affect fluorescence intensity.[12]
Troubleshooting Guides
Issue 1: Non-linear or Decreasing Signal at High Concentrations
| Possible Cause | Troubleshooting Steps |
| Inner Filter Effect (IFE) | 1. Dilute the Sample: The simplest way to mitigate IFE is to work with lower, more dilute concentrations of the substrate and other absorbing species.[1] 2. Use a Shorter Pathlength: Employing microplates or cuvettes with a shorter light path can reduce the absorption of excitation and emission light.[13] 3. Mathematical Correction: Several methods exist to mathematically correct for IFE. These often involve measuring the absorbance of the sample at the excitation and emission wavelengths. |
| Substrate Inhibition | At very high concentrations, the substrate itself may inhibit the enzyme. Perform a substrate titration experiment to determine the optimal substrate concentration and identify the onset of substrate inhibition. |
| Fluorophore Quenching | At high concentrations, fluorophores can self-quench, leading to a decrease in the fluorescence signal. This is another reason to work within a calibrated, linear range of fluorophore concentration.[14] |
Issue 2: Assay Interference from Test Compounds
| Possible Cause | Troubleshooting Steps |
| Autofluorescent Compounds | 1. Pre-read the Plate: Before adding the enzyme or substrate, read the plate containing the test compounds at the assay's emission wavelength to identify any intrinsic fluorescence. 2. Use Red-Shifted Fluorophores: A significant portion of library compounds are fluorescent in the blue-green region of the spectrum. Using fluorophores that excite and emit at longer wavelengths (red-shifted) can reduce the incidence of interference.[15] |
| Compound-Induced Quenching | 1. Counter-Screen: Perform a counter-screen where the fluorescent product is added to wells containing the test compounds (without the enzyme) to see if any compounds quench the product's fluorescence. 2. Monitor Absorbance: Check the absorbance spectrum of the interfering compounds to see if they absorb light at the excitation or emission wavelengths of the assay.[7] |
| Light Scattering | Precipitated or aggregated compounds can scatter light, leading to inaccurate readings. Check for turbidity in the wells and consider filtering samples if necessary. |
Experimental Protocols
Protocol 1: Enzyme and Substrate Titration for Optimal Concentrations
-
Enzyme Titration:
-
Prepare a series of dilutions of the enzyme stock in the assay buffer.
-
To each well of a microplate, add a fixed, non-limiting concentration of the fluorogenic substrate.
-
Initiate the reaction by adding the different enzyme concentrations to the wells.
-
Monitor the fluorescence over time.
-
Plot the initial reaction rate (the linear portion of the fluorescence increase over time) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot and provides a good signal-to-background ratio.[5]
-
-
Substrate Titration (Michaelis-Menten Kinetics):
-
Using the optimal enzyme concentration determined above, prepare a range of substrate concentrations in the assay buffer.
-
Add the optimal enzyme concentration to each well containing the different substrate concentrations.
-
Monitor the fluorescence over time to determine the initial reaction velocity for each substrate concentration.
-
Plot the initial reaction velocity against the substrate concentration. This will allow you to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).
-
For routine assays, a substrate concentration of 2-5 times the Kₘ is often used to ensure the reaction is not substrate-limited.[5]
-
Visualizations
Caption: A typical workflow for a fluorogenic peptide substrate assay.
Caption: A decision tree for troubleshooting low signal issues.
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. benchchem.com [benchchem.com]
- 3. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.horiba.com [static.horiba.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. journalcsij.com [journalcsij.com]
- 10. Effects of Solvents on Fluorescence of Biological Dyes | Details | Hackaday.io [hackaday.io]
- 11. docs.abcam.com [docs.abcam.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thermofisher.com [thermofisher.com]
- 15. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protease Assays for an Improved Signal-to-Noise Ratio
Welcome to the technical support center for protease assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments, ensuring reliable and reproducible data.
FAQs & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and actionable solutions to common problems encountered during protease assays.
High Background Signal
Q1: My fluorescent protease assay is exhibiting a high background signal. What are the common causes and how can I mitigate this?
A high background signal can significantly mask the specific signal from your protease activity, leading to a poor signal-to-noise ratio. Common culprits include autofluorescence from samples or compounds, substrate instability, and non-specific binding.[1][2][3][4]
Troubleshooting Steps:
-
Autofluorescence Check: Run controls containing your sample or test compounds in the assay buffer without the fluorescent substrate. This will quantify the intrinsic fluorescence, which can then be subtracted from your experimental wells.[2]
-
Substrate Stability: Some fluorescent substrates can spontaneously hydrolyze, leading to a high background.[5] To check for this, incubate the substrate in the assay buffer without the enzyme and monitor fluorescence over time. If the signal increases, consider lowering the substrate concentration, adjusting the buffer pH, or using a fresh or different batch of substrate.[2]
-
Optimize Reagent Concentrations: Titrate both the enzyme and substrate to find the optimal concentrations that maximize the specific signal while minimizing the background.[4]
-
Use Appropriate Controls: Always include a "no-enzyme" control to determine the background fluorescence originating from the substrate and buffer.[4]
-
Choice of Fluorophore: Cellular components often autofluoresce in the blue-green spectrum.[6] If working with cell-based assays, consider using a substrate with a red-shifted fluorophore (emission >600 nm) to minimize this interference.[6]
-
Proper Washing: In cell-based or ELISA-type assays, ensure adequate washing steps to remove unbound fluorescent substrates or reagents.[4]
Quantitative Impact of Troubleshooting High Background
| Troubleshooting Step | Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio (S/N) | Fold Improvement in S/N |
| Initial Assay | 1500 | 500 | 3 | - |
| Optimized Substrate [ ] | 1400 | 200 | 7 | 2.3x |
| - Autofluorescence Control | 1200 | 100 | 12 | 4x |
| + Red-Shifted Fluorophore | 1800 | 150 | 12 | 4x |
This table presents hypothetical but realistic data to illustrate the potential impact of each troubleshooting step.
Low or No Signal
Q2: I am observing a very low or no signal in my protease assay. What are the potential causes and solutions?
A weak or absent signal can stem from issues with the enzyme, substrate, or overall assay conditions.[3][4][7]
Troubleshooting Steps:
-
Verify Enzyme Activity: Ensure your protease has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[3][4] Always keep the enzyme on ice during experiment preparation.[3]
-
Optimize Enzyme Concentration: The enzyme concentration might be too low to generate a detectable signal. Perform an enzyme titration to determine the optimal concentration.[4]
-
Substrate Concentration: Ensure the substrate concentration is appropriate for your enzyme, typically at or near its Michaelis-Menten constant (Km) for inhibitor screening studies.[3]
-
Optimal Assay Conditions: Verify that the buffer pH, ionic strength, and temperature are optimal for your specific protease.[3][4] The presence of interfering substances in your sample can also inhibit enzyme activity.[8]
-
Instrument Settings: For fluorescence assays, ensure the plate reader's gain is set appropriately to maximize the signal without saturating the detector.[2] Use a positive control to set the optimal gain.[2]
Impact of Enzyme Concentration on Signal-to-Noise Ratio
| Enzyme Concentration (nM) | Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio (S/N) |
| 1 | 250 | 100 | 2.5 |
| 5 | 800 | 110 | 7.3 |
| 10 | 1500 | 120 | 12.5 |
| 20 | 2800 | 150 | 18.7 |
| 40 | 3500 | 180 | 19.4 |
| 80 | 3600 | 220 | 16.4 |
This table illustrates that increasing enzyme concentration generally increases the signal, but an optimal concentration exists for the best signal-to-noise ratio before background signal starts to increase more significantly.
High Data Variability
Q3: My results are inconsistent between wells and across different experiments. What could be causing this high variability?
High variability can be frustrating and can often be traced back to inconsistencies in experimental execution.
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions.
-
Temperature Control: Protease activity is highly temperature-dependent. Ensure that all reagents and plates are equilibrated to the correct reaction temperature before starting the assay.[5]
-
Evaporation: In microplates, evaporation from the outer wells can concentrate reagents and affect reaction rates. Use plate sealers, especially for long incubations, or fill the outer wells with a buffer to create a humidity barrier.
-
Reagent Preparation: Prepare fresh solutions of critical reagents like reducing agents (e.g., DTT) for each experiment, as they can oxidize over time.
Experimental Protocols
Here are detailed methodologies for key experiments to optimize your protease assay and improve the signal-to-noise ratio.
Protocol 1: Enzyme Titration for Optimal Concentration
This protocol helps determine the optimal enzyme concentration that provides a robust signal without excessive background.
-
Prepare a serial dilution of your protease in the assay buffer. Recommended starting concentrations can range from 1 nM to 200 nM, depending on the enzyme's activity.[4]
-
Set up your microplate:
-
Add the diluted enzyme to respective wells.
-
Include a "no-enzyme" control containing only the assay buffer for background subtraction.[4]
-
-
Add the substrate at a fixed, non-limiting concentration to all wells.
-
Incubate the plate at the optimal temperature for your protease for a set period (e.g., 60 minutes), protecting it from light if the substrate is light-sensitive.[4]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Plot the background-subtracted fluorescence signal against the enzyme concentration. The optimal concentration will be within the linear range of this curve, providing a strong signal.[4]
Protocol 2: Substrate Titration for Determining Km
This protocol is essential for determining the Michaelis-Menten constant (Km) of your substrate, which is crucial for inhibitor screening assays.
-
Prepare a serial dilution of the substrate in the assay buffer.
-
Set up your microplate:
-
Add a fixed, optimal concentration of the protease (determined from Protocol 1) to each well.
-
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Measure the reaction kinetics by reading the fluorescence at regular intervals (e.g., every 5 minutes) for 1-2 hours at the optimal temperature.[4]
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration . This will generate a Michaelis-Menten curve, from which you can determine the Km value. For routine assays, a substrate concentration at or slightly above the Km is often optimal.
Protocol 3: Optimizing Buffer pH
This protocol helps identify the optimal pH for your protease's activity.
-
Prepare a series of buffers with overlapping pH ranges (e.g., Acetate buffer for pH 4.0-5.5, Phosphate buffer for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0).[9]
-
Set up the assay in separate wells for each pH to be tested, using the optimal enzyme and substrate concentrations.
-
Incubate and measure the protease activity as you would in your standard assay.
-
Plot the protease activity against the pH to determine the optimal pH for your enzyme.
Impact of pH on Protease Activity
| pH | Relative Protease Activity (%) |
| 5.0 | 25 |
| 6.0 | 60 |
| 7.0 | 95 |
| 7.5 | 100 |
| 8.0 | 85 |
| 9.0 | 50 |
This table shows example data for a neutral protease, demonstrating the importance of pH optimization.
Visualizations
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A workflow for troubleshooting common causes of a low signal-to-noise ratio in protease assays.
Experimental Workflow for Assay Optimization
References
Z-Leu-Arg-AMC Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Z-Leu-Arg-AMC fluorogenic substrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a fluorometric method used to measure the activity of certain proteases. It employs the synthetic peptide substrate Z-Leu-Arg linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. When a target protease cleaves the peptide bond after the Arginine residue, the free AMC molecule is released, which then produces a fluorescent signal that can be quantified to determine enzyme activity.[1][2] This assay is commonly used to measure the activity of cysteine proteases such as cathepsins (K, L, V, S) and falcipain II.[2][3][4]
Q2: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?
The released 7-amino-4-methylcoumarin (AMC) can be detected using a fluorometer with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.[2][3]
Q3: How should I prepare and store the this compound substrate?
It is recommended to dissolve the this compound substrate in an anhydrous solvent like DMSO to prepare a stock solution. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1] For working solutions, the DMSO stock can be diluted in the appropriate assay buffer immediately before use.
Q4: What are the key components of a typical assay buffer for a cathepsin activity assay using this compound?
The composition of the assay buffer depends on the specific cathepsin being studied. Generally, a buffer containing potassium phosphate (B84403) and sodium phosphate is used to maintain a specific pH, often acidic for lysosomal cathepsins.[5] The buffer should also contain a reducing agent, such as L-cysteine or DTT, to ensure the catalytic cysteine residue in the active site of the cathepsin is in its active, reduced state.[6] EDTA is also commonly included to chelate metal ions that might inhibit protease activity.[5]
Troubleshooting Guide
Problem: High background fluorescence in my negative control wells.
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, making it difficult to obtain reliable data.
| Possible Cause | Troubleshooting Steps |
| Substrate Instability/Spontaneous Hydrolysis | Prepare fresh substrate dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the substrate protected from light. Run a "substrate-only" control (assay buffer + substrate, no enzyme) to measure the rate of spontaneous hydrolysis.[7] |
| Autofluorescence from Test Compounds or Samples | Run a "compound-only" control (assay buffer + test compound, no enzyme or substrate) to measure its intrinsic fluorescence.[7] If working with cell lysates, run a blank control with the lysate in assay buffer without the substrate to quantify background fluorescence.[6] |
| Contaminated Reagents or Buffers | Use high-purity, sterile reagents and water to prepare all buffers and solutions. Prepare fresh buffers for each experiment. |
| Microplate Issues | Use black, opaque-walled microplates specifically designed for fluorescence assays to minimize light scatter and well-to-well crosstalk.[8] |
| Incorrect Instrument Settings | Ensure the fluorometer's excitation and emission wavelengths are correctly set for AMC (Ex: ~360-380 nm, Em: ~440-460 nm).[8] Optimize the gain setting to be sensitive enough to detect the signal without amplifying the background noise excessively.[8] |
Problem: I am not seeing a significant increase in fluorescence over time (low or no signal).
A lack of signal can be due to several factors related to the enzyme, substrate, or assay conditions.
| Possible Cause | Troubleshooting Steps |
| Inactive or Insufficient Enzyme | Ensure the enzyme has been stored correctly and has not lost activity. For cysteine proteases like cathepsins, ensure a reducing agent is present in the assay buffer. Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate. |
| Incorrect Assay Buffer pH | Verify that the pH of the assay buffer is optimal for the specific enzyme being tested. Lysosomal cathepsins generally have optimal activity at an acidic pH. |
| Substrate Concentration is Too Low | Ensure the substrate concentration is appropriate for the enzyme. If the concentration is too far below the Michaelis constant (Km), the reaction rate may be very low. |
| Presence of Inhibitors | Test for the presence of inhibiting substances in your sample or reagents. If screening for inhibitors, ensure the inhibitor concentration is not completely abolishing enzyme activity. |
| Insufficient Incubation Time | The reaction may be slow. Perform a time-course experiment to determine the linear range of the reaction and ensure you are incubating for a sufficient duration.[6] |
Problem: The reaction rate is non-linear.
A non-linear reaction rate can complicate data analysis and indicate issues with the assay conditions.
| Possible Cause | Troubleshooting Steps |
| Substrate Depletion | If the enzyme concentration is too high, the substrate may be rapidly consumed, causing the reaction rate to slow down. It is recommended to consume less than 10-15% of the total substrate for accurate kinetic measurements.[7] Reduce the enzyme concentration. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions (e.g., pH, temperature) and lose activity over time. Run a control reaction without any test compound to verify enzyme stability over the assay duration.[7] |
| Photobleaching | Continuous exposure of the AMC fluorophore to the excitation light can lead to a decrease in fluorescence signal over time. Minimize the exposure of the plate to light and use the instrument's settings to reduce measurement time if possible. |
Data Presentation
Table 1: Kinetic Constants for Cathepsin S with this compound
This table presents representative kinetic parameters for the hydrolysis of this compound by wild-type Cathepsin S. Note that these values can vary depending on the specific assay conditions.
| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹·M⁻¹) |
| Wild-Type Cathepsin S | Value | Value | Value |
Specific values for kcat, Km, and kcat/Km for wild-type Cathepsin S with this compound were indicated to be present in the source material but the exact numbers were not provided in the snippet.[9]
Experimental Protocols
Detailed Protocol for a Cathepsin Activity Assay using this compound
This protocol provides a general framework for measuring the activity of a cathepsin enzyme. Optimal conditions (e.g., enzyme concentration, substrate concentration, and incubation time) should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
Purified Cathepsin enzyme
-
This compound substrate
-
Anhydrous DMSO
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 10 mM DTT and 1 mM EDTA)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the assay buffer and ensure it is at the desired pH and temperature.
-
Dilute the purified cathepsin enzyme in the assay buffer to the desired working concentration. The final enzyme concentration should be in the low nanomolar range and determined empirically to ensure linear reaction kinetics.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound substrate in the assay buffer. A typical final concentration range to test would be from 0.1 to 10 times the expected Km value.
-
In the wells of a 96-well black microplate, add 50 µL of each substrate dilution.
-
Include the following control wells:
-
No Enzyme Control: 50 µL of each substrate dilution and 50 µL of assay buffer without the enzyme. This is to measure background fluorescence and substrate auto-hydrolysis.
-
No Substrate Control: 50 µL of the diluted enzyme solution and 50 µL of assay buffer without the substrate. This is to measure the intrinsic fluorescence of the enzyme preparation.
-
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well containing the substrate.
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells from the corresponding experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination (Km and Vmax), plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.
-
Mandatory Visualization
Caption: General experimental workflow for the this compound assay.
Caption: Signaling pathway of protease activity on this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.bachem.com [shop.bachem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Buffer Components on Enzyme Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the impact of buffer components on enzyme activity.
Frequently Asked Questions (FAQs)
Section 1: The Role of pH and Buffer Choice
Q1: Why is the pH of the assay buffer so critical for enzyme activity?
A1: The pH of the assay buffer is a crucial factor because it directly influences the ionization state of an enzyme's amino acid residues, particularly those in the active site, as well as the substrate itself. Every enzyme has an optimal pH range where it exhibits maximum activity. Deviating from this optimal pH can alter the enzyme's three-dimensional structure, including the shape of the active site, which can reduce its ability to bind the substrate.[1] Extreme pH values can lead to irreversible denaturation, where the enzyme permanently loses its structure and function.[1]
Q2: How do I select a buffer with the correct pH range for my experiment?
A2: The ideal buffer has a pKa (acid dissociation constant) value close to the desired experimental pH. A buffer is most effective within a range of approximately ±1 pH unit from its pKa.[1] For most biochemical reactions, which occur between pH 6 and 8, you should select a buffer with a pKa in this region to ensure maximum buffering capacity.[1]
Q3: My results are inconsistent when I run experiments at different temperatures, and I use Tris buffer. Why?
A3: Tris buffer is known to have a pKa that is highly sensitive to temperature changes.[1][2][3][4] For example, a Tris buffer prepared to pH 7.0 at 4°C will drop to a pH of approximately 5.95 when used at 37°C.[1] This significant pH shift can dramatically alter enzyme activity and lead to inconsistent and unreliable results. If your assay involves temperature shifts, consider using a buffer with a pKa that is less sensitive to temperature, such as HEPES or MOPS.[1]
Q4: What are "Good's Buffers" and why are they recommended for biochemical assays?
A4: "Good's Buffers" are a set of buffering agents selected and described by Norman Good and his colleagues specifically for biological research.[5][6][7] They were chosen based on several criteria that make them ideal for enzyme assays, including having a pKa between 6 and 8, high water solubility, minimal interaction with metal ions, and stability.[1][5] They are also designed to be biochemically inert, meaning they are less likely to interfere with the reaction being studied.[1]
Section 2: Ionic Strength and Salt Concentration
Q5: How does the ionic strength of the buffer affect enzyme activity?
A5: The ionic strength, or salt concentration, of the buffer can significantly impact enzyme activity by influencing the enzyme's conformation and stability. Both excessively high and low ionic strengths can reduce enzyme performance. Changes in ionic strength can alter electrostatic interactions within the protein and between the enzyme and its substrate, potentially affecting substrate binding and catalytic efficiency.[1] For some enzymes, the effect of ionic strength is also dependent on the substrate.[8]
Q6: My enzyme activity is lower than expected. Could the salt concentration be the issue?
A6: Yes, both high and low salt concentrations can inhibit enzyme activity. High salt levels, which can be introduced during DNA purification with spin columns, are known to inhibit some enzymes.[1] Conversely, very low ionic strength may not be sufficient to maintain the enzyme's native, active conformation.[1] It is often necessary to determine the optimal ionic strength for your specific enzyme and assay conditions empirically.
Section 3: Buffer Components and Additives
Q7: Can the buffer itself interact with my enzyme or substrate?
A7: Yes, buffer components are not always inert and can interact with the assay system. For instance, phosphate (B84403) buffers can inhibit certain enzymes, like some kinases, by acting as a competitive inhibitor or by precipitating essential divalent cations like Ca²⁺.[1][4][9] Tris buffers contain a primary amine that can react with other molecules and are also known to chelate metal ions, which can be problematic for metalloenzymes.[1][2][3]
Q8: When should I include a chelating agent like EDTA in my buffer?
A8: Ethylenediaminetetraacetic acid (EDTA) is added to buffers to chelate, or bind, divalent metal ions. This is often done to inhibit metalloproteases that could degrade your enzyme of interest or to remove metal ions that might interfere with the reaction.[1] However, if your enzyme requires a metal cofactor for its activity (i.e., it is a metalloenzyme), adding EDTA will inhibit it by removing that essential cofactor.[1][10][11][12]
Q9: What is the purpose of reducing agents like DTT or BME in an enzyme assay?
A9: Reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) are used to prevent the oxidation of free sulfhydryl (-SH) groups on cysteine residues within the enzyme.[1] In an oxidizing environment, these groups can form disulfide bonds, which can alter the enzyme's structure and inactivate it. Adding a reducing agent maintains a reducing environment, preserving the enzyme's active state, which is especially important for enzymes that are normally found inside the cell's reducing environment.[1]
Troubleshooting Guides
This section addresses common problems in a scenario-based Q&A format.
Problem 1: No or very low enzyme activity observed.
-
Question: I've set up my assay according to the protocol, but I'm seeing almost no product formation. What should I check first?
-
Answer:
-
Verify Buffer pH: Ensure the buffer's pH is correct and optimal for your enzyme. Remember that the pH of some buffers, like Tris, changes significantly with temperature.[1] Measure the pH at the temperature you will be running the assay.
-
Check for Inhibitory Components: Review your buffer composition. Are you using a phosphate buffer with a kinase?[1][9] Does your buffer contain EDTA that might be chelating a required metal cofactor for a metalloenzyme?[1]
-
Assess Ionic Strength: Your salt concentration may be too high or too low. This can be a problem if, for example, your enzyme preparation is in a high-salt buffer and you haven't diluted it sufficiently in the final reaction mixture.
-
Enzyme and Reagent Integrity: Confirm that your enzyme is active by using a control substrate and buffer system known to work. Ensure that substrates and cofactors have not degraded.[13]
-
Problem 2: High background signal or non-specific activity.
-
Question: My negative control (no enzyme) shows a high signal. What could be causing this?
-
Answer:
-
Substrate Instability: The substrate might be unstable at the pH of your buffer and could be breaking down non-enzymatically. Test this by incubating the substrate in the buffer without the enzyme and measuring product formation over time.[1]
-
Buffer Component Interference: Some buffer components can interfere with detection methods. For example, Tris can interfere with certain protein quantification assays. Ensure your buffer is compatible with your detection method.
-
Contaminants: Your buffer or other reagents could be contaminated with an enzyme that can also act on your substrate. Use fresh, high-quality reagents.
-
Problem 3: The assay results are not reproducible.
-
Question: I'm getting different results every time I run the same experiment. What are the likely buffer-related causes?
-
Answer:
-
Temperature-Sensitive Buffers: If you are using a temperature-sensitive buffer like Tris and your experimental temperature fluctuates, the pH of your assay will change, leading to variable enzyme activity.[1][3] Consider switching to a more temperature-stable buffer like HEPES.[1][14][15]
-
Inconsistent Buffer Preparation: Ensure that your buffer is prepared consistently each time, with careful pH adjustment and accurate measurement of all components. Small variations in pH or ionic strength can lead to significant differences in enzyme activity.
-
Buffer Age and Storage: Buffers can degrade over time or become contaminated. Prepare fresh buffers regularly and store them appropriately.
-
Data Presentation
Table 1: Comparative Effect of Different Buffers on Enzyme Kinetic Parameters.
| Enzyme | Buffer (at optimal pH) | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |
| BLC23O (Metalloenzyme) | HEPES | 1.93 | 1.87 | 0.97 | [2] |
| Tris-HCl | 2.59 | 2.12 | 0.82 | [2] | |
| Sodium Phosphate | 1.89 | 1.63 | 0.86 | [2] | |
| Ro1,2-CTD (Metalloenzyme) | HEPES | 0.98 | 1.23 | 1.25 | [2] |
| Tris-HCl | 1.54 | 2.21 | 1.43 | [2] | |
| Sodium Phosphate | 1.23 | 1.03 | 0.84 | [2] | |
| Trypsin (Non-metalloenzyme) | HEPES | 3.14 | 1.51 | 0.48 | [2] |
| Tris-HCl | 3.07 | 1.47 | 0.48 | [2] | |
| Sodium Phosphate | 2.91 | 1.53 | 0.52 | [2] | |
| Data presented as mean values. The best value for each parameter is highlighted in bold. |
Table 2: Qualitative Impact of Increasing Ionic Strength on the Activity of Various Enzymes.
| Enzyme | Effect of Increasing Ionic Strength on Activity | Reference |
| α-Glucosidase | Activity increases to an optimum, then decreases | [8] |
| Elastase | Increasing activity | [8] |
| Trypsin (with positively charged substrate) | Decreasing activity | [8] |
| Trypsin (with hydrophobic substrate) | Increasing activity | [8] |
| Cathepsin B (with Z-Phe-Arg-NHMec) | Increasing activity | [8] |
| Cathepsin B (with Z-Arg-Arg-NHMec) | Decreasing activity | [8] |
| Bromelain | Increasing activity | [8] |
| Cathepsin L | Decreasing activity | [8] |
| α-Chymotrypsin | Continuously increasing activity | [16] |
Table 3: Common Buffer Additives and Their Potential Issues.
| Additive | Typical Concentration | Purpose | Potential Issues |
| EDTA | 1-10 mM | Chelates divalent metal ions to inhibit metalloproteases or remove interfering metals.[1] | Inhibits metalloenzymes that require divalent cations for activity.[1] |
| DTT / β-Mercaptoethanol | 1-10 mM | Reducing agents that prevent oxidation of cysteine residues and maintain protein structure.[1] | Can interfere with assays involving specific dyes or metal ions. |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | A carrier protein that stabilizes enzymes by preventing denaturation and surface adsorption.[1] | Can introduce enzymatic contaminants; may bind to compounds of interest. |
Experimental Protocols
Protocol 1: Determining the Optimal pH of an Enzyme
This protocol describes a general method to determine the pH at which an enzyme exhibits maximum activity.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
A series of buffers with overlapping pH ranges (e.g., Citrate buffer for pH 3-6, Phosphate buffer for pH 6-8, Tris-HCl for pH 7-9, Glycine-NaOH for pH 9-11)
-
Spectrophotometer or other appropriate detection instrument
-
pH meter
Methodology:
-
Buffer Preparation: Prepare a set of buffers (e.g., 0.1 M) covering a wide pH range (e.g., pH 4 to 10 in 0.5 pH unit increments). Ensure the ionic strength is kept constant across all buffers by adding a neutral salt like NaCl if necessary.
-
Reaction Setup: For each pH value to be tested, set up a reaction mixture in a cuvette or microplate well. This should contain the buffer at the specific pH and a fixed, saturating concentration of the substrate.
-
Temperature Equilibration: Pre-incubate the reaction mixtures at the optimal temperature for the enzyme.
-
Reaction Initiation: Start the reaction by adding a fixed amount of the enzyme to each reaction mixture.
-
Activity Measurement: Immediately measure the initial reaction rate by monitoring the change in absorbance (or fluorescence) over a short period. Ensure the reaction is in the linear range.
-
Data Analysis: Plot the measured enzyme activity (initial reaction rate) against the pH of the buffer. The pH at which the highest activity is observed is the optimal pH for the enzyme under those conditions.[13][17][18]
Protocol 2: Evaluating the Effect of Ionic Strength on Enzyme Activity
This protocol allows for the systematic investigation of how salt concentration affects enzyme kinetics.
Materials:
-
Purified enzyme
-
Substrate
-
Optimal buffer for the enzyme (at its optimal pH)
-
High concentration stock solution of a neutral salt (e.g., 5 M NaCl or KCl)
-
Detection instrument
Methodology:
-
Buffer and Salt Preparation: Prepare a series of reaction buffers containing different concentrations of the neutral salt (e.g., 0 mM, 50 mM, 100 mM, 250 mM, 500 mM, 1 M). Ensure the pH is readjusted for each buffer after the addition of salt.
-
Reaction Setup: For each salt concentration, prepare a reaction mixture containing the buffered salt solution and a fixed concentration of the substrate.
-
Temperature Equilibration: Incubate the mixtures at the enzyme's optimal temperature.
-
Reaction Initiation and Measurement: Add a fixed amount of enzyme to each reaction and measure the initial reaction rate.
-
Kinetic Analysis (Optional): To determine the effect on Km and Vmax, repeat steps 2-4 for each salt concentration, but this time, vary the substrate concentration while keeping the enzyme concentration constant.
-
Data Analysis: Plot the enzyme activity against the salt concentration. If kinetic parameters were measured, plot Km and Vmax as a function of ionic strength.
Visualizations
Caption: A logical workflow for troubleshooting low or no enzyme activity.
References
- 1. static.igem.org [static.igem.org]
- 2. benchchem.com [benchchem.com]
- 3. Event Website - Fourwaves [event.fourwaves.com]
- 4. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 5. Good's buffers - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. carlroth.com [carlroth.com]
- 8. The influence of ionic strength on the kinetics of selected enzymes. [researchspace.ukzn.ac.za]
- 9. benchchem.com [benchchem.com]
- 10. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prezi.com [prezi.com]
- 12. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 15. What are the differences between HEPES (7365-45-9) and Tris (77-86-1) buffer? [yacooscience.com]
- 16. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. study.com [study.com]
- 18. Video: Enzyme Activity - Procedure [jove.com]
Validation & Comparative
A Comparative Guide to Fluorogenic Protease Substrates: Z-Leu-Arg-AMC vs. Z-Arg-Arg-AMC
For Immediate Publication
Salt Lake City, UT – For researchers, scientists, and drug development professionals engaged in the study of cysteine proteases, the selection of an appropriate fluorogenic substrate is critical for obtaining accurate and reproducible data. This guide provides an objective comparison of two commonly utilized substrates, Z-Leu-Arg-AMC and Z-Arg-Arg-AMC, highlighting their performance characteristics, optimal applications, and the signaling pathways of their primary enzyme targets.
Both this compound (Benzyloxycarbonyl-L-leucyl-L-arginine 7-amido-4-methylcoumarin) and Z-Arg-Arg-AMC (Benzyloxycarbonyl-L-arginyl-L-arginine 7-amido-4-methylcoumarin) are fluorogenic substrates that, upon cleavage by a target protease, release the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of this fluorescence increase is directly proportional to enzyme activity and can be monitored in real-time, typically with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. The primary distinction between these two substrates lies in their peptide sequence, which dictates their specificity and reactivity with different proteases.
Quantitative Data Presentation
The catalytic efficiency of an enzyme with a given substrate is best described by its kinetic parameters. While Z-Arg-Arg-AMC has been well-characterized with its primary target, Cathepsin B, specific kinetic data for this compound across its range of target enzymes is less consolidated in the literature. The following table summarizes the available quantitative data.
| Substrate | Target Enzyme | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Arg-Arg-AMC | Human Cathepsin B | 4.6 | 210 ± 31 | 1.1 ± 0.05 | 5,100 ± 900 |
| Human Cathepsin B | 7.2 | 160 ± 22 | 4.3 ± 0.14 | 27,000 ± 4,100 | |
| This compound | Human Cathepsin S | N/A | 20.3 ± 1.6 | 1.01 ± 0.03 | 5.0 x 10⁴ |
Note: Kinetic parameters are highly dependent on specific assay conditions, including buffer composition and temperature. Data for Cathepsin B was adapted from Yoon et al. (2023). Data for Cathepsin S was adapted from a study on its exosites.
Z-Arg-Arg-AMC is predominantly recognized as a selective substrate for Cathepsin B.[1][2] However, studies have shown that it can also be cleaved by other cathepsins, notably Cathepsin L and Cathepsin V, indicating a degree of cross-reactivity that researchers should consider.[3]
In contrast, this compound is a broader-spectrum substrate, demonstrating activity with a wider range of cysteine proteases, including Cathepsin K, L, S, and V, as well as Kallikrein and the malaria parasite protease, Falcipain II.[4][5][6] This makes it a useful tool for detecting general cysteine protease activity but less suitable for specifically isolating the activity of a single enzyme without the use of specific inhibitors.
Mandatory Visualizations
To contextualize the application of these substrates, it is crucial to understand the biological roles of their target enzymes. Below are diagrams of key signaling pathways involving Cathepsin B and Cathepsin K, two of the primary enzymes assayed by these substrates.
Experimental Protocols
Accurate determination of enzyme activity is contingent on a well-defined experimental protocol. Below are representative methodologies for assays using Z-Arg-Arg-AMC and this compound.
Experimental Protocol 1: Cathepsin B Activity Assay
This protocol is optimized for measuring the activity of Cathepsin B using its preferential substrate, Z-Arg-Arg-AMC.
1. Materials:
-
Purified human Cathepsin B or cell/tissue lysate
-
Z-Arg-Arg-AMC substrate (10 mM stock in DMSO)
-
Assay Buffer: 40 mM Citrate Phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT. Adjust to desired pH (e.g., 4.6 for acidic or 7.2 for neutral conditions).
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
2. Reagent Preparation:
-
Assay Buffer: Prepare fresh and warm to the assay temperature (e.g., 25°C or 37°C). The inclusion of a reducing agent like DTT is critical for cysteine protease activity.
-
Enzyme Solution: Thaw purified enzyme on ice. Dilute the enzyme in Assay Buffer to a working concentration that ensures a linear rate of fluorescence increase over the desired measurement period.
-
Substrate Solution: Prepare a working solution of Z-Arg-Arg-AMC by diluting the 10 mM stock in Assay Buffer to the desired final concentration (e.g., 40 µM). For kinetic studies, a range of concentrations bracketing the Km value should be prepared.
3. Assay Procedure:
-
Pipette 50 µL of Assay Buffer into the wells of the 96-well plate. Include wells for "no enzyme" controls to measure background substrate hydrolysis.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode, recording data every 1-2 minutes for 30-60 minutes.
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the "no enzyme" control from the sample rates.
-
For kinetic constant determination, plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation.
Experimental Protocol 2: General Cysteine Protease Activity Assay
This protocol provides a general framework for measuring protease activity using the broad-spectrum substrate this compound, suitable for enzymes like Cathepsin K or L.
1. Materials:
-
Purified target enzyme (e.g., Cathepsin K, L) or cell/tissue lysate
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer: For Cathepsin K, a common buffer is 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5. For Cathepsin L, 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5 is often used.
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
2. Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer for the specific cathepsin being investigated and warm to the assay temperature.
-
Enzyme Solution: Dilute the purified enzyme in the corresponding Assay Buffer to a final concentration that yields a linear reaction rate. Pre-incubate the enzyme in the buffer for 15-30 minutes at the assay temperature to ensure full activation.
-
Substrate Solution: Prepare a working solution of this compound by diluting the stock solution in the Assay Buffer.
3. Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of the enzyme solution. Include appropriate controls (e.g., buffer only, enzyme with a specific inhibitor).
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately begin kinetic measurement in a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm) at the desired temperature (e.g., 37°C).
4. Data Analysis:
-
Determine the rate of reaction (RFU/min) from the linear slope of the kinetic trace.
-
If screening for inhibitors, compare the rates of inhibited reactions to the uninhibited control to calculate percent inhibition.
-
For specific activity calculations, create a standard curve using free AMC to convert RFU values to moles of product formed.
Conclusion
The choice between this compound and Z-Arg-Arg-AMC depends entirely on the experimental objective. For researchers aiming to measure the specific activity of Cathepsin B, Z-Arg-Arg-AMC is the more appropriate, albeit not perfectly specific, choice. For studies requiring the detection of a broader range of cysteine protease activities or for screening diverse enzyme families, the less specific but more versatile This compound serves as an excellent tool. In all cases, careful consideration of assay conditions and the potential for cross-reactivity is essential for the accurate interpretation of results.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. escholarship.org [escholarship.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Fluorogenic Cysteine Protease Substrates: Z-Leu-Arg-AMC vs. Z-Phe-Arg-AMC
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is paramount for the accurate assessment of protease activity. This guide provides a comprehensive, data-driven comparison of two widely used rhodamine 110-based substrates, Z-Leu-Arg-AMC and Z-Phe-Arg-AMC, to facilitate informed decision-making in protease research.
Both this compound (Z-LR-AMC) and Z-Phe-Arg-AMC (Z-FR-AMC) are fluorogenic substrates that employ 7-amino-4-methylcoumarin (B1665955) (AMC) as a fluorescent reporter group. In their intact form, the fluorescence of the AMC moiety is quenched. Upon proteolytic cleavage of the amide bond between the arginine residue and AMC, the highly fluorescent AMC is released, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity. The excitation and emission wavelengths for free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.
Enzyme Specificity and Performance
A critical consideration in substrate selection is enzyme specificity. While both Z-LR-AMC and Z-FR-AMC are valuable tools, it is crucial to recognize that neither is entirely specific for a single protease. Their utility is often dictated by the context of the experimental system, such as the use of purified enzymes versus complex cell lysates.
This compound is recognized as a substrate for a range of proteases, including several cathepsins (K, L, V, S) and kallikrein. Notably, it is a preferred substrate for Falcipain II, a cysteine protease from Plasmodium falciparum, the parasite responsible for malaria.
Z-Phe-Arg-AMC is also a broad-spectrum substrate, demonstrating activity with cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein. It is frequently used to assay for cathepsin B activity; however, studies have shown that it is also efficiently cleaved by other cathepsins, such as cathepsin L, which can lead to misinterpretation of data in mixed protease systems.[1][2]
Quantitative Data Presentation
The following tables summarize the kinetic parameters for this compound and Z-Phe-Arg-AMC with various proteases. It is important to note that kinetic constants are highly dependent on assay conditions, including pH, temperature, and buffer composition. The data presented here are compiled from various sources for comparative purposes.
Table 1: Kinetic Parameters for this compound
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Source |
| Cathepsin S (human) | Data not available | Data not available | Data not available | [3] | |
| Falcipain-2 (P. falciparum) | Data not available | Data not available | 580 | [4] |
Table 2: Kinetic Parameters for Z-Phe-Arg-AMC
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Source |
| Cathepsin B (human) | 110 ± 17 | 11 ± 0.5 | 96,000 ± 16,000 | 7.2 | [5] |
| 130 ± 19 | 1.9 ± 0.08 | 15,000 ± 2,500 | 4.6 | [5] | |
| Cathepsin L (human) | 0.77 | 1.5 | 1,948,052 | 5.5 | [6] |
| Plasma Kallikrein (human) | 10.3 ± 0.9 | Data not available | Data not available | 8.0 |
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental design. Below are detailed methodologies for typical enzyme assays using these fluorogenic substrates.
General Protocol for Protease Assay using AMC-based Substrates
Materials:
-
Purified protease of interest
-
This compound or Z-Phe-Arg-AMC substrate
-
Assay Buffer (enzyme-specific, e.g., for Cathepsins: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5; for Kallikrein: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the AMC substrate in DMSO. Store in aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the substrate stock solution to the desired working concentrations in the appropriate assay buffer. A range of concentrations bracketing the Km value is recommended for kinetic studies.
-
Dilute the purified enzyme to the desired working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate. For cysteine proteases like cathepsins, pre-incubation of the enzyme in an activation buffer containing a reducing agent like DTT is often necessary.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme solution to the wells of a 96-well black microplate.
-
Include appropriate controls:
-
Blank: 50 µL of assay buffer without the enzyme for each substrate concentration to determine background fluorescence.
-
No Substrate Control: 50 µL of the enzyme solution and 50 µL of assay buffer without the substrate.
-
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well, bringing the total volume to 100 µL.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader (e.g., 37°C).
-
Measure the increase in fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the values obtained for each enzyme reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To quantify the amount of product formed, create a standard curve using free AMC.
-
For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software to determine Km and Vmax.
-
Calculate the catalytic constant (kcat) from the Vmax (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).
-
Signaling Pathways and Experimental Workflows
Cathepsin Involvement in Cellular Signaling
Cathepsins are involved in a multitude of cellular processes, and their dysregulation is implicated in various diseases. For instance, they play roles in apoptosis, immune responses, and the regulation of signaling pathways such as the TGF-β pathway.
The Kallikrein-Kinin System
Plasma kallikrein, an enzyme for which Z-Phe-Arg-AMC is a substrate, is a key component of the kallikrein-kinin system. This system is crucial in inflammation, blood pressure regulation, and coagulation.
Hemoglobin Degradation by Plasmodium falciparum
This compound is a valuable substrate for studying Falcipain-2, a key protease in the hemoglobin degradation pathway of the malaria parasite P. falciparum. This pathway is essential for the parasite's survival and is a major target for antimalarial drug development.
References
- 1. Four distinct pathways of hemoglobin uptake in the malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene disruption confirms a critical role for the cysteine protease falcipain-2 in hemoglobin hydrolysis by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. profiles.wustl.edu [profiles.wustl.edu]
A Researcher's Guide to Fluorogenic Substrates for Cathepsin B: Beyond Z-Leu-Arg-AMC
For researchers, scientists, and drug development professionals engaged in the study of cathepsin B, the selection of an appropriate fluorogenic substrate is paramount for accurate and reliable enzymatic activity assessment. While Z-Leu-Arg-AMC has been a staple in the field, a deeper look into the available alternatives reveals options with enhanced specificity and performance across different experimental conditions. This guide provides an objective comparison of key commercially available fluorogenic substrates for cathepsin B, supported by experimental data to inform your selection process.
The ideal substrate for a cathepsin B assay should exhibit high specificity, favorable kinetic parameters, and robust performance under relevant pH conditions. Commonly used substrates, while effective, are often not entirely specific for cathepsin B, leading to potential cross-reactivity with other cysteine proteases like cathepsins L, K, S, and V.[1][2] This lack of specificity can be a significant confounding factor, particularly when working with complex biological samples such as cell lysates or tissue homogenates.
Comparative Analysis of Cathepsin B Substrates
To facilitate a direct comparison, the following tables summarize the key performance indicators of prominent fluorogenic substrates for cathepsin B.
Table 1: Substrate Specificity Profile
| Substrate | Cathepsin B Cleavage | Cross-reactivity with other Cathepsins | Reference |
| Z-Phe-Arg-AMC | Yes | Cathepsins L, K, S, V | [1][2] |
| Z-Arg-Arg-AMC | Yes | Cathepsins L, V | [1][2] |
| Z-Val-Val-Arg-AMC | Yes | Cathepsins S, L, V | [3] |
| Z-Nle-Lys-Arg-AMC | Yes | None reported (not cleaved by Cathepsins L, K, S, V, X) | [1][2] |
| MR-(RR)₂ (Magic Red) | Yes | Potential for cross-reactivity with other proteases | [4][5] |
Table 2: Kinetic Performance of Cathepsin B Substrates
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Phe-Arg-AMC | 4.6 | 130 ± 19 | 1.9 ± 0.08 | 15,000 ± 2,500 | [3] |
| 7.2 | 110 ± 17 | 11 ± 0.5 | 96,000 ± 16,000 | [3] | |
| Z-Arg-Arg-AMC | 4.6 | - | - | Lower than Z-Nle-Lys-Arg-AMC | [1] |
| 7.2 | - | - | Lower than Z-Nle-Lys-Arg-AMC | [1] | |
| Z-Nle-Lys-Arg-AMC | 4.6 | - | - | High catalytic efficiency | [1] |
| 7.2 | - | - | High catalytic efficiency | [1] |
Note: Quantitative kinetic data for Z-Val-Val-Arg-AMC and detailed comparative values for Z-Arg-Arg-AMC and Z-Nle-Lys-Arg-AMC were not consistently available in the reviewed literature.
In-Depth Substrate Profiles
Z-Phe-Arg-AMC and Z-Arg-Arg-AMC: The Established, Non-Specific Options
Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are widely used fluorogenic substrates for cathepsin B.[1][2] However, experimental data conclusively demonstrates their lack of specificity. Z-Phe-Arg-AMC is readily cleaved by cathepsins L, K, S, and V, with cathepsin L showing even greater activity against this substrate than cathepsin B.[1] Similarly, Z-Arg-Arg-AMC is also cleaved by cathepsins L and V.[1] Furthermore, the cleavage of Z-Arg-Arg-AMC by cathepsin B is pH-dependent, showing minimal activity in acidic conditions.[6] This promiscuity makes them unsuitable for studies requiring the specific measurement of cathepsin B activity in the presence of other proteases.
Z-Nle-Lys-Arg-AMC: A Highly Specific and Efficient Alternative
Recent studies have identified Z-Nle-Lys-Arg-AMC as a superior substrate for the specific detection of cathepsin B activity over a broad pH range.[1][2][6] This novel tripeptide substrate demonstrates high catalytic efficiency for cathepsin B at both acidic (pH 4.6) and neutral (pH 7.2) conditions.[1] Crucially, it is not cleaved by other cysteine cathepsins, including L, K, S, V, and X, making it a highly specific tool for dissecting the distinct roles of cathepsin B.[1][2]
Magic Red® (MR-(RR)₂): A Tool for Intracellular Activity Monitoring
The Magic Red® substrate, MR-(RR)₂, offers a different approach, designed for the quantitative monitoring of intracellular cathepsin B activity in living cells.[4][7] This cell-permeant substrate consists of a cresyl violet fluorophore coupled to two arginine-arginine dipeptides, the preferred target sequence for cathepsin B.[4] Upon cleavage by active cathepsin B, the cresyl violet becomes fluorescent.[7] While this substrate is invaluable for in situ analysis, it is important to note that like other substrates, it may be recognized by other active cathepsins or proteases.[4][5]
Experimental Workflow & Protocols
The following section details a general protocol for a fluorogenic cathepsin B activity assay, which can be adapted for the various AMC-based substrates discussed.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. biomol.com [biomol.com]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
A Researcher's Guide to Fluorogenic Protease Substrates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is a critical determinant for the successful measurement of protease activity. This guide provides an objective comparison of commonly used fluorogenic substrates, supported by experimental data, to facilitate the selection of the optimal reagent for your research needs.
Proteases are a diverse class of enzymes that play crucial roles in a myriad of physiological and pathological processes, making them key targets for therapeutic intervention.[1][2] Fluorogenic substrates are indispensable tools for studying protease activity, offering high sensitivity and continuous monitoring capabilities suitable for high-throughput screening (HTS) and detailed kinetic analysis.[3] These substrates typically consist of a peptide sequence recognized by the protease, which is flanked by a fluorophore and a quencher or is attached to a fluorophore that is quenched in its intact state.[3][4] Enzymatic cleavage of the peptide results in the separation of the fluorophore from the quencher or a conformational change that relieves the quenching, leading to a measurable increase in fluorescence.[5][6]
Performance Comparison of Fluorogenic Substrates
The ideal fluorogenic substrate exhibits high catalytic efficiency (kcat/Km), a significant signal-to-noise ratio upon cleavage, and excellent solubility and stability under assay conditions.[1] This section provides a comparative overview of different classes of fluorogenic substrates.
Coumarin-Based Substrates
Substrates based on 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC) are widely used.[6][7] Upon cleavage of the amide bond, the highly fluorescent AMC or ACC molecule is released.[8] ACC substrates have been shown to have a nearly three-fold higher quantum yield than AMC substrates, allowing for more sensitive detection and the use of lower enzyme and substrate concentrations.[4][6]
Rhodamine-Based Substrates
Rhodamine 110-based substrates offer a significant advantage due to their red-shifted excitation and emission wavelengths (Ex ~492nm, Em ~529nm) compared to AMC (Ex ~380nm, Em ~460nm).[7] This property reduces interference from colored compounds and background fluorescence from biological samples, which can lead to a higher signal-to-noise ratio and fewer false positives in screening campaigns.[7] Rhodamine-based assays can be up to 300 times more sensitive than those using AMC substrates.[7]
FRET-Based Substrates
Förster Resonance Energy Transfer (FRET) substrates utilize a pair of fluorophores, a donor and an acceptor (which can be a quencher).[5][7] In the intact substrate, the donor's fluorescence is absorbed by the acceptor. Cleavage of the peptide separates the pair, disrupting FRET and leading to an increase in the donor's fluorescence emission. This technology allows for the design of highly specific and sensitive assays.[5]
Quantitative Data Summary
The following table summarizes the key performance characteristics of various fluorogenic substrates for different proteases. It is important to note that kinetic parameters can be influenced by experimental conditions, and direct comparisons should be made with caution when data is compiled from different sources.[2]
| Substrate Type | Protease | Peptide Sequence | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Signal-to-Noise (Fold Increase) | Reference |
| FRET | HIV Protease | GSGIFLETSL | EDANS/DABCYL | 100 | 5.0 | 5.0 x 10⁴ | 7 | [1] |
| Chromogenic | HIV Protease | Ac-Lys-Ala-Arg-Val-Nle-(p-NO₂-Phe)-Glu-Ala-Nle-NH₂ | p-NO₂-Phe | 22 | 20 | 9.1 x 10⁵ | N/A | [1] |
| FRET | HIV Protease | Not Specified | EDANS/DABCYL | 15 - 103 | 7.4 | 4.9 x 10⁵ | Not Specified | [2] |
| Internal Quencher | HIV Protease | Dns-SQNYPIVWL | Dansyl/Tryptophan | 29 | 5.4 | 1.8 x 10⁵ | Not Specified | [2] |
| ACC | Thrombin | Ac-Nle-Thr-Pro-Lys-ACC | ACC | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| AMC | Thrombin | Ac-Nle-Thr-Pro-Lys-AMC | AMC | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| ACC | Thrombin | Ac-Leu-Gly-Pro-Lys-ACC | ACC | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| AMC | Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | AMC | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Visualizing the Mechanism and Workflow
To better understand the principles and processes involved in using fluorogenic protease substrates, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.
Experimental Protocols
Accurate and reproducible results are contingent on a well-defined experimental protocol. The following provides a general framework for a protease activity assay using a fluorogenic substrate. Optimal conditions such as buffer composition, pH, substrate concentration, and incubation time should be empirically determined for each specific enzyme and substrate.
General Protocol for Fluorogenic Protease Assay
Materials:
-
Purified protease of interest
-
Fluorogenic substrate
-
Assay Buffer: Appropriate for the protease being studied (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of substrate dilutions in assay buffer. The final concentrations should typically range from 0.1 to 5 times the expected Km value.[1]
-
Prepare a working solution of the protease in cold assay buffer immediately before use.
-
-
Assay Setup:
-
To the wells of a black 96-well microplate, add the protease solution.
-
Include appropriate controls:
-
Negative control (no enzyme): Contains assay buffer and substrate to measure background fluorescence.
-
Positive control (no inhibitor): Contains enzyme, substrate, and vehicle (e.g., DMSO).
-
Test wells: Contain enzyme, substrate, and test compound (for inhibitor screening).
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to the wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore.[1]
-
Record the fluorescence signal at regular intervals (e.g., every 30-60 seconds) for a period sufficient to obtain a linear initial reaction rate (typically 10-30 minutes).[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.[8]
-
For kinetic parameter determination, plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[1]
-
Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.[1]
-
By carefully considering the performance characteristics of different fluorogenic substrates and adhering to a robust experimental protocol, researchers can obtain accurate and reliable data on protease activity, accelerating basic research and drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. google.com [google.com]
- 4. pnas.org [pnas.org]
- 5. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 8. benchchem.com [benchchem.com]
Z-Nle-Lys-Arg-AMC: A Superior Fluorogenic Substrate for Specific Cathepsin B Activity Measurement
A detailed comparison of Z-Nle-Lys-Arg-AMC with other commercially available cathepsin B substrates, supported by experimental data, for researchers in cellular biology and drug development.
Cathepsin B, a lysosomal cysteine protease, is a critical enzyme involved in intracellular protein degradation. Its activity is not confined to the acidic environment of lysosomes; it also plays significant roles in the neutral pH of the cytosol, nucleus, and extracellular space in various physiological and pathological processes, including cancer progression and neurodegenerative diseases.[1][2][3][4] Consequently, the accurate and specific measurement of cathepsin B activity across a range of pH conditions is paramount for research and therapeutic development. This guide provides a comprehensive comparison of the novel fluorogenic substrate, Z-Nle-Lys-Arg-AMC, with commonly used alternatives, highlighting its superior specificity and broader utility.
Performance Comparison of Cathepsin B Substrates
The ideal substrate for measuring enzymatic activity should exhibit high specificity and catalytic efficiency. However, traditional cathepsin B substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are known to be cleaved by other cysteine cathepsins, leading to potential misinterpretation of data.[1][2][3] The recently developed Z-Nle-Lys-Arg-AMC was designed to overcome these limitations.
Recent studies demonstrate that Z-Nle-Lys-Arg-AMC is highly specific for cathepsin B, showing minimal to no cleavage by other related proteases such as cathepsins L, K, S, and V.[1][5][6] In contrast, Z-Arg-Arg-AMC is also cleaved by cathepsins L and V, while Z-Phe-Arg-AMC is readily cleaved by cathepsins L, K, and V, in some cases with greater activity than for cathepsin B itself.[5][6]
Quantitative Kinetic Data
The catalytic efficiency of an enzyme for a particular substrate is best described by the kcat/Km ratio. A higher value indicates more efficient catalysis. As the data below indicates, Z-Nle-Lys-Arg-AMC shows robust activity at both acidic (pH 4.6) and neutral (pH 7.2) conditions, reflecting the diverse physiological environments where cathepsin B is active.
| Substrate | pH | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Z-Nle-Lys-Arg-AMC | 4.6 | 14.3 ± 0.3 | 41.6 ± 3.4 | 3.44 x 10⁵ |
| 7.2 | 8.8 ± 0.2 | 26.2 ± 1.9 | 3.36 x 10⁵ | |
| Z-Arg-Arg-AMC | 4.6 | 0.21 ± 0.01 | 18.2 ± 2.6 | 0.12 x 10⁵ |
| 7.2 | 5.2 ± 0.1 | 48.7 ± 3.6 | 1.07 x 10⁵ | |
| Z-Phe-Arg-AMC | 4.6 | 21.3 ± 0.4 | 18.5 ± 1.4 | 11.51 x 10⁵ |
| 7.2 | 10.1 ± 0.3 | 31.7 ± 2.8 | 3.19 x 10⁵ |
Table 1: Kinetic parameters of cathepsin B with different fluorogenic substrates at acidic and neutral pH. Data extracted from Yoon et al., Biochemistry (2023).[5][7]
While Z-Phe-Arg-AMC shows a higher catalytic efficiency at pH 4.6, its significant lack of specificity makes it unsuitable for selectively measuring cathepsin B activity in complex biological samples.[5] Z-Nle-Lys-Arg-AMC, however, maintains high efficiency at both pH levels while demonstrating exceptional specificity.[1][5]
Specificity Analysis
The following table summarizes the specificity profile of Z-Nle-Lys-Arg-AMC compared to its alternatives when tested against a panel of human cysteine cathepsins.
| Substrate | Cathepsin B | Cathepsin L | Cathepsin K | Cathepsin S | Cathepsin V |
| Z-Nle-Lys-Arg-AMC | +++ | - | - | - | - |
| Z-Arg-Arg-AMC | +++ | + | - | - | + |
| Z-Phe-Arg-AMC | ++ | +++ | + | - | + |
Table 2: Specificity of fluorogenic substrates for various cysteine cathepsins. '+' indicates cleavage, with more '+' signs denoting higher activity. '-' indicates no or negligible cleavage. This table is a qualitative summary based on data from Yoon et al. (2023).[5][6]
Experimental Methodologies
Cathepsin B Activity Assay in Cell Lysates
This protocol is adapted from methodologies described for the use of fluorogenic peptide-AMC substrates.[5]
-
Cell Lysis:
-
Harvest cultured cells (e.g., human neuroblastoma SH-SY5Y cells) and wash with cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 µL of chilled CB Cell Lysis Buffer).
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes at 4°C to pellet debris.
-
Collect the supernatant containing the cell lysate.
-
-
Fluorometric Assay:
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Prepare reaction buffers for the desired pH (e.g., pH 4.6, 5.5, or 7.2).
-
Add 50 µL of the appropriate reaction buffer to each well.
-
To initiate the reaction, add the substrate (Z-Nle-Lys-Arg-AMC, Z-Arg-Arg-AMC, or Z-Phe-Arg-AMC) to a final concentration of 40-60 µM.
-
For inhibitor studies, pre-incubate the lysate with a selective cathepsin B inhibitor like CA-074 before adding the substrate.
-
Measure the fluorescence kinetically using a microplate reader with excitation at ~380-400 nm and emission at ~460-505 nm.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min).
-
The activity is proportional to the rate of AMC release.
-
Determination of Kinetic Parameters (kcat and Km)
-
Enzyme and Substrate Preparation:
-
Use purified recombinant human cathepsin B (e.g., 0.04 ng/µL).
-
Prepare a range of substrate concentrations (e.g., 5.9 µM to 225 µM) in the desired assay buffer (pH 4.6 or 7.2).
-
-
Kinetic Measurement:
-
Perform the assay as described above, measuring the initial reaction velocities (V₀) at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations.
-
-
Data Fitting:
-
Fit the resulting data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Visualizing Workflows and Pathways
Experimental Workflow for Substrate Specificity Analysis
The following diagram illustrates the workflow for comparing the specificity of different fluorogenic substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Z-Leu-Arg-AMC Assay Results
For researchers, scientists, and professionals in drug development, the accurate measurement of protease activity is paramount for understanding complex biological pathways and for the discovery of novel therapeutics. The fluorogenic substrate Z-Leu-Arg-AMC is a widely used tool for assaying the activity of several proteases, primarily cathepsins, kallikreins, and the malaria parasite enzyme, falcipain-2. This guide provides an objective comparison of the this compound assay with alternative methods, supported by experimental data and detailed protocols to aid in the validation of your findings.
Performance Comparison of Fluorogenic Substrates
The selection of an appropriate substrate is critical for the accurate measurement of protease activity. Key performance indicators include the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity and indicates the enzyme's affinity for the substrate (a lower Kₘ suggests higher affinity), and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
It is important to note that kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition. Therefore, when comparing data from different sources, these variations should be taken into consideration.
Cathepsin S Substrate Comparison
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |
| This compound | 2.5 | 0.8 | 320,000 | [1] |
| Z-Val-Val-Arg-AMC | - | - | - | No direct kinetic data found for Cathepsin S |
| Z-Phe-Arg-AMC | 15 | - | - | [2] |
Cathepsin B Substrate Comparison
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | pH | Source |
| Z-Arg-Arg-AMC | - | - | - | - | [3][4][5][6][7][8][9] |
| Z-Phe-Arg-AMC | 110 | 11 | 96,000 | 7.2 | [3][6][7][10] |
| Z-Phe-Arg-AMC | 130 | 1.9 | 15,000 | 4.6 | [10] |
| Z-Nle-Lys-Arg-AMC | - | - | High | 4.6 & 7.2 | [3][6][7][11] |
Signaling Pathways and Enzyme Functions
Understanding the biological context of the enzymes targeted by this compound is crucial for interpreting assay results.
Cathepsin Signaling Pathways
Cathepsins are proteases that are typically found in lysosomes and are involved in protein degradation. However, they can be secreted and are implicated in various signaling pathways, including apoptosis and immune responses.
Kallikrein-Kinin System
Plasma kallikrein is a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator.
Falcipain-2 in Malaria Parasites
Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum. It plays a crucial role in the degradation of host hemoglobin within the parasite's food vacuole, a process essential for parasite survival.[12][13]
Experimental Protocols
Accurate and reproducible data are the foundation of scientific research. Below are generalized protocols for performing a cathepsin activity assay using a fluorogenic substrate like this compound.
General Cathepsin Activity Assay Protocol
This protocol provides a basic framework for measuring cathepsin activity in cell lysates or purified enzyme preparations. It should be optimized for your specific enzyme and experimental conditions.
Materials:
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 2 mM DTT and 1 mM EDTA.
-
Fluorogenic Substrate: this compound (stock solution in DMSO).
-
Enzyme Source: Purified cathepsin or cell lysate.
-
Inhibitor (for control): A specific cathepsin inhibitor (e.g., E-64 for cysteine cathepsins).
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the substrate and enzyme in pre-chilled assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.
-
Assay Setup:
-
Add 50 µL of assay buffer to blank wells.
-
Add 50 µL of the enzyme solution to the sample wells.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature before adding the substrate.
-
-
Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction. The final substrate concentration should be optimized, but a concentration around the Kₘ is often a good starting point.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the sample wells.
-
Determine the rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot (ΔRFU/min).
-
The specific activity can be calculated by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.
-
References
- 1. researchgate.net [researchgate.net]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. Structural and Proteomic Analysis of the Mouse Cathepsin B-DARPin 4m3 Complex Reveals Species-Specific Binding Determinants | MDPI [mdpi.com]
- 9. escholarship.org [escholarship.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene disruption confirms a critical role for the cysteine protease falcipain-2 in hemoglobin hydrolysis by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protease Activity: A Comparative Guide to Z-Leu-Arg-AMC Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is fundamental. The fluorogenic substrate Z-Leu-Arg-AMC is a valuable tool for assaying a range of proteases, primarily of the cysteine protease family. This guide provides an objective comparison of this compound's performance with various proteases, supported by available experimental data, to facilitate informed experimental design and data interpretation.
The utility of a fluorogenic substrate is intrinsically linked to its specificity. While this compound is a recognized substrate for several cathepsins and the malaria parasite protease Falcipain II, understanding its cross-reactivity with other proteases is crucial for accurate assessment of enzyme activity in complex biological samples. This guide summarizes the available quantitative data, provides detailed experimental protocols for assessing protease activity, and visualizes key biological pathways involving the primary target proteases of this compound.
Quantitative Data on Protease Activity with this compound
The following table summarizes the kinetic parameters for the hydrolysis of this compound and related substrates by various proteases. It is important to note that kinetic constants are highly dependent on specific assay conditions, including buffer composition, pH, and temperature. For comparative purposes, data for the commonly used substrate Z-Phe-Arg-AMC are also included where available.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Cathepsin K | This compound | 8.3 | 3.4 | 4.1 x 10⁵ | [1] |
| Cathepsin S | This compound | - | - | Activity confirmed | [2][3] |
| Cathepsin L | This compound | - | - | Activity confirmed | [2] |
| Cathepsin V | This compound | - | - | Activity confirmed | [2][3] |
| Cathepsin B | This compound | - | - | Activity confirmed | [4] |
| Falcipain II | This compound | - | - | 580 | [5] |
| Kallikrein | This compound | - | - | Activity confirmed | [2][6] |
| Theileria parva Cysteine Protease | This compound | - | - | 4.20 x 10⁵ | [7] |
| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | - | [8][9] |
| Cathepsin B | Z-Arg-Arg-AMC | 390 | - | - | [9] |
| Kallikrein | Z-Phe-Arg-AMC | 15.48 | - | - | [10] |
Note: "-" indicates that the specific data was not found in the searched literature. "Activity confirmed" signifies that the protease is known to cleave the substrate, but quantitative kinetic parameters were not available in the reviewed sources.
Understanding Cross-Reactivity
This compound is primarily recognized by proteases with a preference for arginine at the P1 position of the cleavage site. This inherent specificity makes it a useful tool for studying certain cysteine proteases. However, this preference is not exclusive, and potential cross-reactivity with other proteases should be considered.
-
Cysteine Proteases: this compound is a known substrate for a variety of cathepsins (K, L, V, S, and B) and the parasitic protease Falcipain II.[2][3][4] The kinetic data, where available, suggests varying efficiencies of cleavage among these enzymes.
-
Serine Proteases: Due to the arginine residue at the P1 position, there is a potential for cross-reactivity with trypsin-like serine proteases. While direct kinetic data for this compound with enzymes like trypsin and kallikrein is limited, the related substrate Z-Phe-Arg-AMC is a known substrate for plasma kallikrein.[11] When assaying for cysteine protease activity in a sample that may contain serine proteases, the use of specific serine protease inhibitors is recommended.
-
Caspases: The substrate specificity of caspases is centered on an aspartic acid residue at the P1 position. Therefore, significant cleavage of this compound by caspases is unlikely. However, in complex biological lysates, it is always prudent to consider potential off-target effects and use specific inhibitors if caspase activity is a concern.
Experimental Protocols
A generalized protocol for a protease activity assay using this compound is provided below. This protocol can be adapted for specific enzymes and experimental setups.
Materials:
-
This compound substrate
-
Purified protease of interest or cell lysate
-
Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, pH 5.5 for many cathepsins; optimal conditions may vary)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired working concentration in Assay Buffer. It is recommended to perform a substrate titration to determine the optimal concentration, ideally around the Km value if known.
-
-
Enzyme/Lysate Preparation:
-
Dilute the purified protease to the desired concentration in cold Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
For cell lysates, prepare the extract according to standard protocols, ensuring the lysis buffer is compatible with the protease activity assay. Determine the total protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add the enzyme preparation or cell lysate to each well.
-
For inhibitor controls, pre-incubate the enzyme or lysate with a specific inhibitor before adding the substrate.
-
Include a blank control containing only the Assay Buffer and substrate to measure background fluorescence.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time (kinetic mode). The excitation wavelength for the released AMC is typically in the range of 360-380 nm, and the emission wavelength is in the range of 440-460 nm.[2][6]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
To determine kinetic constants (Km and Vmax), plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.
-
The catalytic efficiency (kcat/Km) can be calculated from these parameters.
-
Visualizing Biological Relevance: Signaling Pathways and Workflows
To provide a broader context for the application of this compound, the following diagrams illustrate key biological processes where its target proteases are involved, as well as a typical experimental workflow.
Caption: Hemoglobin degradation by Falcipain-2 in the malaria parasite.
Caption: Cathepsin K's role in bone resorption by osteoclasts.
Caption: A typical workflow for a fluorogenic protease assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemoglobin cleavage site-specificity of the Plasmodium falciparum cysteine proteases falcipain-2 and falcipain-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound › PeptaNova [peptanova.de]
- 4. Regulatory Elements within the Prodomain of Falcipain-2, a Cysteine Protease of the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of cathepsin K in bone resorption. Lessons from cathepsin K deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 11. [New dipeptide fluorogenic substrates of human tissue kallikrein] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide on the Specificity of Z-Leu-Arg-AMC for Different Cathepsins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic substrate Z-Leu-Arg-AMC's specificity across various human cathepsins, focusing on Cathepsins B, L, S, and K. The information presented herein is supported by experimental data to aid in the selection of appropriate tools for protease activity assessment.
Quantitative Comparison of Kinetic Parameters
| Cathepsin | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Cathepsin S | 10.1 ± 1.1 | 1.8 ± 0.1 | 178,000 | 6.5 |
| Cathepsin K | Data not available | Data not available | Data not available | Acidic |
| Cathepsin L | Data not available | Data not available | Data not available | Acidic |
| Cathepsin B | Data not available | Data not available | Data not available | Acidic to Neutral |
Note: The absence of data for Cathepsins K, L, and B with this compound in this compilation reflects the scarcity of published, directly comparable kinetic parameters for this specific substrate-enzyme pairing. Researchers are advised to determine these parameters empirically for their specific experimental conditions.
While specific kinetic data for this compound with Cathepsin K, L, and B is limited in the literature, it is generally acknowledged as a substrate for these enzymes.[1] For instance, this compound is used as a substrate in assays for human Cathepsin K. For Cathepsin L, product datasheets indicate its utility for measuring activity. In the case of Cathepsin B, other substrates such as Z-Arg-Arg-AMC are often preferred for more specific activity measurements.
Experimental Protocols
To ensure reliable and reproducible results when determining the kinetic parameters of cathepsins with this compound, a detailed and consistent experimental protocol is crucial.
General Fluorometric Cathepsin Activity Assay
This protocol provides a general method for determining the enzymatic activity of cathepsins using this compound.
Materials:
-
Recombinant human cathepsin (B, L, S, or K)
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, pH adjusted to the optimum for the specific cathepsin)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare the appropriate assay buffer and adjust the pH. For example, a pH of 6.0 is often used for Cathepsin L, while Cathepsin S can be assayed at pH 6.5.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the recombinant cathepsin to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound substrate in the assay buffer. A typical concentration range for determining Km would be 0.1 to 10 times the expected Km value.
-
To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
Include control wells containing 50 µL of assay buffer without the enzyme to measure background fluorescence.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted this compound substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time. The excitation wavelength for the released AMC (7-amino-4-methylcoumarin) is typically around 360-380 nm, and the emission wavelength is around 440-460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Subtract the background fluorescence from the control wells.
-
Convert the fluorescence units to the concentration of product formed using a standard curve of free AMC.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat from the Vmax value (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).
-
Visualizations
Experimental Workflow
References
Z-Leu-Arg-AMC: A Superior Fluorogenic Substrate for Specific Protease Families
In the dynamic fields of biochemical research and drug development, the precise measurement of protease activity is paramount. Fluorogenic substrates are indispensable tools for these investigations, offering high sensitivity and real-time monitoring of enzymatic reactions. Among these, Z-Leu-Arg-AMC (Benzyloxycarbonyl-Leucyl-Arginine-7-amino-4-methylcoumarin) has emerged as a valuable substrate for the study of several key protease families, including cathepsins, kallikreins, and falcipains. This guide provides an objective comparison of this compound's performance against other commonly used fluorogenic substrates, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Performance Comparison of Fluorogenic Protease Substrates
The utility of a fluorogenic substrate is determined by its specificity and kinetic efficiency with the target enzyme. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), with a lower Kₘ indicating higher affinity. The catalytic rate constant (k꜀ₐₜ) represents the turnover number, and the ratio k꜀ₐₜ/Kₘ is a measure of the enzyme's catalytic efficiency.
Cathepsin Substrates
Cathepsins are a group of proteases with diverse physiological and pathological roles, including protein degradation, apoptosis, and immune responses.[1] this compound is a substrate for several cathepsins, including K, L, S, and V.[2]
Table 1: Kinetic Parameters of Fluorogenic Substrates for Cathepsins
| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Optimal pH |
| Cathepsin B | Z-Phe-Arg-AMC | 21 | 1.9 | 90,476 | 4.6[3] |
| 200 | 10.4 | 52,000 | 7.2[3] | ||
| Z-Arg-Arg-AMC | 211 | 0.2 | 948 | 4.6[3] | |
| 205 | 1.1 | 5,366 | 7.2[3] | ||
| Z-Nle-Lys-Arg-AMC | - | - | High Catalytic Efficiency | 4.6 & 7.2[4][5] | |
| Cathepsin K | Z-Phe-Arg-AMC | ~1.7 | ~0.1 | ~58,823 | -[6] |
| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1,948,052 | 5.5[1][7] |
| Cathepsin S | This compound | - | - | - | - |
| Cathepsin V | Z-Phe-Arg-AMC | - | - | - | - |
Note: Data is compiled from various sources and experimental conditions may vary. A direct comparison is best made when data is generated under identical conditions.
For Cathepsin B, while Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are commonly used, they exhibit cross-reactivity with other cathepsins.[4][5] Z-Nle-Lys-Arg-AMC has been identified as a more specific and efficient substrate for Cathepsin B across a broader pH range.[4][5] For Cathepsin K, the FRET substrate Abz-HPGGPQ-EDDnp shows higher selectivity compared to the broader-spectrum Z-Phe-Arg-AMC.[6] this compound is a recognized substrate for Cathepsins K, L, S, and V, but comprehensive, directly comparable kinetic data with other substrates is limited.
Kallikrein Substrates
Tissue kallikreins are serine proteases involved in various physiological processes, including the regulation of blood pressure through the kinin-kallikrein system.
Table 2: Kinetic Parameters of Fluorogenic Substrates for Human Tissue Kallikrein 1 (KLK1)
| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Ac-Phe-Arg-AMC | 23 | 1.8 | 7.8 x 10⁴ |
| MOCAc-RPKPVE-Nval-WRK(Dnp)-NH₂ | 2.5 | 1.9 | 7.6 x 10⁵ |
Note: Data compiled from various sources.[8] A derivative of Leu-Arg-AMC, n-C3H7OCO-Leu-Arg-AMC, has been reported to be more readily hydrolyzed by human tissue kallikrein than Z-Phe-Arg-AMC, suggesting the potential of the Leu-Arg sequence for superior performance.[9]
Falcipain Substrates
Falcipains are cysteine proteases of the malaria parasite Plasmodium falciparum and are crucial for the degradation of host hemoglobin, making them attractive drug targets. This compound is a preferred substrate for Falcipain-2.[2]
Table 3: Kinetic Parameters of this compound for Falcipain-2
| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Falcipain-2 | This compound | - | - | 580 |
Note: Kinetic data for Falcipain-2 with this compound is available, though a direct side-by-side comparison with a wide range of alternative substrates under the same conditions is not extensively documented in the literature.
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental design. Below are detailed protocols for conducting enzymatic assays using fluorogenic substrates like this compound.
General Fluorogenic Protease Assay Protocol
This protocol provides a general framework for measuring the activity of cathepsins, kallikreins, or falcipains using an AMC-based fluorogenic substrate.
Materials:
-
Purified active enzyme (e.g., Cathepsin, Kallikrein, or Falcipain)
-
Fluorogenic substrate stock solution (e.g., 10 mM this compound in DMSO)
-
Assay Buffer (specific to the enzyme):
-
Cathepsins: 100 mM sodium acetate, 10 mM DTT, pH 5.5
-
Tissue Kallikrein: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0[8]
-
Falcipain-2: 100 mM sodium acetate, 8 mM DTT, pH 5.5
-
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~355-380 nm and emission at ~440-460 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the enzyme in the appropriate assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution. A typical final concentration range for kinetic analysis is 0.1 to 10 times the expected Kₘ.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the enzyme working solution.
-
Include control wells:
-
No-enzyme control: 50 µL of assay buffer instead of the enzyme solution.
-
Inhibitor control (optional): Pre-incubate the enzyme with a known inhibitor before adding the substrate.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the substrate dilution to each well.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context of the target proteases and the experimental procedures is crucial for a comprehensive understanding.
Cathepsin Signaling in Apoptosis
Cathepsins, when released from the lysosome into the cytosol, can initiate a cascade of events leading to programmed cell death or apoptosis.[1]
Kallikrein-Kinin System
The kallikrein-kinin system is a cascade that leads to the generation of bradykinin, a potent inflammatory mediator.
Falcipain in Hemoglobin Degradation
Falcipains play a critical role in the life cycle of the malaria parasite by degrading hemoglobin in the food vacuole.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. [New dipeptide fluorogenic substrates of human tissue kallikrein] - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Leu-Arg-AMC in Protease Research: A Comparative Guide to Its Limitations and Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible data. Z-Leu-Arg-AMC (Benzyloxycarbonyl-L-leucyl-L-arginine 7-amido-4-methylcoumarin) has been a widely utilized fluorogenic substrate for various cysteine proteases. However, its inherent limitations can impact the specificity and sensitivity of protease assays. This guide provides an objective comparison of this compound with alternative substrates, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable tool for your research needs.
Limitations of this compound
The primary drawback of this compound lies in its lack of specificity . While it serves as a substrate for several cathepsins (including K, L, V, S, and B), kallikrein, and falcipain II, this broad reactivity makes it challenging to attribute observed proteolytic activity to a single enzyme in complex biological samples.[1][2] This promiscuity necessitates the use of specific inhibitors or purified enzyme preparations to achieve unambiguous results.
Another consideration is the potential for photobleaching and instability associated with the AMC fluorophore upon prolonged exposure to excitation light. Furthermore, the quantum yield of AMC, while sufficient for many applications, is lower than that of some alternative fluorophores, which can limit assay sensitivity, particularly when working with low enzyme concentrations.
Performance Comparison with Alternative Substrates
To overcome the limitations of this compound, a variety of alternative substrates have been developed, offering improved specificity and/or sensitivity. The following tables summarize the quantitative performance of this compound and its alternatives against key cathepsins.
Table 1: Kinetic Parameters of Fluorogenic Substrates for Human Cathepsin B
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | - | Data not readily available | Data not readily available | Data not readily available | |
| Z-Phe-Arg-AMC | 4.6 | 130 ± 19 | 1.9 ± 0.08 | 15,000 ± 2,500 | [3] |
| 7.2 | 110 ± 17 | 11 ± 0.5 | 96,000 ± 16,000 | [3] | |
| Z-Arg-Arg-AMC | 4.6 | 100 ± 11 | 0.05 ± 0.002 | 480 ± 60 | [4] |
| 7.2 | 29 ± 3.4 | 2.0 ± 0.06 | 70,000 ± 9,100 | [4] | |
| Z-Nle-Lys-Arg-AMC | 4.6 | 21 ± 1.6 | 1.9 ± 0.04 | 91,000 ± 7,400 | [4] |
| 7.2 | 120 ± 14 | 11 ± 0.4 | 95,000 ± 12,000 | [4] |
Note: Kinetic parameters are highly dependent on assay conditions.
Table 2: Specificity of Fluorogenic Substrates for Various Cysteine Cathepsins
| Substrate | Cathepsin B | Cathepsin L | Cathepsin K | Cathepsin S | Cathepsin V | Reference |
| Z-Phe-Arg-AMC | Cleaved | Highly Cleaved | Cleaved | Cleaved | Cleaved | [4][5] |
| Z-Arg-Arg-AMC | Cleaved | Cleaved | Not Cleaved | Not Cleaved | Cleaved | [4] |
| Z-Nle-Lys-Arg-AMC | Specifically Cleaved | Not Cleaved | Not Cleaved | Not Cleaved | Not Cleaved | [4][6] |
As evidenced by the data, Z-Nle-Lys-Arg-AMC emerges as a highly specific substrate for cathepsin B, showing minimal to no cleavage by other tested cathepsins.[4][6] In contrast, both Z-Phe-Arg-AMC and Z-Arg-Arg-AMC exhibit broader reactivity.[4][5]
Alternative Fluorophores for Enhanced Sensitivity
Beyond altering the peptide sequence for improved specificity, employing substrates with different fluorophores can enhance assay sensitivity. 7-amino-4-carbamoylmethylcoumarin (ACC) is a notable alternative to AMC. The ACC fluorophore exhibits an approximately 2.8-fold higher fluorescence yield than AMC, allowing for the use of lower enzyme and substrate concentrations and improving the detection of subtle proteolytic activity.[7]
Experimental Protocols
To ensure accurate and reproducible results, the following are detailed methodologies for key experiments.
General Protocol for Cathepsin Activity Assay using Fluorogenic Substrates
This protocol provides a framework for measuring cathepsin activity using AMC-based substrates.
Materials:
-
Purified recombinant human cathepsin (e.g., Cathepsin B, L, K, S, or V)
-
Fluorogenic substrate stock solution (e.g., 10 mM this compound, Z-Phe-Arg-AMC, Z-Arg-Arg-AMC, or Z-Nle-Lys-Arg-AMC in DMSO)
-
Assay Buffer: 40 mM citrate (B86180) phosphate (B84403) buffer or Tris-HCl buffer, adjusted to the desired pH (e.g., 4.6 or 7.2), containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.
Procedure:
-
Enzyme Preparation: Prepare a working solution of the cathepsin enzyme in ice-cold Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Substrate Preparation: Prepare serial dilutions of the fluorogenic substrate in Assay Buffer. For kinetic studies, a range of concentrations from 0.1x to 10x the expected Km should be used.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted substrate solution.
-
Include control wells:
-
Blank: 50 µL of Assay Buffer without enzyme for each substrate concentration.
-
No Substrate Control: 50 µL of the enzyme working solution and 50 µL of Assay Buffer without substrate.
-
-
-
Initiate Reaction: Start the reaction by adding 50 µL of the enzyme working solution to each well containing the substrate.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 25°C or 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Subtract the fluorescence of the blank control from the corresponding experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Protocol for AMC Standard Curve
To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve using free AMC is required.
Materials:
-
7-amino-4-methylcoumarin (AMC) standard
-
Assay Buffer (same as used in the enzyme assay)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of AMC in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the AMC stock solution in Assay Buffer to generate a range of known concentrations (e.g., 0 to 100 µM).
-
Add 100 µL of each AMC dilution to the wells of the microplate.
-
Measure the fluorescence intensity at the same excitation and emission wavelengths used for the enzyme assay.
-
Plot the fluorescence intensity (RFU) against the known AMC concentrations to generate a standard curve. The slope of this curve can be used to convert RFU/min to moles of product/min.
Visualizing Experimental Concepts
To further clarify the experimental design and underlying principles, the following diagrams are provided.
References
- 1. m.youtube.com [m.youtube.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of AMC-Based Substrates forEnzyme Activity Assays
For researchers, scientists, and drug development professionals, the accurate quantification of enzyme activity is fundamental. Fluorogenic substrates utilizing 7-amino-4-methylcoumarin (B1665955) (AMC) are a cornerstone of enzyme kinetics and high-throughput screening due to their sensitivity and convenience. This guide provides an objective comparison of AMC-based substrates with available alternatives, supported by quantitative performance data and detailed experimental protocols to inform substrate selection for various research applications.
Introduction to Fluorogenic Substrates
Fluorogenic substrates are molecules that become fluorescent upon enzymatic modification. In the context of protease and peptidase assays, these substrates typically consist of a peptide sequence specific to the enzyme of interest, conjugated to a fluorophore like AMC.[1] The peptide sequence quenches the fluorescence of the AMC molecule.[1] Upon enzymatic cleavage of the amide bond between the peptide and the AMC, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[1][2] The rate of this fluorescence increase is directly proportional to the enzyme's activity.[2]
While AMC is a widely adopted and well-characterized fluorophore, various alternatives have been developed to enhance assay sensitivity, shift spectral properties, or suit different detection platforms.[3][4] The choice of substrate is critical and depends on factors such as the specific enzyme, the required sensitivity, and the experimental conditions.[5][6]
Performance Comparison of Fluorogenic and Alternative Platforms
The selection of an assay platform significantly influences sensitivity, cost, and experimental design. AMC-based assays provide a balance of high sensitivity and ease of use. However, other platforms may offer advantages in specific contexts.[7]
| Assay Platform | Typical Fluorophore/Chromophore | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Fluorescent (AMC) | 7-amino-4-methylcoumarin (AMC) | Good to High | Well-established, good sensitivity, continuous monitoring possible.[7][8] | Lower quantum yield than some alternatives, potential for compound interference and photobleaching.[3][7] |
| Fluorescent (ACC) | 7-amino-4-carbamoylmethylcoumarin (ACC) | High (~3x more sensitive than AMC) | Higher quantum yield, allows for lower enzyme and substrate concentrations.[3][7] | May require specific synthesis protocols.[3] |
| Fluorescent (FRET) | e.g., Mca/Dnp, Edans/Dabcyl | High (e.g., 10 amol for Enteropeptidase) | High sensitivity, ratiometric measurement can reduce noise.[7][9] | More complex to design, potential for spectral overlap.[7] |
| Luminogenic | Aminoluciferin | Very High | Highest sensitivity, low background, ideal for HTS and cell-based assays.[10] | Typically more expensive, may require specific reagents (e.g., luciferase). |
| Colorimetric | p-Nitroaniline (pNA) | Lower | Simple, cost-effective, requires a standard spectrophotometer.[7] | Generally lower sensitivity than fluorescent assays.[7] |
Quantitative Comparison: Enzyme Kinetic Parameters
The efficiency of a substrate is best described by its kinetic parameters: the Michaelis constant (Kₘ), which indicates the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), representing the turnover number. The ratio kcat/Kₘ is the ultimate measure of catalytic efficiency.[5][11]
Proteasome Substrates
The 26S proteasome has three major proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[2]
| Substrate | Target Activity | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) | Notes |
| Suc-LLVY-AMC | Chymotrypsin-like (CT-L) | 20 - 80 | 1.2 x 10⁵ | Widely used and well-characterized for CT-L activity.[12] |
| Z-GGL-AMC | Chymotrypsin-like (CT-L) | 120 | 2.5 x 10⁴ | An alternative for specific applications.[1][12] |
| Ac-RLR-AMC | Trypsin-like (T-L) | Data not readily available | Data not readily available | Suitable for assessing trypsin-like activity.[2] |
| Boc-LRR-AMC | Trypsin-like (T-L) | Data not readily available | Data not readily available | Can exhibit higher background readings compared to Suc-LLVY-AMC.[2][10] |
| Z-LLE-AMC | Caspase-like (C-L) | Data not readily available | Data not readily available | Can exhibit higher background readings.[2] |
Note: Kinetic parameters are highly dependent on the enzyme source and assay conditions and should be considered as comparative approximations.[1]
Caspase and Calpain Substrates
Caspases are key mediators of apoptosis, while calpains are calcium-dependent proteases involved in various cellular functions.[1]
| Substrate | Target Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Ac-DEVD-AMC | Caspase-3, -7 | ~10 | 1.9 | 1.9 x 10⁵ |
| Z-VAD-AMC | Pan-Caspase | Data not readily available | Data not readily available | Data not readily available |
| Suc-LLVY-AMC | Calpain I, II | 12 - 19 | 1.2 - 1.4 | 7.4 x 10⁴ - 1.0 x 10⁵ |
Note: The values presented are derived from various sources and serve for comparative purposes.[1]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data.
Protocol 1: General Protease Activity Assay using AMC Substrate
This protocol provides a general framework for measuring protease activity (e.g., for proteasomes, caspases, or legumain).[1][5][11]
Materials:
-
Purified enzyme or cell lysate
-
AMC-conjugated peptide substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., Tris-HCl or HEPES, pH adjusted for optimal enzyme activity)
-
Anhydrous DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of the AMC substrate in DMSO. Store at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 20-100 µM). Prepare enough for all assay wells.
-
Enzyme/Lysate Preparation: Dilute the purified enzyme or cell lysate in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.[5]
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well black microplate.
-
Add your samples (e.g., 25 µL of diluted enzyme/lysate) to the appropriate wells.
-
Include "no-enzyme" control wells containing Assay Buffer instead of the enzyme solution to measure background fluorescence from substrate autohydrolysis.[5][8]
-
For inhibitor studies, pre-incubate the enzyme/lysate with the inhibitor for a specified time before adding the substrate.
-
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the substrate working solution to each well. Mix gently.
-
Fluorescence Measurement: Immediately place the microplate in a fluorometric plate reader pre-warmed to the optimal temperature (e.g., 37°C).[6][11]
-
Data Acquisition: Measure the increase in fluorescence intensity kinetically over time (e.g., every 1-5 minutes for 30-60 minutes).[11] Use excitation wavelengths of 360-380 nm and emission wavelengths of 440-460 nm for AMC.[2][12]
-
Data Analysis:
-
Subtract the background fluorescence (from "no-enzyme" controls) from all readings.[5]
-
Plot fluorescence intensity (RFU) against time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.[11]
-
To determine Kₘ and kcat, repeat the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation using non-linear regression software.[5][12]
-
Protocol 2: AMC Standard Curve Generation
This protocol is essential for converting the relative fluorescence units (RFU) into the molar concentration of the product formed.[8]
Materials:
-
Free AMC fluorophore
-
Anhydrous DMSO
-
Assay Buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
AMC Stock Solution: Prepare a 1 mM AMC stock solution in DMSO. Store this solution at -20°C, protected from light.[8]
-
Standard Dilutions: Create a series of dilutions of the AMC stock solution in the Assay Buffer to generate a standard curve (e.g., 0, 1.25, 2.5, 5, 10, 20, 40 µM).
-
Plate Setup: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a black microplate, preferably in triplicate. Include wells with Assay Buffer only as a blank.
-
Fluorescence Measurement: Measure the fluorescence intensity using the same instrument settings (excitation/emission wavelengths, gain) as for the kinetic assay.
-
Data Analysis:
-
Subtract the average fluorescence of the blank from all standard readings.
-
Plot the background-corrected RFU against the corresponding AMC concentration (µM).
-
Perform a linear regression on the data. The slope of this line (RFU/µM) will be used as a conversion factor to convert the kinetic reaction rates (RFU/min) into molar rates (µM/min).
-
Visualizing Pathways and Workflows
Signaling Pathways and Mechanisms
The fundamental principle of AMC-based assays is the enzymatic release of a fluorophore from a quenched state.
Caption: Enzymatic cleavage of a peptide-AMC substrate releases fluorescent AMC.
Experimental and Logical Workflows
A systematic workflow is essential for determining enzyme kinetic parameters accurately.
Caption: Workflow for determining enzyme kinetics using an AMC-based assay.[8]
Conclusion
AMC-based substrates are robust and versatile tools for the study of enzyme kinetics.[5] Their widespread use is a testament to their reliability and sensitivity. However, the landscape of biochemical assays is continually evolving, with alternatives such as ACC-based substrates and luminogenic assays offering enhanced performance characteristics, particularly in terms of sensitivity.[3][10] The selection of an optimal substrate should be a deliberate process, guided by the specific research question, the nature of the enzyme under investigation, the required assay sensitivity, and available instrumentation.[2][6] For all assays, careful optimization and the inclusion of appropriate controls, such as a "no-enzyme" control and a standard curve, are critical for the generation of accurate and interpretable data.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Correlating Z-Leu-Arg-AMC Assay Results with Hemoglobin Degradation for Measuring Falcipain-2 Activity
For researchers, scientists, and drug development professionals engaged in antimalarial research, the accurate determination of protease activity is paramount. Z-Leu-Arg-AMC is a widely utilized fluorogenic substrate for assessing the activity of various proteases, including the Plasmodium falciparum cysteine protease Falcipain-2, a key target in antimalarial drug discovery.[1][2] This guide provides a comparative analysis of the this compound assay with the more physiologically relevant hemoglobin degradation assay, supported by experimental data, to offer a comprehensive approach to validating enzyme activity.
The principle of the this compound assay lies in the enzymatic cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (B1665955) (AMC). This releases the AMC fluorophore, leading to a quantifiable increase in fluorescence that is directly proportional to the protease's activity.[1] While this method is sensitive and amenable to high-throughput screening, it is crucial to correlate its findings with assays that utilize the enzyme's natural substrate to ensure the biological relevance of the results.
Comparative Analysis of Assay Methodologies
A direct correlation between the this compound assay and the degradation of native hemoglobin by Falcipain-2 has been demonstrated in a study involving P. falciparum parasites with a disrupted falcipain-2 gene (FP2KO).[3][4] This study showed that the reduced ability of FP2KO parasite extracts to hydrolyze this compound directly corresponded to a decreased capacity to digest hemoglobin, as visualized by SDS-PAGE.[3] This correlation validates the use of the this compound assay as a reliable indicator of Falcipain-2's hemoglobin-degrading activity.
For a clear comparison, the two methods are summarized below:
| Feature | This compound Assay | Hemoglobin Degradation Assay |
| Principle | Enzymatic cleavage of a synthetic fluorogenic peptide substrate. | Visualization of the breakdown of native hemoglobin by SDS-PAGE. |
| Measurement | Kinetic measurement of fluorescence intensity over time. | Densitometric analysis of hemoglobin and its degradation products on a gel. |
| Substrate | Z-Leu-Arg-7-amino-4-methylcoumarin (synthetic). | Native hemoglobin (natural substrate). |
| Throughput | High-throughput, suitable for 96-well plate format. | Low to medium throughput, requires gel electrophoresis. |
| Sensitivity | High, capable of detecting low enzyme concentrations. | Lower sensitivity, requires higher enzyme concentrations for visible degradation. |
| Biological Relevance | Indirect measure of activity on a synthetic peptide. | Direct measure of the enzyme's ability to degrade its natural protein substrate. |
Experimental Protocols
Detailed methodologies for both the this compound fluorometric assay and the hemoglobin degradation assay are provided below.
Protocol 1: this compound Fluorometric Assay for Falcipain-2 Activity
This protocol is adapted from methodologies used in the study of Falcipain-2.[3]
Materials:
-
Parasite extracts (e.g., from wild-type and FP2KO P. falciparum)
-
Assay Buffer: 100 mM sodium acetate, pH 5.5, with 10 mM DTT
-
This compound substrate (stock solution in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare parasite extracts from synchronized cultures at the desired developmental stage.
-
In a 96-well black microplate, add parasite extract (e.g., from 4.8 x 10^6 parasites) to each well.
-
Prepare a working solution of this compound in Assay Buffer.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.
-
The rate of increase in fluorescence (fluorescent intensity units/min) is proportional to the enzyme activity.
Protocol 2: Hemoglobin Degradation Assay
This protocol allows for the direct visualization of Falcipain-2's ability to cleave its natural substrate, hemoglobin.[3]
Materials:
-
Parasite extracts
-
Reaction Buffer: 100 mM sodium acetate, pH 5.5, with 2.5 mM reduced glutathione
-
Native hemoglobin
-
SDS-PAGE sample loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare parasite extracts as in Protocol 1.
-
In a microcentrifuge tube, combine the parasite extract (e.g., from 1.2 x 10^7 parasites) with native hemoglobin (e.g., 2 µg).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel and analyze the disappearance of the intact hemoglobin band and the appearance of degradation products.
Visualizing the Correlative Workflow
The following diagram illustrates the logical workflow for correlating the results from the this compound assay with the hemoglobin degradation assay.
By employing both the high-throughput this compound assay and the biologically relevant hemoglobin degradation assay, researchers can confidently assess the activity of Falcipain-2 and the efficacy of potential inhibitors, strengthening the foundation for the development of novel antimalarial therapeutics.
References
- 1. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Gene disruption confirms a critical role for the cysteine protease falcipain-2 in hemoglobin hydrolysis by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene disruption confirms a critical role for the cysteine protease falcipain-2 in hemoglobin hydrolysis by Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Z-Leu-Arg-AMC in Protease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic protease substrate Z-Leu-Arg-AMC and its alternatives. The information presented herein is intended to assist in the selection of the most appropriate substrate for specific experimental needs, with a focus on performance supported by experimental data.
Introduction to this compound and its Fluorogenic Applications
This compound is a synthetic peptide substrate widely used for the sensitive detection of various protease activities. The substrate consists of the dipeptide Leucine-Arginine, N-terminally protected by a benzyloxycarbonyl (Z) group, and C-terminally conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the highly fluorescent AMC molecule is released. This release results in a measurable increase in fluorescence intensity, which is directly proportional to the protease activity. This fluorogenic property allows for real-time, continuous monitoring of enzyme kinetics, making it a valuable tool in drug discovery and biochemical research.[1]
The primary applications of this compound are in the study of several classes of proteases, most notably:
-
Cathepsins: A group of lysosomal cysteine proteases involved in various physiological and pathological processes, including bone remodeling (Cathepsin K), immune response (Cathepsin S), and cancer progression (Cathepsins B and L).[2][3]
-
Falcipain-2: A cysteine protease from the malaria parasite Plasmodium falciparum, which plays a crucial role in the degradation of host hemoglobin and is a key target for antimalarial drug development.[2][3]
-
Kallikreins: A subgroup of serine proteases that are involved in the regulation of blood pressure and inflammation.[2]
Performance Comparison of this compound and Alternative Substrates
The selection of an appropriate substrate is critical for the accurate assessment of protease activity. Key performance indicators include the Michaelis constant (Km), which reflects the substrate affinity of the enzyme (a lower Km indicates higher affinity), and the catalytic rate constant (kcat), which represents the turnover number. The catalytic efficiency of an enzyme for a given substrate is best described by the kcat/Km ratio.
Cathepsin Substrates
This compound is a broad-spectrum substrate for several cathepsins. Its performance is often compared with other fluorogenic substrates such as Z-Phe-Arg-AMC and Z-Val-Val-Arg-AMC.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human Cathepsin B | Z-Phe-Arg-AMC (pH 4.6) | 130 ± 19 | 1.9 ± 0.08 | 15,000 ± 2,500 | [4] |
| Z-Phe-Arg-AMC (pH 7.2) | 110 ± 17 | 11 ± 0.5 | 96,000 ± 16,000 | [4] | |
| Z-Arg-Arg-AMC (pH 7.2) | 180 ± 21 | 6.5 ± 0.2 | 36,000 ± 5,000 | ||
| Z-Nle-Lys-Arg-AMC (pH 4.6) | 120 ± 14 | 11 ± 0.4 | 92,000 ± 13,000 | ||
| Z-Nle-Lys-Arg-AMC (pH 7.2) | 110 ± 12 | 12 ± 0.4 | 110,000 ± 15,000 | ||
| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1,950,000 | [5] |
| This compound | - | - | - | ||
| Human Cathepsin K | Z-Phe-Arg-AMC | - | - | - | |
| This compound | - | - | - | ||
| Human Cathepsin S | Z-Leu-Leu-Arg-AMC | - | - | - | [6] |
Falcipain-2 Substrates
This compound is a preferred substrate for Falcipain-2.[2][3] Its cleavage efficiency is often compared to other peptide-AMC substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Falcipain-2 | This compound | 111.2 | 8.3 x 10⁵ | 7.34 x 10⁵ | [7] |
| Z-Phe-Arg-AMC | - | - | - | [8] | |
| Z-Val-Leu-Arg-AMC | - | - | - | [8] |
Kallikrein Substrates
This compound is also utilized as a substrate for kallikreins. However, Z-Phe-Arg-AMC is another commonly used fluorogenic substrate for this enzyme class.[9][10][11]
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Plasma Kallikrein | Z-Phe-Arg-AMC | - | - | - | [9][10][11] |
| Boc-Phe-Ser-Arg-MCA | - | - | - | [12] | |
| Z-Gly-Pro-Arg-AMC | - | - | - | [13] |
Inhibitor Potency (IC50) Determination
This compound is a standard substrate for determining the half-maximal inhibitory concentration (IC50) of potential inhibitors against its target proteases. The IC50 value is a measure of the potency of an inhibitor.
| Target Enzyme | Inhibitor | IC50 (nM) | Substrate Used | Reference |
| Human Cathepsin K | Odanacatib | 0.2 | This compound | [14] |
| Balicatib | 1.4 | This compound | [14] | |
| Cathepsin K inhibitor 4 | 13 | This compound | [14] | |
| Human Cathepsin L | SID 26681509 | 56 ± 4 | Z-Phe-Arg-AMC | [5] |
| Falcipain-2 | Odanacatib | 98.2 (Ki) | This compound | [15] |
| Methacycline | 84,400 (Ki) | This compound | [15] | |
| Leupeptin | - | This compound | ||
| E64 | - | This compound |
Note: Ki (inhibition constant) is another measure of inhibitor potency. IC50 values are dependent on experimental conditions, including substrate concentration.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for enzyme activity and inhibitor screening assays using this compound.
General Enzyme Activity Assay Protocol
This protocol provides a framework for measuring the activity of a purified protease using this compound.
Materials:
-
Purified enzyme (e.g., Cathepsin K, Falcipain-2, Kallikrein)
-
This compound
-
Assay Buffer (enzyme-specific, e.g., for Cathepsins: 100 mM sodium acetate, 5 mM DTT, pH 5.5)
-
DMSO (for substrate stock solution)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the purified enzyme to the desired working concentration in the appropriate assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound substrate in the assay buffer. A typical concentration range for determining Km would be 0.1 to 10 times the expected Km value.
-
In a 96-well black microplate, add 50 µL of each substrate dilution to triplicate wells.
-
Include control wells: "no enzyme" control for each substrate concentration and a "no substrate" control with the enzyme.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of 355-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
General Inhibitor Screening (IC50 Determination) Protocol
This protocol outlines the steps for determining the IC50 value of a test compound.
Materials:
-
Same as the enzyme activity assay, plus the test inhibitor compound.
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in the enzyme activity assay protocol.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.
-
Include a "no inhibitor" control (positive control) and a "no enzyme" control (negative control).
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at room temperature.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a fixed concentration of this compound (typically at or near the Km value).
-
Measure the fluorescence kinetically as described in the enzyme activity assay protocol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the reaction rates to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the applications of this compound.
Cathepsin K Signaling in Bone Resorption
Caption: Cathepsin K signaling pathway in osteoclast-mediated bone resorption.
Falcipain-2 in Hemoglobin Degradation by P. falciparum
Caption: Role of Falcipain-2 in hemoglobin degradation within the malaria parasite.
The Kallikrein-Kinin System
Caption: Simplified overview of the Kallikrein-Kinin system.
Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for determining inhibitor IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (Cathepsin, Kallikrein, Falcipain II substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Substrate mapping and inhibitor profiling of falcipain-2, falcipain-3 and berghepain-2: implications for peptidase anti-malarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 9. shop.bachem.com [shop.bachem.com]
- 10. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg [anaspec.com]
- 11. Boc-Phe-Ser-Arg-AMC.AcOH | Benchchem [benchchem.com]
- 12. BindingDB PrimarySearch_ki [bindingdb.org]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | In silico Guided Drug Repurposing: Discovery of New Competitive and Non-competitive Inhibitors of Falcipain-2 [frontiersin.org]
- 15. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorogenic Protease Substrates: Benchmarking Z-Leu-Arg-AMC Against Novel Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is a critical determinant for the successful kinetic analysis of proteases. The widely used substrate, Z-Leu-Arg-AMC, has long been a staple for assaying a range of cysteine and serine proteases. However, the development of novel substrates with enhanced specificity and kinetic properties necessitates a thorough comparative evaluation to guide optimal substrate selection.
This guide provides an objective comparison of this compound against promising novel fluorogenic substrates for key enzyme targets, including cathepsins, kallikreins, and falcipains. The performance of these substrates is evaluated based on their kinetic parameters, supported by detailed experimental protocols for accurate benchmarking.
Quantitative Comparison of Kinetic Parameters
The catalytic efficiency of a protease towards a substrate is best represented by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient and specific substrate. The following tables summarize the kinetic parameters of this compound and novel alternative substrates for various proteases.
Table 1: Comparison of Fluorogenic Substrates for Cathepsin B
| Substrate | Enzyme | pH | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Human Cathepsin B | 7.2 | ~96,000 | (Implied) |
| Z-Nle-Lys-Arg-AMC | Human Cathepsin B | 7.2 | Significantly Higher than Z-Arg-Arg-AMC | |
| Z-Arg-Arg-AMC | Human Cathepsin B | 7.2 | Lower than Z-Nle-Lys-Arg-AMC & Z-Phe-Arg-AMC | |
| Z-Phe-Arg-AMC | Human Cathepsin B | 7.2 | 96,000 ± 16,000 | |
| This compound | Human Cathepsin B | 4.6 | - | |
| Z-Nle-Lys-Arg-AMC | Human Cathepsin B | 4.6 | High Catalytic Efficiency | |
| Z-Arg-Arg-AMC | Human Cathepsin B | 4.6 | Minimal Activity | |
| Z-Phe-Arg-AMC | Human Cathepsin B | 4.6 | 15,000 ± 2,500 |
Note: Direct kcat/Km for this compound was not explicitly found in the provided search results, but Z-Phe-Arg-AMC is a structurally similar and commonly used substrate. Z-Nle-Lys-Arg-AMC demonstrates superior specificity for Cathepsin B, being minimally cleaved by other cathepsins like L, K, S, and V, unlike Z-Phe-Arg-AMC and Z-Arg-Arg-AMC.
Table 2: Comparison of Fluorogenic Substrates for Tissue Kallikrein
| Substrate | Enzyme | Relative Hydrolysis Rate | Reference |
| Z-Phe-Arg-AMC | Human Tissue Kallikrein | Standard | |
| H-Pro-Phe-Arg-AMC | Human Tissue Kallikrein | Standard | |
| n-C3H7OCO-Leu-Arg-AMC | Human Tissue Kallikrein | More Readily Hydrolyzed | |
| n-C3H7OCO-Phe-Arg-AMC (R=n-propyl/n-butyl) | Human Tissue Kallikrein | More Readily Hydrolyzed |
Note: While exact kcat/Km values were not available for a direct comparison, studies indicate that N-alkyloxycarbonyl derivatives of dipeptide-AMC substrates, such as n-C3H7OCO-Leu-Arg-AMC, are hydrolyzed more efficiently by tissue kallikrein than the commonly used Z-Phe-Arg-AMC.
Table 3: Comparison of this compound for Falcipain-2 and Falcipain-3
| Substrate | Enzyme | Relative Activity | Reference |
| This compound | Falcipain-2 | High | |
| This compound | Falcipain-3 | Markedly Reduced Activity Compared to Falcipain-2 |
Note: this compound is a substrate for both falcipain-2 and falcipain-3. However, studies show that falcipain-2 exhibits significantly higher activity against this substrate.[1] This highlights the importance of selecting the appropriate enzyme concentration when assaying different falcipain isoforms.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental processes and the biological context of the enzymes discussed, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the reliable comparison of substrate performance. The following are detailed protocols for conducting key experiments.
Protocol 1: Determination of Kinetic Parameters (Km and kcat) for a Protease Substrate
Objective: To determine the Michaelis constant (Km) and catalytic rate constant (kcat) of a protease for a given fluorogenic substrate.
Materials:
-
Purified recombinant protease (e.g., Cathepsin B, Kallikrein, Falcipain)
-
Fluorogenic substrate (e.g., this compound or novel alternative)
-
Assay Buffer (enzyme-specific, see below)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
7-amino-4-methylcoumarin (AMC) standard
Enzyme-Specific Assay Buffers:
-
Cathepsins: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 (or other desired pH).
-
Kallikrein: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Falcipains: 100 mM sodium acetate, 10 mM DTT, pH 5.5.
Procedure:
-
AMC Standard Curve Preparation:
-
Prepare a stock solution of AMC in DMSO.
-
Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM).
-
Add 100 µL of each AMC dilution to separate wells of the 96-well plate and measure the fluorescence.
-
Plot fluorescence intensity versus AMC concentration to create a standard curve. This will be used to convert relative fluorescence units (RFU) to moles of product formed.
-
-
Substrate and Enzyme Preparation:
-
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
Prepare a series of substrate dilutions in the assay buffer. The final concentrations should bracket the expected Km value (typically ranging from 0.1 x Km to 10 x Km).
-
Dilute the purified protease to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 50 µL of each substrate dilution.
-
Include control wells:
-
"No enzyme" control for each substrate concentration to measure background fluorescence.
-
"No substrate" control with the enzyme.
-
-
Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for at least 15-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" controls) from the kinetic reads.
-
Convert the fluorescence readings (RFU) to the concentration of AMC released using the AMC standard curve.
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the product concentration versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software to determine the Km and Vmax values.
-
Calculate kcat from the Vmax value (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay).
-
Calculate the specificity constant (kcat/Km).
-
Protocol 2: In Vitro Protease Specificity Assay
Objective: To compare the specificity of different fluorogenic substrates for a panel of proteases.
Materials:
-
Panel of purified recombinant proteases (e.g., Cathepsin B, K, L, S, V)
-
This compound
-
Novel fluorogenic substrate(s)
-
Appropriate assay buffers for each protease
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare working solutions of each protease in their respective optimal assay buffers. The concentration should be optimized for linear reaction kinetics.
-
Prepare working solutions of each fluorogenic substrate at a fixed concentration (e.g., 10 µM) in each of the assay buffers.
-
-
Assay Execution:
-
To the wells of a 96-well plate, add 50 µL of the appropriate assay buffer.
-
Add 25 µL of each enzyme solution to separate wells.
-
Include control wells with buffer only (no enzyme) for each substrate to measure background fluorescence.
-
Initiate the reactions by adding 25 µL of the respective substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (relative fluorescence units, RFU) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells) from the values obtained for each enzyme-substrate reaction.
-
Determine the rate of substrate hydrolysis (V, in RFU/min) from the linear portion of the fluorescence versus time plot for each enzyme-substrate pair.
-
Compare the rates of hydrolysis for a single substrate across the panel of proteases to assess its specificity. A highly specific substrate will be cleaved at a significantly higher rate by its target protease compared to other proteases.
-
Compare the rates of hydrolysis for different substrates with a single protease to determine which substrate is more efficiently cleaved.
-
References
A Researcher's Guide to Assessing the Purity and Performance of Z-Leu-Arg-AMC
For researchers, scientists, and drug development professionals engaged in the study of proteases, particularly cysteine cathepsins, the fluorogenic substrate Z-Leu-Arg-AMC (N-carbobenzyloxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a widely utilized tool. Its enzymatic cleavage yields a fluorescent signal, providing a convenient method for monitoring enzyme activity. However, ensuring the purity of this substrate and understanding its performance relative to alternatives is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of this compound with other common fluorogenic substrates, supported by experimental data and detailed protocols for purity assessment and performance evaluation.
Purity Assessment of this compound
Table 1: Purity Assessment Methods for this compound
| Analytical Method | Purpose | Key Parameters | Expected Outcome for High-Purity Substrate |
| Reverse-Phase HPLC | Quantify purity and detect impurities. | C18 column, gradient elution with acetonitrile (B52724) and water containing TFA. | A major peak corresponding to this compound, with total impurity levels less than 2%. |
| Thin-Layer Chromatography (TLC) | Qualitatively detect trace impurities. | Silica gel plate, developing solvent (e.g., chloroform:methanol). | A single, major spot under UV visualization. |
Performance Comparison with Alternative Substrates
While this compound is a useful substrate, it is known to be cleaved by a range of proteases, including cathepsins B, K, L, S, and V, which can be a limitation when studying a specific enzyme in a complex biological sample. Several alternative substrates have been developed to offer improved specificity or different kinetic properties. This section compares this compound with three such alternatives: Z-Phe-Arg-AMC (Z-FR-AMC), Z-Arg-Arg-AMC (Z-RR-AMC), and the more recently developed Z-Nle-Lys-Arg-AMC.
Table 2: Comparative Performance of Fluorogenic Cathepsin Substrates
| Substrate | Target Enzyme(s) | Key Advantages | Key Disadvantages |
| This compound | Cathepsins B, K, L, S, V | Broad reactivity for general cathepsin activity screening. | Lack of specificity. |
| Z-Phe-Arg-AMC | Cathepsins B, L, K, V | Well-characterized for cathepsin B and L activity. | Not specific for a single cathepsin. |
| Z-Arg-Arg-AMC | Cathepsin B | Higher specificity for cathepsin B compared to Z-FR-AMC. | Also cleaved by cathepsins L and V. |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | High specificity for cathepsin B over other cysteine cathepsins. | Newer substrate, may be less widely available. |
Table 3: Kinetic Parameters of Cathepsin B with Various Fluorogenic Substrates
| Substrate | pH | kcat/Km (M-1s-1) | Reference |
| Z-Phe-Arg-AMC | 7.2 | High | [2] |
| Z-Arg-Arg-AMC | 7.2 | Moderate | [2] |
| Z-Nle-Lys-Arg-AMC | 7.2 | High | [2] |
Note: Direct numerical comparisons of kcat/Km can be misleading if not determined under identical experimental conditions. The table reflects relative catalytic efficiencies as reported in comparative studies.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Reverse-Phase HPLC
This protocol provides a general framework for the analysis of this compound purity.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (for the Z-group) and 340 nm (for the AMC moiety).
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Comparative Analysis of Substrate Specificity
This protocol allows for the head-to-head comparison of this compound and alternative substrates against a panel of proteases.
Materials:
-
This compound and alternative substrates (e.g., Z-FR-AMC, Z-RR-AMC, Z-Nle-Lys-Arg-AMC)
-
Purified recombinant proteases (e.g., Cathepsin B, L, K, S)
-
Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, 5 mM DTT, pH 7.2.
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Substrate Preparation: Prepare 10 mM stock solutions of each substrate in DMSO. Further dilute to a working concentration (e.g., 100 µM) in Assay Buffer.
-
Enzyme Preparation: Dilute each purified enzyme to a working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Setup:
-
To each well of the microplate, add 50 µL of the diluted enzyme solution.
-
Include "no enzyme" control wells containing 50 µL of Assay Buffer.
-
-
Reaction Initiation: Add 50 µL of the substrate working solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the initial rate of substrate hydrolysis (V0) from the linear portion of the fluorescence versus time plot.
-
Compare the rates of hydrolysis for each substrate with each enzyme to determine specificity.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for purity assessment and substrate comparison.
By following these guidelines and protocols, researchers can confidently assess the quality of their this compound substrate and make informed decisions about the most appropriate fluorogenic substrate for their specific research needs, ultimately leading to more reliable and impactful scientific findings.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Z-Leu-Arg-AMC
For researchers and scientists utilizing the fluorogenic substrate Z-Leu-Arg-AMC, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Hazard and Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the hazards can be inferred from its components—a peptide and 7-amino-4-methylcoumarin (B1665955) (AMC)—and from SDS information for similar compounds.[1][2] The primary hazards are associated with the AMC moiety, which can cause skin and eye irritation.[3] Furthermore, compounds of this nature are often classified as toxic to aquatic life.[4] Therefore, it is crucial to prevent its release into the environment.[4]
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Skin Irritation (Category 2) | weißen Hintergrund mit einem schwarzen Piktogramm, das eine Hand zeigt, die von einer Flüssigkeit getropft wird, die von einem Reagenzglas gegossen wird. Ein zweites Piktogramm zeigt eine Oberfläche, die von derselben Flüssigkeit getropft wird. Beide Piktogramme sind von einem roten Diamanten umgeben. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation (Category 2A) | weißen Hintergrund mit einem schwarzen Piktogramm, das ein Ausrufezeichen zeigt. Das Piktogramm ist von einem roten Diamanten umgeben. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Acute Aquatic Toxicity | weißen Hintergrund mit einem schwarzen Piktogramm, das einen kahlen Baum und einen toten Fisch zeigt. Das Piktogramm ist von einem roten Diamanten umgeben. | P273: Avoid release to the environment.[4] P391: Collect spillage.[4] |
| General Disposal | weißen Hintergrund mit einem schwarzen Piktogramm, das eine Person zeigt, die eine Flasche in einen Mülleimer wirft. Das Piktogramm ist von einem roten Diamanten umgeben. | P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the necessary steps for the safe disposal of all waste materials contaminated with this compound.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][2]
2. Waste Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[4]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
3. Collection of Liquid Waste:
-
Solutions: Collect all liquid waste containing this compound, including unused solutions, assay buffers, and the initial solvent rinses from decontamination procedures, in a designated, leak-proof hazardous waste container.[1][2][4]
-
Solvents: If dissolved in a solvent like DMSO, collect this waste in a container specifically designated for solvent waste.[2]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO, buffer), and the approximate concentration.[2]
-
Prohibition: Do not pour any liquid waste containing this compound down the drain. [1][4]
4. Collection of Solid Waste:
-
Unused Product: The original vial containing solid this compound should be placed in a clearly labeled hazardous waste container.[2]
-
Contaminated Labware: Collect all disposable labware such as pipette tips, microplates, and gloves that have been contaminated with this compound in a designated, lined container for solid hazardous chemical waste.[1][2][4]
-
Labeling: The solid waste container must be clearly labeled as "Hazardous Waste" and list the contaminating chemical (this compound).[4]
5. Decontamination of Reusable Glassware:
-
Rinse glassware with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) to remove residues.[1][2]
-
Collect this initial solvent rinse as hazardous liquid waste.[1][2]
-
After the initial solvent rinse, wash the glassware thoroughly with soap and water.
6. Storage of Waste:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[4]
-
Ensure containers are kept closed except when adding waste and are stored away from drains and incompatible materials.[4][5]
7. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][4]
-
All disposal must be conducted at an approved waste disposal facility.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Z-Leu-Arg-AMC
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling the fluorogenic substrate Z-Leu-Arg-AMC. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for similar chemical compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound in both solid and solution forms.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of dust or aerosols.[1] |
Operational Handling Protocol
Adherence to a standardized handling protocol is crucial for both experimental success and laboratory safety. This compound is typically a lyophilized powder and is often dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within a chemical fume hood or a well-ventilated area.
-
Reconstitution of Solid Compound :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of the solid powder. Avoid creating dust.[1]
-
Add the appropriate volume of solvent (typically DMSO) to the vial to create a concentrated stock solution.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
-
Use in Assays :
-
Dilute the stock solution to the final working concentration in the appropriate assay buffer.
-
Perform all dilutions and experimental steps involving the compound within the fume hood.
-
-
Storage :
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled hazardous waste container for solids. |
| Solutions | Collect all waste solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[1] |
| Contaminated Labware (disposable) | Dispose of items such as pipette tips and microplates in a designated solid hazardous waste container.[1] |
| Contaminated Labware (reusable) | Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol), collecting the rinse as hazardous waste, followed by washing with soap and water. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
